Triethylcholine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
302-61-4 |
|---|---|
Molekularformel |
C8H20NO+ |
Molekulargewicht |
146.25 g/mol |
IUPAC-Name |
triethyl(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C8H20NO/c1-4-9(5-2,6-3)7-8-10/h10H,4-8H2,1-3H3/q+1 |
InChI-Schlüssel |
GZBUMTPCIKCWFW-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CCO |
Kanonische SMILES |
CC[N+](CC)(CC)CCO |
Verwandte CAS-Nummern |
152-22-7 (chloride) 5957-17-5 (iodide) |
Synonyme |
N,N,N-triethyl-N-2-hydroxyethylammonium N,N,N-triethyl-N-2-hydroxyethylammonium chloride triethyl (2-hydroxyethyl)ammonium chloride triethylaminoethanol triethylcholine triethylcholine bromide triethylcholine chloride triethylcholine iodide |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Neurological Mechanism of Triethylcholine: A Technical Guide to a Classic False Neurotransmitter
For Immediate Release
This document provides an in-depth technical overview of the mechanism of action of triethylcholine (TEC) in neurons. It is intended for researchers, scientists, and drug development professionals engaged in the study of cholinergic systems and neuromuscular transmission. This guide details the molecular interactions of TEC, its role as a precursor to a false neurotransmitter, and the resulting physiological effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Executive Summary
This compound is a synthetic choline analog that acts as a potent and specific disruptor of cholinergic neurotransmission. Its mechanism is multifaceted, primarily involving its competition with endogenous choline and its subsequent metabolic conversion into a functionally weak "false" neurotransmitter. By acting as a presynaptic inhibitor of acetylcholine (ACh) synthesis and release, TEC has been instrumental in elucidating the dynamics of cholinergic nerve terminals. The core actions of TEC are:
-
Competitive Substrate for Choline Transporter: TEC is actively transported into cholinergic nerve terminals via the high-affinity choline transporter (CHT), competing with choline and thereby reducing the uptake of the natural precursor for ACh synthesis.
-
Substrate for Choline Acetyltransferase: Inside the neuron, TEC is acetylated by the enzyme choline acetyltransferase (ChAT) to form acetylthis compound (acetyl-TEC).
-
Formation of a False Neurotransmitter: Acetyl-TEC is packaged into synaptic vesicles, replacing ACh.
-
Depletion of Acetylcholine: The synthesis of the false transmitter depletes the stores of acetyl-CoA and occupies the enzymatic and transport machinery necessary for ACh synthesis.
-
Weak Postsynaptic Action: Upon neural stimulation, acetyl-TEC is released into the synaptic cleft but acts as a very weak agonist at postsynaptic nicotinic and muscarinic receptors, leading to a failure of neuromuscular and ganglionic transmission.
This process results in a characteristic, slowly developing muscle weakness that is exacerbated by high-frequency nerve stimulation, as the readily available stores of ACh are depleted and replaced by the ineffective false transmitter.
Core Mechanism of Action
The primary mechanism of this compound is its function as a precursor to a cholinergic false neurotransmitter. This process can be broken down into a sequence of events at the presynaptic terminal.
First, TEC competes with choline for uptake into the neuron through the high-affinity choline transporter (CHT)[1]. Once inside the presynaptic terminal, TEC serves as a substrate for choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis. ChAT catalyzes the transfer of an acetyl group from acetyl-CoA to TEC, producing acetylthis compound (acetyl-TEC). This newly synthesized molecule is then transported into synaptic vesicles by the vesicular acetylcholine transporter (VAChT), displacing authentic acetylcholine.
Upon the arrival of an action potential, these vesicles fuse with the presynaptic membrane and release their contents into the synaptic cleft. However, the released acetyl-TEC is a poor substitute for acetylcholine. It has significantly lower efficacy at postsynaptic nicotinic and muscarinic receptors[1]. This results in a sub-threshold depolarization of the postsynaptic membrane, failing to propagate the nerve impulse effectively. The continuous synthesis and release of this "false transmitter" lead to a progressive depletion of functional acetylcholine, causing a characteristic decline in muscle contraction strength, particularly during periods of high neuronal activity[1]. The effects of TEC poisoning can be reversed by the administration of choline, but not by acetylcholinesterase inhibitors[1].
References
The Biological Effects of Triethylcholine on Synaptic Transmission: A Technical Guide
Abstract
Triethylcholine (TEC) is a synthetic analogue of choline that profoundly impacts cholinergic neurotransmission. Its primary mechanism involves acting as a precursor to a "false neurotransmitter," leading to a progressive failure of synaptic transmission, particularly at the neuromuscular junction. TEC competitively inhibits the high-affinity choline transporter (CHT), is subsequently acetylated by choline acetyltransferase (ChAT) to form acetylthis compound (acetyl-TEC), and is released from nerve terminals upon stimulation. However, acetyl-TEC is a significantly less potent agonist at postsynaptic nicotinic acetylcholine receptors compared to acetylcholine (ACh). This results in subthreshold end-plate potentials and a frequency-dependent blockade of neuromuscular transmission, mimicking symptoms of myasthenia gravis. This document provides an in-depth examination of the biochemical and physiological effects of TEC, summarizes quantitative data, details key experimental protocols used in its study, and illustrates its mechanism of action through signaling and workflow diagrams.
Introduction
Cholinergic synapses are fundamental for a vast array of physiological processes, from muscle contraction to cognitive functions. The fidelity of this signaling depends on the precise synthesis, packaging, release, and degradation of the neurotransmitter acetylcholine (ACh)[1][2]. The synthesis of ACh is critically dependent on the availability of its precursors, acetyl coenzyme A and choline[3]. Choline is transported into the presynaptic terminal via a high-affinity choline transporter (CHT), a process that is the rate-limiting step in ACh synthesis[4][5].
The concept of a "false neurotransmitter" was pivotal in understanding synaptic pharmacology, with this compound serving as a classic example[6]. A false neurotransmitter is a substance that is taken up and processed by the neuron's synthetic and release machinery in a manner similar to the endogenous neurotransmitter but has significantly lower efficacy at the postsynaptic receptor[6]. By being released in place of the true neurotransmitter, it effectively dilutes the synaptic signal, leading to transmission failure. TEC's ability to exploit the cholinergic pathway has made it an invaluable tool for studying the dynamics of ACh synthesis, storage, and release.
Mechanism of Action
The disruptive effect of this compound on synaptic transmission is a multi-step process that begins with its entry into the presynaptic terminal and culminates in the release of a functionally weak neurotransmitter.
Competition for Choline Uptake
TEC is structurally similar to choline, allowing it to act as a substrate for the high-affinity, sodium-dependent choline transporter (CHT) located on the presynaptic membrane[6][7]. It competes with endogenous choline for transport into the cholinergic nerve ending. This competitive inhibition reduces the amount of choline available for the synthesis of acetylcholine, which is the first step in its disruptive action[6]. The neuromuscular block induced by TEC is characteristically slow in onset and is exacerbated by high-frequency nerve stimulation, as this depletes ACh stores more rapidly and increases the demand for choline uptake[6][8].
Formation of a False Neurotransmitter
Once inside the presynaptic terminal, TEC is acetylated by the enzyme choline-O-acetyltransferase (ChAT) to form acetylthis compound (acetyl-TEC)[6]. This newly synthesized molecule is then transported into synaptic vesicles by the vesicular acetylcholine transporter (VAChT), alongside any remaining ACh.
Release and Postsynaptic Inefficacy
Upon the arrival of an action potential, the synaptic vesicles fuse with the presynaptic membrane, releasing their contents, which now include both ACh and acetyl-TEC, into the synaptic cleft. Acetyl-TEC binds to postsynaptic nicotinic acetylcholine receptors (nAChRs) on the motor end-plate, but it is a much weaker agonist than ACh. The binding of acetyl-TEC fails to produce a sufficient depolarization (end-plate potential) to reach the threshold required to trigger a muscle fiber action potential[9]. The co-release of this "false" transmitter with diminishing stores of true ACh leads to a progressive failure of synaptic transmission.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The "ins" and "outs" of the high-affinity choline transporter CHT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of this compound on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choline transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
The Discovery and Scientific Journey of Triethylcholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and core research surrounding triethylcholine (TEC), a pivotal compound in the study of cholinergic neurotransmission. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols from foundational studies, and quantitative data on its biological effects.
A Historical Overview: From Choline Analogue to a Tool for Neuroscience
The story of this compound is intrinsically linked to the broader exploration of the cholinergic nervous system. Early investigations into the structure and function of acetylcholine (ACh), the primary neurotransmitter at the neuromuscular junction and in various parts of the autonomic and central nervous systems, paved the way for the study of its synthetic analogues.
The initial pharmacological investigations of this compound, the triethyl analogue of choline, were conducted in the mid-20th century. Researchers sought to understand how modifications to the choline molecule would affect its interaction with the machinery of cholinergic neurotransmission. Landmark studies by Keston and Wortis in 1946 demonstrated that the toxic effects of this compound in mice, specifically respiratory paralysis, could be reversed by the administration of choline, hinting at a competitive interaction between the two molecules.[1]
Subsequent research by Burgen and colleagues in 1956 was crucial in elucidating the mechanism of action of TEC. They discovered that this compound could be acetylated by the enzyme choline-O-acetyltransferase (ChAT) at a rate comparable to that of choline itself.[1] This finding laid the groundwork for the concept of a "false neurotransmitter," a compound that mimics the natural neurotransmitter and is processed by the neuron's synthetic and release mechanisms, but is functionally inactive or significantly less active at the postsynaptic receptor.
The pioneering work of Bowman and Rand in the early 1960s further solidified the understanding of this compound's effects on neuromuscular transmission. Their experiments on various animal models and isolated nerve-muscle preparations revealed that TEC induces a slowly developing muscle weakness that is exacerbated by exercise, a characteristic feature of pre-junctional neuromuscular blockade.[1] They proposed that this compound is taken up by cholinergic nerve terminals, acetylated to form acetylthis compound, and then released in place of acetylcholine, leading to a failure of neuromuscular transmission.[1]
Mechanism of Action: A "False" Messenger in the Cholinergic Synapse
This compound exerts its effects on the cholinergic system through a multi-step process that ultimately leads to the depletion of functional acetylcholine at the synapse. Its structural similarity to choline allows it to hijack the machinery responsible for ACh synthesis and release.
The primary mechanisms of action of this compound are:
-
Competitive Inhibition of Choline Uptake: this compound competes with choline for the high-affinity choline transporter (CHT) located on the presynaptic nerve terminal. This competition reduces the amount of choline available within the neuron for acetylcholine synthesis.
-
Substrate for Choline Acetyltransferase (ChAT): Once inside the cholinergic neuron, this compound acts as a substrate for the enzyme choline acetyltransferase. ChAT catalyzes the transfer of an acetyl group from acetyl-CoA to this compound, forming acetylthis compound.
-
Formation of a "False Neurotransmitter": Acetylthis compound is packaged into synaptic vesicles and released upon nerve stimulation, mimicking the release of acetylcholine. However, acetylthis compound is a very weak agonist at postsynaptic nicotinic acetylcholine receptors, and therefore fails to elicit a significant muscle contraction.
-
Depletion of Acetylcholine Stores: The continuous synthesis and release of the inactive acetylthis compound, coupled with the reduced uptake of choline, leads to a progressive depletion of acetylcholine from the presynaptic terminal. This depletion is more pronounced during high-frequency nerve stimulation, explaining the characteristic use-dependent muscle weakness observed with this compound administration.
The following diagram illustrates the signaling pathway of this compound as a false neurotransmitter precursor.
Quantitative Data on the Biological Effects of this compound
The following tables summarize the available quantitative data on the toxicity and inhibitory potency of this compound. It is important to note that specific values can vary depending on the experimental conditions, animal species, and methodologies used.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rabbit | Intravenous | 100 | [2] |
| Mouse | Intravenous | Data not available | |
| Mouse | Oral | Data not available | |
| Rat | Intraperitoneal | Data not available |
Table 2: Inhibitory Potency of this compound
| Target | Parameter | Value | Species/Preparation | Reference |
| High-Affinity Choline Uptake | Ki / IC50 | Data not available | Data not available | |
| Choline Acetyltransferase | Ki / IC50 | Data not available | Data not available |
Key Experimental Protocols in this compound Research
The following sections provide detailed methodologies for key experiments that were instrumental in characterizing the pharmacological effects of this compound.
Synthesis of this compound Bromide
This protocol describes a general method for the synthesis of this compound bromide from triethylamine and 2-bromoethanol.
Materials:
-
Triethylamine
-
2-Bromoethanol
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of triethylamine in anhydrous diethyl ether.
-
Slowly add an equimolar amount of 2-bromoethanol to the stirred solution.
-
Fit the flask with a reflux condenser and gently reflux the mixture for 2-3 hours with continuous stirring.
-
Allow the reaction mixture to cool to room temperature. A white precipitate of this compound bromide will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound bromide.
-
Dry the crystals under vacuum.
Isolated Rat Phrenic Nerve-Diaphragm Preparation
This ex vivo preparation is a classic model for studying neuromuscular transmission and the effects of drugs on muscle contraction.
Materials:
-
Male Wistar rat (200-250 g)
-
Krebs-Henseleit solution (or other suitable physiological salt solution)
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection instruments (scissors, forceps)
-
Organ bath with stimulating and recording electrodes
-
Isotonic force transducer
-
Amplifier and data acquisition system
Procedure:
-
Euthanize the rat by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Open the thoracic cavity to expose the diaphragm.
-
Carefully dissect out one hemidiaphragm with the phrenic nerve attached.
-
Mount the preparation in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach the tendinous portion of the diaphragm to a fixed point and the muscular part to an isotonic force transducer.
-
Place the phrenic nerve on a pair of stimulating electrodes.
-
Allow the preparation to equilibrate for at least 30 minutes, with periodic washing with fresh Krebs solution.
-
Stimulate the phrenic nerve with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a desired frequency (e.g., 0.1 Hz for single twitches or higher frequencies for tetanic contractions).
-
Record the isometric or isotonic contractions of the diaphragm muscle.
-
Once a stable baseline of contractions is established, introduce this compound into the organ bath at the desired concentration.
-
Record the changes in muscle contraction over time to assess the onset, magnitude, and duration of the neuromuscular blockade.
The following diagram illustrates the workflow for the isolated phrenic nerve-diaphragm experiment.
Bioassay of Acetylcholine Release using Frog Rectus Abdominis Muscle
This bioassay provides a method to quantify the amount of acetylcholine released from a tissue preparation, such as the minced brain or a perfused organ.
Materials:
-
Frog (Rana species)
-
Frog Ringer's solution
-
Acetylcholine standards of known concentrations
-
Tissue extract or perfusate containing an unknown amount of acetylcholine
-
Organ bath
-
Isotonic lever and kymograph (or modern force transducer and data acquisition system)
-
Dissection instruments
Procedure:
-
Pith a frog and dissect out the rectus abdominis muscles.
-
Mount one of the muscles in an organ bath containing Frog Ringer's solution, aerated with air.
-
Attach the lower end of the muscle to a fixed point and the upper end to an isotonic lever to record contractions on a kymograph.
-
Allow the muscle to equilibrate.
-
Establish a dose-response curve for acetylcholine by adding known concentrations of acetylcholine to the organ bath and recording the height of the resulting contractions.
-
After each dose, wash the muscle with fresh Ringer's solution and allow it to relax back to the baseline.
-
Once a reproducible dose-response curve is obtained, add the tissue extract or perfusate containing the unknown concentration of acetylcholine to the organ bath.
-
Record the height of the contraction produced by the unknown sample.
-
By comparing the contraction height produced by the unknown sample to the dose-response curve of the acetylcholine standards, the concentration of acetylcholine in the sample can be determined.
Conclusion
The discovery and subsequent investigation of this compound have been instrumental in advancing our understanding of cholinergic neurotransmission. Its unique mechanism of action as a precursor to a false neurotransmitter has provided a powerful tool for studying the processes of acetylcholine synthesis, storage, and release. The experimental protocols detailed in this guide represent the foundational techniques that have been used to unravel the complex pharmacology of this intriguing molecule. While some specific quantitative data from early studies may be sparse, the qualitative and mechanistic understanding gained from this research remains a cornerstone of neuropharmacology. Further research may focus on re-evaluating the quantitative aspects of this compound's interactions with modern molecular techniques and exploring its potential applications in contemporary neuroscience research.
References
Triethylcholine as an Inhibitor of Acetylcholine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of triethylcholine (TEC) as an inhibitor of acetylcholine (ACh) synthesis. This compound exerts its inhibitory effects primarily by acting as a "false neurotransmitter" precursor. It competitively inhibits the high-affinity choline transporter (CHT), thereby reducing the uptake of choline into cholinergic nerve terminals. Once transported into the neuron, TEC is acetylated by choline acetyltransferase (ChAT) to form acetylthis compound, a functionally weak analog of acetylcholine. The subsequent release of this "false transmitter" in place of acetylcholine leads to a reduction in cholinergic neurotransmission. This document details the mechanism of action of this compound, presents available quantitative data on its interactions with key proteins in the acetylcholine synthesis pathway, provides detailed experimental protocols for studying its effects, and includes visualizations of the relevant pathways and workflows.
Mechanism of Action: The False Neurotransmitter Hypothesis
This compound's primary mechanism for inhibiting acetylcholine synthesis is its function as a precursor to a false neurotransmitter.[1] This process can be broken down into three key stages:
-
Competition for Choline Uptake: this compound is a structural analog of choline and competes with it for transport into the presynaptic terminal via the high-affinity choline transporter (CHT).[2] This competitive inhibition reduces the amount of choline available for acetylcholine synthesis, which is the rate-limiting step in this pathway.[3][4] The inhibitory effect of this compound on choline transport can be overcome by an excess of choline.[1]
-
Acetylation by Choline Acetyltransferase: Once inside the cholinergic neuron, this compound serves as a substrate for the enzyme choline acetyltransferase (ChAT).[1] ChAT catalyzes the transfer of an acetyl group from acetyl-CoA to this compound, producing acetylthis compound.[5] Studies have shown that this compound is acetylated by ChAT about as effectively as choline itself.[1]
-
Vesicular Storage and Release: Acetylthis compound is then packaged into synaptic vesicles by the vesicular acetylcholine transporter (VAChT). Upon nerve stimulation, these vesicles fuse with the presynaptic membrane and release acetylthis compound into the synaptic cleft.[5]
-
Ineffective Postsynaptic Activation: Acetylthis compound is a weak agonist at both nicotinic and muscarinic acetylcholine receptors.[6] Its release in place of acetylcholine results in a diminished postsynaptic response, leading to a failure of cholinergic transmission. This effect is particularly pronounced during periods of high neuronal activity, as the demand for acetylcholine synthesis and release is elevated.[7]
Quantitative Data
The following tables summarize the available quantitative data for the interaction of this compound and its acetylated form with key components of the cholinergic system.
Table 1: Inhibition of the High-Affinity Choline Transporter (CHT) by this compound
| Compound | Parameter | Value | Species | Preparation | Reference |
| This compound | I50 | 2 - 6 µM | Rat | Brain Synaptosomes | [8] |
Note: A specific Ki value for this compound's inhibition of CHT was not available in the reviewed literature. The I50 value indicates the concentration at which 50% of choline transport is inhibited.
Table 2: Substrate Kinetics of Choline Acetyltransferase (ChAT)
| Substrate | Km | Vmax (relative to Choline) | Species | Enzyme Source | Reference |
| Choline | 0.41 mM | 100% | Human | Placenta | [9] |
| This compound | Not Reported | Approx. 100% | Not Specified | Not Specified | [1] |
Note: Specific Km and Vmax values for this compound as a substrate for ChAT are not well-documented in publicly available literature. The qualitative assessment is that it is "about as effectively as choline itself."
Table 3: Receptor Binding Affinity of Acetylated Choline Analogs
| Compound | Receptor Subtype | Affinity (relative to Acetylcholine) | Species | Reference |
| Acetyldiethylcholine | Muscarinic (central) | 14-fold lower | Not Specified | [6] |
| Acetylcholine | Muscarinic (high-affinity) | Kd ~30 nM | Rat | CNS and peripheral tissues |
| Acetylcholine | Nicotinic (muscle) | Kd = 106 ± 6 µM | Mouse | Not Specified |
| Choline | Nicotinic (muscle) | Kd = 4.1 ± 0.5 mM | Mouse | Not Specified |
Note: Direct binding affinity data for acetylthis compound was not found. Data for the closely related analog, acetyldiethylcholine, is provided as a proxy. The affinity of acetylcholine and choline for nicotinic receptors is included for comparison.
Signaling Pathways and Experimental Workflows
Acetylcholine Synthesis and the "False Transmitter" Pathway
The following diagram illustrates the normal acetylcholine synthesis pathway and how this compound interferes with it.
References
- 1. Actions of this compound on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of the high-affinity choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-affinity choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Ethyl analogues of choline as precursors to cholinergic false transmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of false transmitters as treatments for nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Irreversible binding of acetylethylcholine mustard to cardiac cholinergic muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Re-evaluation of the kinetic mechanism of the choline acetyltransferase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Structural Analogs of Triethylcholine and Their Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triethylcholine (TEC) is a well-established cholinomimetic compound that acts as a precursor to a "false neurotransmitter," thereby interfering with cholinergic transmission. This technical guide provides a comprehensive overview of the structural analogs of this compound, detailing their synthesis, biological activity, and the experimental methodologies used for their evaluation. The primary mechanism of action for these compounds involves their interaction with two key components of the cholinergic system: the high-affinity choline transporter (CHT) and the enzyme choline acetyltransferase (ChAT). By competing with endogenous choline, these analogs can be taken up into cholinergic nerve terminals and subsequently acetylated to form false neurotransmitters, which are then stored in synaptic vesicles and released upon nerve stimulation. This process ultimately disrupts normal acetylcholine-mediated signaling. This guide summarizes quantitative structure-activity relationship (SAR) data, provides detailed experimental protocols for key assays, and utilizes visualizations to illustrate critical signaling pathways and experimental workflows, offering a valuable resource for researchers in neuropharmacology and drug development.
Introduction to this compound and its Analogs
This compound [(2-hydroxyethyl)triethylammonium] is a quaternary ammonium compound structurally similar to choline. Its primary pharmacological effect stems from its ability to act as a substrate for the high-affinity choline transporter (CHT), the rate-limiting step for acetylcholine (ACh) synthesis.[1][2] Once transported into the presynaptic terminal, TEC is acetylated by choline acetyltransferase (ChAT) to form acetylthis compound.[3] This acetylated analog is then packaged into synaptic vesicles and released upon neuronal depolarization, acting as a "false neurotransmitter." Acetylthis compound is a much weaker agonist at cholinergic receptors compared to acetylcholine, leading to a reduction in the efficacy of cholinergic neurotransmission.[3]
The study of this compound analogs provides valuable insights into the structural requirements for substrate recognition by both CHT and ChAT. By systematically modifying the structure of TEC, researchers can probe the active sites of these proteins and develop more potent and selective inhibitors or modulators of cholinergic function. This guide explores the structure-activity relationships of various N-alkyl and cyclic analogs of choline, providing a foundation for the rational design of novel cholinergic agents.
Quantitative Analysis of Biological Activity
The biological activity of this compound analogs is primarily assessed by their ability to inhibit the high-affinity choline transporter (CHT) and to act as substrates for choline acetyltransferase (ChAT). The following tables summarize the available quantitative data for a selection of these compounds.
Inhibition of High-Affinity Choline Transporter (CHT)
The inhibitory potency of this compound analogs on CHT is typically determined by measuring the reduction in the uptake of radiolabeled choline in synaptosomal preparations or in cell lines expressing the transporter. The IC50 value represents the concentration of the analog that inhibits 50% of the specific choline uptake, while the Ki value is the inhibition constant, providing a measure of the inhibitor's binding affinity.
| Compound | Structure | Inhibition Parameter | Value | Reference |
| Hemicholinium-3 | Dimeric quaternary amine | IC50 | 6.1 x 10⁻⁸ M | [4] |
| N-methyl-3-quinuclidinone | Quinuclidine derivative | IC50 | 5.6 x 10⁻⁷ M | [4] |
| Morantel | Tetrahydropyrimidine | Ki | 1.3 µM | |
| Pyrantel | Tetrahydropyrimidine | Ki | 5.7 µM | |
| Oxantel | Tetrahydropyrimidine | Ki | 8.3 µM |
Substrate Activity for Choline Acetyltransferase (ChAT)
The efficiency of this compound analogs as substrates for ChAT is determined by measuring the rate of their acetylation compared to that of choline. Kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) provide insights into the enzyme's affinity for the analog and its catalytic efficiency.
| Compound | Structure | Km (mM) | Vmax (relative to Choline) | Reference |
| Choline | (CH₃)₃N⁺CH₂CH₂OH | 0.42 - 0.51 | 1.00 | [5] |
| N,N,N-Triethylaminoethanol (this compound) | (C₂H₅)₃N⁺CH₂CH₂OH | - | - | [5] |
| N,N-Dimethylmonoethylaminoethanol | (CH₃)₂(C₂H₅)N⁺CH₂CH₂OH | - | - | [5] |
| N-Monomethyldiethylaminoethanol | (CH₃)(C₂H₅)₂N⁺CH₂CH₂OH | - | - | [5] |
| N,N-Dimethylmonobutylaminoethanol | (CH₃)₂(C₄H₉)N⁺CH₂CH₂OH | - | - | [5] |
| Homocholine | (CH₃)₃N⁺CH₂CH₂CH₂OH | Poor Substrate | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the activity of this compound analogs.
Synthesis of N-Alkyl Analogs of Choline
Objective: To synthesize a series of N-alkyl analogs of choline for structure-activity relationship studies.
General Procedure:
-
Starting Material: 2-(Dimethylamino)ethanol.
-
Alkylation: React 2-(dimethylamino)ethanol with an appropriate alkyl halide (e.g., ethyl iodide, propyl bromide, butyl iodide) in a suitable solvent such as acetonitrile or ethanol.
-
Reaction Conditions: The reaction is typically carried out at reflux for several hours to ensure complete quaternization of the amino group.
-
Purification: The resulting quaternary ammonium salt is often purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the desired N-alkyl choline analog.
-
Characterization: The structure and purity of the synthesized compounds are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Reference for general procedures on synthesis of quaternary ammonium compounds.[6]
High-Affinity Choline Uptake (HACU) Assay using Radiolabeled Choline
Objective: To determine the inhibitory potency (IC50 or Ki) of this compound analogs on the high-affinity choline transporter.
Materials:
-
Synaptosomes prepared from rat brain tissue (e.g., striatum or hippocampus) or a cell line stably expressing the high-affinity choline transporter (CHT).
-
Krebs-Ringer buffer (pH 7.4).
-
[³H]Choline (radiolabeled choline).
-
Test compounds (this compound analogs) at various concentrations.
-
Hemicholinium-3 (a known potent inhibitor of HACU, used as a positive control).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from rat brain tissue by differential centrifugation. Resuspend the synaptosomal pellet in ice-cold Krebs-Ringer buffer.
-
Incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Initiation of Uptake: Initiate choline uptake by adding a known concentration of [³H]choline to the incubation mixture.
-
Termination of Uptake: After a short incubation period (e.g., 4 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]choline.
-
Quantification: Place the filters in scintillation vials containing scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific high-affinity uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of hemicholinium-3) from the total uptake. Plot the percentage inhibition of specific uptake against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition is competitive.[7][8][9]
Detailed protocols for HACU assays can be found in the following references.[2][10][11]
Choline Acetyltransferase (ChAT) Activity Assay
Objective: To determine if this compound analogs are substrates for choline acetyltransferase and to measure their kinetic parameters (Km and Vmax).
Materials:
-
Purified choline acetyltransferase or a synaptosomal lysate as a source of the enzyme.
-
[¹⁴C]Acetyl-Coenzyme A (radiolabeled acetyl-CoA).
-
Choline or the this compound analog to be tested at various concentrations.
-
Reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Reagents for stopping the reaction and separating the product (e.g., sodium tetraphenylborate in an organic solvent to extract the radiolabeled acetylcholine).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, reaction buffer, and a fixed concentration of [¹⁴C]acetyl-CoA.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding varying concentrations of choline or the test analog.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time during which the reaction rate is linear.
-
Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., an acidic solution).
-
Product Separation: Separate the radiolabeled acetylcholine product from the unreacted [¹⁴C]acetyl-CoA. This can be achieved by liquid-liquid extraction using sodium tetraphenylborate in an organic solvent, which selectively complexes with the positively charged acetylcholine.
-
Quantification: Measure the radioactivity in the organic phase containing the [¹⁴C]acetylcholine using a liquid scintillation counter.
-
Data Analysis: Plot the reaction velocity (rate of product formation) against the substrate (choline or analog) concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Detailed protocols for ChAT activity assays can be found in the following references.[2][5]
Quantification of Acetylated Choline Analogs by Mass Spectrometry
Objective: To identify and quantify the formation of acetylated this compound analogs in biological samples.
Methodology:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules.
-
Sample Preparation: Extract the acetylated analogs from the biological matrix (e.g., cell culture media, tissue homogenate) using a suitable extraction method, such as solid-phase extraction or liquid-liquid extraction.
-
Chromatographic Separation: Separate the acetylated analog from other components of the sample using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating these polar compounds.
-
Mass Spectrometric Detection: Introduce the eluent from the chromatography system into a tandem mass spectrometer. The acetylated analog is ionized (typically using electrospray ionization, ESI), and the precursor ion is selected and fragmented. Specific fragment ions are then detected.
-
Quantification: Quantify the acetylated analog by comparing its peak area to that of a known concentration of an internal standard (ideally, a stable isotope-labeled version of the analyte).
References for LC-MS/MS methods for choline and its analogs.[12]
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the activity of this compound analogs.
Signaling Pathway of a Cholinergic Presynaptic Terminal
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Ethyl analogues of choline as precursors to cholinergic false transmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of high-affinity choline uptake and acetylcholine synthesis by quinuclidinyl and hemicholinium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-microbial activities of choline-like quaternary ammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.graphpad.com [cdn.graphpad.com]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 9. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Choline uptake and acetylcholine synthesis in synaptosomes: investigations using two different labeled variants of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Choline: high-affinity uptake by rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Competitive inhibition of the high-affinity choline transporter by tetrahydropyrimidine anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Triethylcholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylcholine (TEC) is a synthetic quaternary ammonium compound that acts as a specific inhibitor of acetylcholine synthesis, leading to a unique profile of neuromuscular and autonomic effects. It functions as a precursor to a "false neurotransmitter," acetylthis compound, which is an inactive analog of acetylcholine. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, physiological effects, and the experimental methodologies used to elucidate these properties. Quantitative data from various studies are summarized in tabular format for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using the DOT language to provide a clear conceptual framework for researchers in pharmacology and drug development.
Pharmacokinetics
Data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively available in the public domain. Most studies have focused on its pharmacodynamic effects rather than its pharmacokinetic profile. However, based on its chemical nature as a quaternary ammonium compound and findings from related studies, some general characteristics can be inferred.
Absorption: As a quaternary ammonium compound, this compound is expected to have low oral bioavailability due to its high polarity and positive charge, which limit its passive diffusion across the gastrointestinal mucosa.
Distribution: Following intravenous administration, this compound is distributed to cholinergic nerve terminals. Studies involving radiolabeled choline and its analogs suggest active transport into these terminals via the high-affinity choline transporter (CHT).[1]
Metabolism: The primary metabolic fate of this compound within the cholinergic neuron is acetylation by choline acetyltransferase (ChAT) to form acetylthis compound.[2] This process is central to its mechanism of action. The systemic metabolism of this compound has not been well-characterized.
Excretion: The route and rate of excretion of this compound and its metabolites have not been quantitatively determined.
Table 1: Pharmacokinetic Parameters of this compound (Data Not Available)
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (t½) | N/A | N/A | N/A | N/A |
| Volume of Distribution (Vd) | N/A | N/A | N/A | N/A |
| Clearance (CL) | N/A | N/A | N/A | N/A |
| Bioavailability (F%) | N/A | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily centered on its ability to interfere with cholinergic neurotransmission.
Mechanism of Action: The "False Neurotransmitter" Hypothesis
The predominant mechanism of action of this compound is its function as a precursor to a "false neurotransmitter."[2][3] This process can be broken down into the following steps:
-
Uptake: this compound, being structurally similar to choline, is actively transported into the presynaptic terminal of cholinergic neurons by the high-affinity choline transporter (CHT).
-
Acetylation: Inside the neuron, this compound is acetylated by the enzyme choline acetyltransferase (ChAT) to form acetylthis compound.
-
Vesicular Storage: Acetylthis compound is then packaged into synaptic vesicles.
-
Release: Upon the arrival of an action potential, these vesicles fuse with the presynaptic membrane and release acetylthis compound into the synaptic cleft.
-
Postsynaptic Inaction: Acetylthis compound is pharmacologically inactive at postsynaptic nicotinic and muscarinic receptors.[2]
-
Depletion of Acetylcholine: The synthesis and release of the "false" neurotransmitter occur at the expense of acetylcholine, leading to a progressive depletion of the functional neurotransmitter and subsequent failure of synaptic transmission.
This mechanism explains the characteristic delayed onset of action and the frequency-dependent nature of the neuromuscular block, as more rapid nerve firing accelerates the depletion of acetylcholine stores.[2]
Effects on Neuromuscular Transmission
This compound produces a characteristic, slowly developing muscular weakness that is more pronounced with exercise or high-frequency nerve stimulation.[4] This is a direct consequence of the depletion of acetylcholine at the neuromuscular junction. The neuromuscular block is not reversed by anticholinesterases but can be antagonized by the administration of choline.[4]
Table 2: Effects of this compound on Neuromuscular Transmission
| Parameter | Effect | Species | Dose/Concentration | Reference |
| Muscle Twitch Tension (low frequency stimulation) | Minimal to no effect | Cat, Rabbit | N/A | [4] |
| Muscle Twitch Tension (high frequency stimulation) | Significant reduction | Cat, Rabbit | 25-40 mg/kg (i.v.) | [4] |
| Tetanic Contraction | Poorly sustained | Cat | N/A | [4] |
| Effect of Choline | Reversal of neuromuscular block | Cat, Rabbit | N/A | [4] |
| Effect of Anticholinesterases | Ineffective in reversing block | Cat | N/A | [4] |
Effects on the Autonomic Nervous System
This compound exhibits a transient ganglion-blocking action, similar to tetraethylammonium.[4] This can lead to a temporary drop in blood pressure and other autonomic effects.
Table 3: Autonomic Effects of this compound
| Parameter | Effect | Species | Dose/Concentration | Reference |
| Blood Pressure | Transient decrease | Cat, Rabbit | 25-50 mg/kg (i.v.) | [4] |
| Nictitating Membrane (pre-ganglionic stimulation) | Blockade of contraction | Cat | N/A | [4] |
| Nictitating Membrane (post-ganglionic stimulation) | No effect | Cat | N/A | [4] |
Receptor Binding Profile
Table 4: Comparative Binding Affinities at the Nicotinic Acetylcholine Receptor
| Ligand | Receptor Subtype | Kd / Ki | Species | Reference |
| Acetylcholine | Muscle (closed state) | KD: 106 ± 6 µM | Mouse | [5] |
| Choline | Muscle (closed state) | KD: 4.1 ± 0.5 mM | Mouse | [5] |
| Acetylthis compound | N/A | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature.
Toxicology
This compound exhibits relatively low acute toxicity.[4] The primary cause of death at high doses is respiratory failure, which is exacerbated by exercise.[4]
Table 5: Acute Toxicity of this compound Iodide
| Species | Route | LD50 | Observation | Reference |
| Rabbit | i.v. | 100 mg/kg (with exercise) | Death from respiratory failure | [4] |
| Rabbit | i.v. | 10-25 mg/kg | Slight to moderate exercise intolerance | [4] |
Experimental Protocols
Neuromuscular Junction Preparation (In Situ)
This protocol is designed to assess the effects of this compound on neuromuscular transmission in an anesthetized animal.
-
Animal Preparation: A cat or rabbit is anesthetized (e.g., with chloralose or urethane). The sciatic nerve and the tibialis anterior muscle are surgically exposed. The tendon of the muscle is detached and connected to a force-displacement transducer to record isometric contractions.
-
Nerve Stimulation: The sciatic nerve is stimulated with supramaximal square-wave pulses (e.g., 0.5 ms duration). Both low-frequency (e.g., 0.1 Hz) and high-frequency (e.g., 50-100 Hz) stimulation protocols are employed to assess the frequency-dependent effects of the drug.
-
Drug Administration: this compound is administered intravenously.
-
Data Acquisition: Muscle twitch tension is recorded continuously before and after drug administration. Arterial blood pressure may also be monitored.
Measurement of Acetylcholine Release
This protocol outlines a method to quantify the effect of this compound on the release of acetylcholine from an isolated nerve-muscle preparation.
-
Tissue Preparation: The phrenic nerve-diaphragm preparation from a rat is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate) with an anticholinesterase agent (e.g., physostigmine) to prevent acetylcholine degradation.
-
Radiolabeling (optional but recommended): The preparation is incubated with a radiolabeled choline precursor (e.g., [3H]-choline) to label the intracellular acetylcholine pool.
-
Stimulation and Perfusate Collection: The phrenic nerve is stimulated electrically (e.g., trains of pulses at a defined frequency). The bathing solution (perfusate) is collected at regular intervals before, during, and after stimulation.
-
Drug Application: this compound is added to the organ bath.
-
Quantification of Acetylcholine: The acetylcholine content in the collected perfusate samples is quantified. This can be done using bioassay (e.g., on the guinea-pig ileum), high-performance liquid chromatography with electrochemical detection (HPLC-ED), or by liquid scintillation counting if a radiolabel was used.
-
Data Analysis: The amount of acetylcholine released per nerve impulse is calculated and compared between control and this compound-treated conditions.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the mechanisms of cholinergic transmission. Its action as a precursor to a "false neurotransmitter" provides a unique model for studying the consequences of impaired acetylcholine synthesis. While its pharmacodynamic effects are well-documented, a significant knowledge gap exists regarding its pharmacokinetic properties. Further research, potentially utilizing modern analytical techniques and radiolabeling studies, is warranted to fully characterize the ADME profile of this compound. A more complete understanding of its pharmacokinetics would enhance its utility as a research tool and provide a more comprehensive safety profile. The experimental protocols and data presented in this guide offer a solid foundation for future investigations into this intriguing compound.
References
- 1. Radiolabeled absorption, distribution, metabolism, and excretion studies in drug development: why, when, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of this compound on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Triethylcholine: A Comprehensive Technical Guide for the Study of Cholinergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylcholine (TEC) is a synthetic choline analog that has served as an invaluable pharmacological tool for the investigation of cholinergic neurotransmission. By acting as a precursor to a "false" neurotransmitter, acetylthis compound (ATEC), TEC provides a unique mechanism to probe the intricacies of acetylcholine (ACh) synthesis, storage, release, and receptor interaction. This technical guide offers an in-depth exploration of TEC's mechanism of action, a compilation of quantitative data on its interactions within the cholinergic system, and detailed experimental protocols for its application in neuroscience research. The guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize TEC as a tool for studying cholinergic pathways and for the development of novel therapeutics targeting cholinergic dysfunction.
Introduction to this compound and the Cholinergic System
The cholinergic system, with acetylcholine as its primary neurotransmitter, plays a critical role in a vast array of physiological processes, including muscle contraction, learning, memory, and autonomic control.[1] Dysregulation of cholinergic signaling is implicated in numerous neurological and psychiatric disorders, such as Alzheimer's disease, myasthenia gravis, and schizophrenia, making it a key target for drug development.[2][3]
This compound emerges as a powerful tool for dissecting this system. It is a structural analog of choline that competes with endogenous choline for uptake into cholinergic nerve terminals and subsequent enzymatic acetylation.[4][5] This leads to the formation of acetylthis compound (ATEC), a "false" neurotransmitter that is then packaged into synaptic vesicles and released upon neuronal stimulation. The key to TEC's utility lies in the fact that ATEC is a significantly less potent agonist at cholinergic receptors compared to ACh.[6] This allows for the selective disruption of cholinergic transmission in a manner that is dependent on neuronal activity, providing a dynamic tool to study the consequences of impaired cholinergic signaling.[7]
Mechanism of Action
The effects of this compound on cholinergic pathways are multifaceted and primarily stem from its role as a competitive substrate for key proteins involved in acetylcholine metabolism. The process can be broken down into the following key steps:
-
Uptake: this compound is transported into the presynaptic terminal of cholinergic neurons via the high-affinity choline transporter (CHT).[8][9][10][11] It competes with endogenous choline for this uptake mechanism.
-
Acetylation: Once inside the neuron, TEC is a substrate for the enzyme choline acetyltransferase (ChAT), which catalyzes its acetylation to form acetylthis compound (ATEC).[12] This process competes with the synthesis of acetylcholine.
-
Vesicular Packaging: ATEC is then transported into synaptic vesicles by the vesicular acetylcholine transporter (VAChT).[13]
-
Release: Upon the arrival of an action potential, the vesicles containing ATEC fuse with the presynaptic membrane, releasing the false neurotransmitter into the synaptic cleft.
-
Receptor Interaction: ATEC can then interact with postsynaptic nicotinic and muscarinic acetylcholine receptors, but with a significantly lower potency than acetylcholine, leading to a reduction in postsynaptic signaling.[6]
This sequence of events effectively reduces the "quantal size" of cholinergic transmission, leading to a frequency-dependent block of neurotransmission, particularly at synapses with high firing rates.[7]
Quantitative Data
| Compound | Transporter/Enzyme | Parameter | Value | Species | Reference |
| Choline | High-Affinity Choline Transporter (CHT1) | Km | ~2 µM | Rat | [14] |
| Hemicholinium-3 | High-Affinity Choline Transporter (CHT1) | Ki | 1–5 nM | Human | [14] |
| Choline | Choline Acetyltransferase (ChAT) | Km | 0.41 mM | Human | [15] |
| Acetyl-CoA | Choline Acetyltransferase (ChAT) | Km | 11.9 µM | Human | [15] |
| Vesamicol | Vesicular Acetylcholine Transporter (VAChT) | Ki | ~20 nM | Rat | [16] |
Table 1: Kinetic Parameters of Key Cholinergic Proteins.
| Compound | Receptor Subtype | Parameter | Value | Species | Reference |
| Acetylcholine | Nicotinic (generic) | IC50 | 12.6 nM | Human | [17] |
| Choline | Nicotinic (generic) | IC50 | 241 µM | Rat | [18] |
| Acetylcholine | Muscarinic (high-affinity) | Kd | ~30 nM | Rat | [18] |
| Choline | Muscarinic (antagonist binding) | IC50 | 2.5 mM | Rat | [18] |
| Choline | Muscarinic (agonist binding) | IC50 | 165 µM | Rat | [18] |
Table 2: Receptor Binding Affinities.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study cholinergic pathways.
In Vitro Synaptosome Preparation for Uptake and Release Studies
This protocol describes the isolation of synaptosomes, which are resealed nerve terminals that retain the machinery for neurotransmitter uptake, storage, and release.
Materials:
-
Rodent brain tissue (e.g., cortex, hippocampus, or striatum)
-
Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, with protease inhibitors
-
Percoll gradients (e.g., 5%, 10%, and 23%)
-
Krebs-Ringer Buffer (KRB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM Glucose, 2.5 mM CaCl2, pH 7.4
-
Radiolabeled this compound (e.g., [3H]-TEC) or a suitable analytical method for unlabeled TEC.
-
High-potassium KRB (for depolarization-induced release): substitute NaCl with an equimolar concentration of KCl (e.g., 50 mM KCl).
Procedure:
-
Homogenization: Dissect the brain region of interest on ice and homogenize in ice-cold Homogenization Buffer using a Dounce homogenizer.[19]
-
Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Synaptosome Isolation: Layer the supernatant onto a discontinuous Percoll gradient and centrifuge at 31,000 x g for 5 minutes at 4°C. Synaptosomes will be enriched at the 10%/23% Percoll interface.
-
Washing: Carefully collect the synaptosomal fraction, dilute with Homogenization Buffer, and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the synaptosomes. Resuspend the pellet in KRB.
-
Uptake Assay: Pre-incubate the synaptosomes at 37°C for 5 minutes. Initiate the uptake by adding [3H]-TEC at various concentrations. Terminate the reaction at different time points by rapid filtration through glass fiber filters and washing with ice-cold KRB. Measure the radioactivity on the filters using liquid scintillation counting.
-
Release Assay: Load the synaptosomes with [3H]-TEC as described above. After washing, resuspend the synaptosomes in KRB and superfuse them. Collect baseline fractions, then switch to high-potassium KRB to stimulate release. Collect the superfusate fractions and measure their radioactivity.
Data Analysis:
-
For uptake studies, calculate the initial velocity (V) at each substrate concentration and determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) using non-linear regression analysis.
-
For release studies, express the radioactivity in each fraction as a percentage of the total radioactivity in the synaptosomes at the beginning of the release experiment.
Workflow for in vitro synaptosome preparation and subsequent uptake and release assays.
In Vivo Microdialysis for Measuring Acetylthis compound Release
This protocol allows for the in vivo monitoring of neurotransmitter levels in specific brain regions of freely moving animals.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4
-
This compound for systemic administration
-
Analytical system for ATEC and ACh quantification (e.g., LC-MS/MS).[1][2][20][21]
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., hippocampus or striatum).[22][23][24][25] Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[26] Allow the system to equilibrate for at least 1-2 hours, collecting and discarding the dialysate.
-
Baseline Collection: Begin collecting dialysate fractions into vials at regular intervals (e.g., 20 minutes) to establish a baseline level of ACh.
-
This compound Administration: Administer TEC systemically (e.g., via intraperitoneal injection).
-
Post-Administration Collection: Continue collecting dialysate fractions to monitor the levels of ACh and the appearance of ATEC.
-
Probe Placement Verification: At the end of the experiment, euthanize the animal and perfuse with a fixative. Remove the brain and perform histological analysis to verify the correct placement of the microdialysis probe.
-
Sample Analysis: Analyze the dialysate samples for ACh and ATEC content using a sensitive analytical method such as LC-MS/MS.
Data Analysis:
-
Express the concentration of ACh and ATEC in each dialysate fraction.
-
Calculate the change in neurotransmitter levels from baseline following TEC administration.
Workflow for in vivo microdialysis to measure acetylthis compound release.
Electrophysiological Recording at the Neuromuscular Junction
This protocol describes the recording of end-plate potentials (EPPs) at the neuromuscular junction (NMJ) to assess the effects of this compound on synaptic transmission.
Materials:
-
Isolated nerve-muscle preparation (e.g., rat phrenic nerve-diaphragm or mouse levator auris longus)
-
Dissection microscope
-
Electrophysiology rig with amplifier, stimulator, and data acquisition system
-
Glass microelectrodes for intracellular recording
-
Ringer's solution appropriate for the species
-
This compound
Procedure:
-
Preparation Dissection: Dissect the nerve-muscle preparation and mount it in a recording chamber continuously perfused with oxygenated Ringer's solution.
-
Electrode Placement: Using a micromanipulator, impale a muscle fiber near the end-plate region with a sharp glass microelectrode filled with 3 M KCl.
-
Nerve Stimulation: Place a stimulating electrode on the motor nerve.
-
Baseline Recording: Record spontaneous miniature end-plate potentials (mEPPs). Deliver single supramaximal stimuli to the nerve to evoke end-plate potentials (EPPs).
-
This compound Application: Add TEC to the perfusing Ringer's solution at the desired concentration.
-
Post-TEC Recording: Continuously record mEPPs and evoke EPPs at regular intervals to observe the time course of TEC's effect. To assess frequency-dependent block, apply trains of stimuli at different frequencies (e.g., 1 Hz, 10 Hz, 50 Hz).[7]
-
Washout: Perfuse the preparation with TEC-free Ringer's solution to determine the reversibility of the effects.
Data Analysis:
-
Measure the amplitude and frequency of mEPPs.
-
Measure the amplitude of the EPPs.
-
For train stimulation, calculate the ratio of the amplitude of the last EPP to the first EPP in the train to quantify synaptic depression.
Workflow for electrophysiological recording at the neuromuscular junction.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involved in the action of this compound.
Cholinergic signaling pathway illustrating the intervention of this compound.
Applications in Drug Development
This compound and the principles of false neurotransmission have significant implications for drug development. By providing a model of reduced cholinergic tone, TEC can be used to:
-
Validate novel therapeutic targets: Assess the efficacy of compounds aimed at enhancing cholinergic function in a state of compromised transmission.
-
Screen for cholinomimetic drugs: Identify compounds that can overcome the functional deficit induced by ATEC.
-
Study the pathophysiology of cholinergic disorders: Mimic the reduced cholinergic state observed in diseases like Alzheimer's to investigate downstream consequences and potential interventions.
-
Develop activity-dependent drugs: The principle of targeting highly active synapses, as demonstrated by TEC, can inform the design of drugs that selectively modulate overactive neural circuits.
Conclusion
This compound remains a cornerstone tool for the study of cholinergic neurotransmission. Its unique mechanism of action, leading to the formation and release of a false neurotransmitter, provides a nuanced approach to perturbing the cholinergic system. This technical guide has provided a comprehensive overview of TEC, including its mechanism, quantitative data, and detailed experimental protocols. By leveraging the methodologies and understanding presented herein, researchers can continue to unravel the complexities of cholinergic pathways and accelerate the development of novel therapies for a range of neurological and psychiatric disorders.
References
- 1. Imaging mass spectrometry to visualise increased acetylcholine in lungs of asthma model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-sensitivity quantification of acetylcholine and choline in human cerebrospinal fluid with a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microdialysis measurement of cortical and hippocampal acetylcholine release during sleep-wake cycle in freely moving cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist Activation of a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution mass spectrometry for detecting Acetylcholine in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micellar Choline-Acetyltransferase Complexes Exhibit Ultra-Boosted Catalytic Rate for Acetylcholine Synthesis—Mechanistic Insights for Development of Acetylcholine-Enhancing Micellar Nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actions of this compound on neuromuscular transmission. 1961 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Choline transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-affinity choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and characterization of the high-affinity choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular properties of the high-affinity choline transporter CHT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological evaluation of the neuromuscular junction: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylcholine - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]
- 15. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Proteomic comparison of different synaptosome preparation procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vivo Hippocampal Acetylcholine Release During Exposure to Acute Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Acetylcholine release in the rat hippocampus as measured by the microdialysis method correlates with motor activity and exhibits a diurnal variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vivo effects of propofol on acetylcholine release from the frontal cortex, hippocampus and striatum studied by intracerebral microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Irreversible binding of acetylethylcholine mustard to cardiac cholinergic muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Triethylcholine Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylcholine (TEC) is a choline analog that acts as a precursor to a "false neurotransmitter."[1][2][3] By competing with choline for uptake into cholinergic nerve endings, TEC is acetylated by choline-O-acetyltransferase to form acetylthis compound.[3] This "false transmitter" is then released upon nerve stimulation but is significantly less potent than acetylcholine, leading to a functional impairment of cholinergic neurotransmission. This property makes TEC a valuable tool in neuroscience research to model cholinergic dysfunction and to study its effects on neuromuscular and cognitive functions.
These application notes provide detailed protocols for the administration of this compound in rodent models, summarize key quantitative data from published studies, and offer visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
Table 1: Acute Toxicity of this compound in Mice
| Route of Administration | LD50 (mg/kg) | 95% Confidence Limits (mg/kg) | Notes | Reference |
| Subcutaneous | Not explicitly stated, but daily injections of ~25 mg/kg were lethal to 50% of mice over 14 days, suggesting a cumulative effect. | Not available | Toxicity is antagonized by choline. | [4] |
Table 2: Effective Doses of this compound for Neuromuscular Blockade
| Animal Model | Route of Administration | Dose (mg/kg) | Observed Effect | Reference |
| Cat | Intravenous | 20 - 50 | Reduction in muscle contraction strength, particularly at high nerve stimulation frequencies. | [4] |
| Rabbit | Not specified | Not specified | Effective in relieving spasms from experimental tetanus. | [3] |
Signaling Pathway of this compound as a False Neurotransmitter Precursor
The following diagram illustrates the mechanism by which this compound interferes with cholinergic neurotransmission.
Caption: Mechanism of acetylthis compound as a false neurotransmitter.
Experimental Protocols
Protocol 1: Induction of Neuromuscular Blockade in Rodents
This protocol is adapted from studies investigating the effects of this compound on neuromuscular function.
Objective: To induce a temporary and reversible neuromuscular blockade for studying muscle weakness and fatigue.
Materials:
-
This compound (TEC) iodide or chloride salt
-
Sterile saline (0.9% NaCl)
-
Rodent species (e.g., Wistar rats or C57BL/6 mice)
-
Standard animal handling and injection equipment (syringes, needles)
-
Apparatus for assessing muscle function (e.g., grip strength meter, rotarod)
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week before the experiment. Ensure free access to food and water.
-
Drug Preparation: Prepare a stock solution of TEC in sterile saline. A typical concentration might be 10-20 mg/mL. Ensure the solution is fully dissolved and at room temperature before administration.
-
Administration:
-
Route: Intraperitoneal (IP) or subcutaneous (SC) injection is recommended for systemic effects.
-
Dosage: Based on available data, a starting dose of 20-40 mg/kg can be used. Dose adjustments may be necessary depending on the rodent species and the desired level of blockade.
-
Volume: The injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
-
Observation and Data Collection:
-
Observe the animals for signs of muscle weakness, which may include reduced spontaneous movement, ataxia, or a splayed hind limb posture. The onset of effects is typically slow.[4]
-
Perform functional assessments at baseline and at various time points post-injection (e.g., 30, 60, 90, and 120 minutes).
-
Monitor for any signs of respiratory distress. Lethal doses can cause respiratory paralysis.[4]
-
-
Reversal (Optional): To confirm the cholinergic nature of the effect, a separate cohort of animals can be administered choline chloride (e.g., 100 mg/kg, IP) following the onset of muscle weakness. Choline administration has been shown to reverse the effects of TEC.[4]
Protocol 2: Chronic Administration for Modeling Cholinergic Dysfunction
This protocol is designed for studies investigating the long-term consequences of impaired cholinergic signaling.
Objective: To induce a state of chronic cholinergic hypofunction.
Materials:
-
This compound (TEC) iodide or chloride salt
-
Sterile saline (0.9% NaCl)
-
Rodent species (e.g., Sprague-Dawley rats or CD-1 mice)
-
Standard animal handling and injection equipment
Procedure:
-
Animal Preparation: As described in Protocol 1.
-
Drug Preparation: Prepare a sterile solution of TEC in saline.
-
Administration:
-
Route: Subcutaneous (SC) injection is often preferred for repeated administrations to minimize irritation.
-
Dosage: A daily dose of approximately 25 mg/kg has been shown to have cumulative effects in mice.[4] Lower doses may be required for longer-term studies to avoid significant mortality. A dose-response study is recommended.
-
Frequency: Administer once daily for a predetermined period (e.g., 7, 14, or 28 days).
-
-
Monitoring and Assessment:
-
Monitor the general health of the animals daily, including body weight, food and water intake, and overall appearance.
-
Behavioral testing for cognitive functions (e.g., Morris water maze, passive avoidance) can be performed during or after the administration period to assess the impact on learning and memory.
-
At the end of the study, brain tissue can be collected for neurochemical analysis (e.g., acetylcholine levels, choline acetyltransferase activity).
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for a study investigating the effects of this compound.
Caption: General experimental workflow for rodent studies with this compound.
Concluding Remarks
The administration of this compound is a valuable method for investigating the consequences of cholinergic dysfunction in rodent models. The protocols provided here offer a starting point for researchers, and specific parameters such as dosage and duration of administration should be optimized based on the experimental objectives and the specific rodent strain being used. Careful monitoring of the animals is crucial, particularly with respect to neuromuscular and respiratory function.
References
- 1. Cholinergic actions of false neurotransmitters: acetyldiethylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Ethyl analogues of choline as precursors to cholinergic false transmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of this compound on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACTIONS OF this compound ON NEUROMUSCULAR TRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Application of Triethylcholine in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylcholine (TEC) is a synthetic choline analog that serves as a valuable tool for investigating cholinergic mechanisms in vitro. It primarily acts as a competitive inhibitor of the high-affinity choline transporter (CHT), thereby limiting the uptake of choline, the rate-limiting precursor for acetylcholine (ACh) synthesis. Furthermore, TEC can be acetylated by choline acetyltransferase (ChAT) to form acetylthis compound (acetyl-TEC), which acts as a "false neurotransmitter."[1][2][3] This dual mechanism makes TEC a potent modulator of cholinergic signaling. These application notes provide detailed protocols for utilizing TEC in cell culture to study its effects on choline uptake, acetylcholine synthesis and release, and overall cell viability.
Mechanism of Action
This compound exerts its effects on cholinergic systems through two primary mechanisms:
-
Inhibition of Choline Uptake: TEC competitively inhibits the high-affinity choline transporter (CHT), which is responsible for transporting choline from the extracellular space into the neuron. This directly reduces the intracellular pool of choline available for acetylcholine synthesis.[2]
-
Formation of a False Neurotransmitter: TEC can be taken up by cholinergic cells and subsequently acetylated by the enzyme choline acetyltransferase (ChAT) to form acetylthis compound.[1][3] This "false neurotransmitter" is then packaged into synaptic vesicles and released upon stimulation. However, acetylthis compound has a significantly lower potency at cholinergic receptors compared to acetylcholine, leading to a reduction in postsynaptic signaling.
Quantitative Data Summary
While specific IC50 values for this compound are not widely reported in the literature for common cell lines like SH-SY5Y and PC12, the following tables provide contextual quantitative data for the well-characterized choline uptake inhibitor hemicholinium-3 (HC-3) and the relative potency of a related false neurotransmitter. Researchers should determine the optimal concentration and IC50 of TEC for their specific cell line and experimental conditions.
Table 1: Inhibitory Potency of Hemicholinium-3 on Choline Uptake
| Compound | Target | Cell Line/Preparation | IC50 | Reference |
| Hemicholinium-3 | High-Affinity Choline Transporter (CHT) | Guinea-pig ileum myenteric neurons | 693 nM | [4] |
| Hemicholinium-3 | High-Affinity Choline Transporter (CHT) | Rat Brain Synaptosomes | 61 nM |
Table 2: Relative Potency of a False Neurotransmitter
| Compound | Receptor Target | Relative Potency Compared to Acetylcholine | Reference |
| Acetyldiethylcholine | Muscarinic Receptors (Central) | 14-fold lower affinity | [5] |
| Acetyldiethylcholine | Nicotinic Receptors (Torpedo electric organ) | 320-fold less active | [5] |
Experimental Protocols
Choline Uptake Inhibition Assay
This protocol describes how to measure the inhibition of radiolabeled choline uptake by this compound in cultured cells.
Materials:
-
Cultured cells (e.g., SH-SY5Y or PC12) in 24-well plates
-
This compound (TEC) solutions of varying concentrations
-
[³H]-Choline chloride
-
Krebs-Ringer-HEPES (KRH) buffer (or other appropriate physiological buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Culture: Seed cells in 24-well plates and grow to 80-90% confluency.
-
Preparation of Solutions: Prepare stock solutions of TEC in an appropriate solvent and dilute to final concentrations in KRH buffer.
-
Pre-incubation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with warm KRH buffer.
-
Add 500 µL of KRH buffer containing the desired concentration of TEC to each well. Include a vehicle control (buffer without TEC).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Choline Uptake:
-
To each well, add a known concentration of [³H]-choline chloride (e.g., 1 µCi/mL).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of choline uptake for the specific cell line.
-
-
Termination of Uptake:
-
Rapidly aspirate the radioactive solution from the wells.
-
Wash the cells three times with ice-cold KRH buffer to remove extracellular [³H]-choline.
-
-
Cell Lysis and Scintillation Counting:
-
Add 200 µL of cell lysis buffer to each well and incubate for 10 minutes on a shaker.
-
Transfer the lysate to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Protein Quantification:
-
Use a portion of the cell lysate to determine the protein concentration using a standard protein assay.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration for each well.
-
Calculate the percentage of choline uptake inhibition for each TEC concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log of the TEC concentration to determine the IC50 value.
-
Acetylcholine Synthesis and Release Assay
This protocol outlines a method to assess the effect of this compound on the synthesis and subsequent release of acetylcholine.
Materials:
-
Cultured cells (e.g., differentiated SH-SY5Y or PC12)
-
This compound (TEC)
-
High potassium (depolarizing) buffer (e.g., KRH buffer with 50 mM KCl)
-
Normal KRH buffer
-
Acetylcholine assay kit (e.g., colorimetric, fluorometric, or LC-MS/MS based)
-
Cell lysis buffer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency. For neuronal-like characteristics, differentiation protocols may be required (e.g., using retinoic acid for SH-SY5Y cells).
-
Treat the cells with various concentrations of TEC for a predetermined time (e.g., 1-24 hours).
-
-
Basal Acetylcholine Release:
-
Wash the cells twice with warm normal KRH buffer.
-
Add 500 µL of normal KRH buffer to each well and incubate for 15 minutes at 37°C.
-
Collect the supernatant for measurement of basal ACh release.
-
-
Stimulated Acetylcholine Release:
-
Aspirate the buffer and wash the cells once with normal KRH buffer.
-
Add 500 µL of high potassium buffer to each well to depolarize the cells and stimulate neurotransmitter release.
-
Incubate for 5-10 minutes at 37°C.
-
Collect the supernatant for measurement of stimulated ACh release.
-
-
Measurement of Intracellular Acetylcholine:
-
After collecting the supernatant for release, wash the cells with ice-cold PBS.
-
Lyse the cells with an appropriate lysis buffer.
-
Collect the lysate for the determination of intracellular ACh content.
-
-
Acetylcholine Quantification:
-
Measure the acetylcholine concentration in the collected supernatants and cell lysates using a suitable acetylcholine assay kit, following the manufacturer's instructions. LC-MS/MS can also be used for highly sensitive and specific quantification.
-
-
Data Analysis:
-
Normalize the acetylcholine levels to the total protein content of the cell lysate.
-
Compare the basal and stimulated release of acetylcholine between control and TEC-treated cells.
-
Analyze the effect of TEC on the intracellular acetylcholine concentration.
-
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cultured cells in a 96-well plate
-
This compound (TEC) solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency during the assay period (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of TEC. Include a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each TEC concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the TEC concentration to determine the IC50 value.
-
Visualizations
Caption: Cholinergic signaling pathway and points of interference by this compound (TEC).
Caption: General experimental workflow for studying the in vitro effects of this compound.
Caption: Dual mechanism of action of this compound in reducing cholinergic signaling.
References
- 1. N-Ethyl analogues of choline as precursors to cholinergic false transmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of this compound on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitory effect of hemicholinium-3 on presynaptic nicotinic acetylcholine receptors located on the terminal region of myenteric motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholinergic actions of false neurotransmitters: acetyldiethylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Triethylcholine in Tissue via HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of triethylcholine (TEC) in tissue samples using High-Performance Liquid Chromatography (HPLC). The protocols described are based on established analytical principles for quaternary ammonium compounds, with specific adaptations for TEC. Three primary HPLC-based methods are detailed: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), HPLC with Electrochemical Detection (HPLC-ED), and HPLC with Radiochemical Detection.
This compound is a synthetic analog of choline and is of significant interest in neuroscience research as it can act as a "false neurotransmitter".[1][2][3] It is taken up by the high-affinity choline transporter and acetylated by choline acetyltransferase, forming acetylthis compound, which can be released from nerve terminals, thereby competing with acetylcholine and affecting cholinergic neurotransmission.[1] Accurate and sensitive detection of TEC in tissue is crucial for understanding its pharmacological effects and potential therapeutic applications.
Method 1: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules in complex biological matrices. This method is ideal for detecting low levels of this compound in tissue homogenates.
Quantitative Data Summary
While specific quantitative performance data for this compound is not widely published, the following table provides expected performance characteristics based on the analysis of structurally similar compounds like acetylcholine and choline using modern LC-MS/MS systems.[4][5][6][7]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 115% |
| Intraday Precision (%RSD) | < 15% |
| Interday Precision (%RSD) | < 15% |
Experimental Protocol
1. Tissue Sample Preparation:
-
Homogenization: Homogenize frozen tissue samples (e.g., brain tissue) in an ice-cold acidic solution (e.g., 0.1 M perchloric acid or acetonitrile with 0.1% formic acid) at a ratio of 1:5 (w/v).
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing this compound.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., deuterated this compound, if available, or a structurally similar quaternary amine) to the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC system.
2. HPLC Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the retention of polar compounds like this compound. A common choice is a silica-based column with a diol or zwitterionic stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 5 - 20 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The m/z of the this compound parent ion.
-
Product Ion (Q3): A specific fragment ion of this compound.
-
Collision Energy: Optimized for the specific precursor-to-product ion transition.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity.
Experimental Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for LC-MS/MS detection of this compound in tissue.
Method 2: HPLC with Electrochemical Detection (HPLC-ED)
HPLC with electrochemical detection is a sensitive method for the analysis of electroactive compounds. While this compound itself is not electroactive, it can be detected indirectly after enzymatic conversion to a detectable species. This method is well-established for the analysis of acetylcholine and choline.[8][9][10]
Quantitative Data Summary
The following table provides expected performance characteristics for the analysis of this compound using HPLC-ED, based on data for similar compounds.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.5 - 2 pmol |
| Limit of Quantification (LOQ) | 1.5 - 6 pmol |
| Linearity (R²) | > 0.99 |
| Recovery | 80 - 110% |
| Intraday Precision (%RSD) | < 10% |
| Interday Precision (%RSD) | < 15% |
Experimental Protocol
1. Tissue Sample Preparation:
-
The sample preparation protocol is similar to that for LC-MS/MS, involving homogenization in an acidic medium, protein precipitation, and collection of the supernatant.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: An aqueous buffer containing an ion-pairing reagent (e.g., sodium dodecyl sulfate) and a phosphate buffer at a slightly acidic to neutral pH.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 35 - 45°C.
-
Injection Volume: 20 µL.
3. Post-Column Enzymatic Reaction:
-
The eluent from the HPLC column is passed through an immobilized enzyme reactor (IMER) containing choline oxidase.
-
Choline oxidase will catalyze the oxidation of this compound to produce hydrogen peroxide (H₂O₂).
4. Electrochemical Detection:
-
The hydrogen peroxide produced in the IMER is detected by an electrochemical detector with a platinum working electrode.
-
The applied potential is typically set between +400 to +600 mV.
-
The resulting current is directly proportional to the concentration of hydrogen peroxide, and thus to the original concentration of this compound.
Workflow for HPLC-ED Analysis of this compound
Caption: Workflow for HPLC-ED detection of this compound in tissue.
Method 3: HPLC with Radiochemical Detection
This method is highly sensitive and specific for this compound if a radiolabeled version (e.g., [³H]- or [¹⁴C]-triethylcholine) is used. It is particularly useful for metabolic and uptake studies.
Quantitative Data Summary
The quantitative performance of this method is highly dependent on the specific activity of the radiolabeled this compound and the efficiency of the radiodetector.
| Parameter | Expected Value |
| Limit of Detection (LOD) | Dependent on specific activity; can be in the fmol range |
| Limit of Quantification (LOQ) | Dependent on specific activity; can be in the fmol range |
| Linearity (R²) | > 0.99 |
| Recovery | 80 - 110% |
Experimental Protocol
1. Tissue Sample Preparation:
-
Following incubation or administration of radiolabeled this compound, tissue samples are homogenized and processed as described for the LC-MS/MS method to extract the radiolabeled analyte and its potential metabolites.
2. HPLC Conditions:
-
Column: A reversed-phase C18 or a cation-exchange column can be used, depending on the separation requirements from other radiolabeled species.
-
Mobile Phase: A mobile phase compatible with the chosen column and that provides good separation of this compound from other radioactive compounds.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 50 - 100 µL.
3. Radiochemical Detection:
-
The eluent from the HPLC column is mixed with a liquid scintillation cocktail.
-
The mixture then flows through a radioactivity detector (e.g., a flow-through scintillation counter).
-
The detector measures the radioactive decay events (counts per minute, CPM, or disintegrations per minute, DPM) as a function of retention time.
-
The amount of this compound is quantified by comparing the peak area of the analyte to that of a known amount of radiolabeled standard.
Workflow for HPLC-Radiochemical Analysis of this compound
References
- 1. N-Ethyl analogues of choline as precursors to cholinergic false transmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a precursor to a cholinergic false transmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. False neurotransmitter - Wikipedia [en.wikipedia.org]
- 4. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrochemical detection of acetylcholine and choline: application to the quantitative nonradiochemical evaluation of choline transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of acetylcholine and choline in brain by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetylcholine and choline in neuronal tissue measured by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Triethylcholine in Acetylcholine Release Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylcholine (TEC) is a valuable pharmacological tool for investigating the mechanisms of acetylcholine (ACh) synthesis, storage, and release in cholinergic neurotransmission. As a structural analog of choline, TEC acts as a precursor to a "false neurotransmitter." It is actively transported into cholinergic nerve terminals, where it is acetylated by choline acetyltransferase (ChAT) to form acetylthis compound (acetyl-TEC). This acetylated form is then packaged into synaptic vesicles and released upon neuronal stimulation. However, acetyl-TEC is a significantly weaker agonist at postsynaptic nicotinic ACh receptors compared to ACh, leading to a progressive failure of neuromuscular transmission, particularly under conditions of high neuronal activity. This unique property allows researchers to dissect the presynaptic processes of cholinergic signaling.[1][2]
These application notes provide a comprehensive overview of the use of TEC in studying ACh release mechanisms, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action of this compound
The utility of this compound as a research tool stems from its ability to be processed by the enzymatic machinery of cholinergic neurons, resulting in the release of a functionally weak neurotransmitter. This process can be broken down into several key steps:
-
Uptake: this compound is transported into the presynaptic terminal of cholinergic neurons via the high-affinity choline transporter (CHT).[2][3]
-
Acetylation: Inside the neuron, TEC serves as a substrate for choline acetyltransferase (ChAT), which catalyzes its conversion to acetylthis compound.[2]
-
Vesicular Packaging: Acetyl-TEC is then transported into synaptic vesicles by the vesicular acetylcholine transporter (VAChT).
-
Release: Upon arrival of an action potential and subsequent calcium influx, vesicles containing acetyl-TEC fuse with the presynaptic membrane, releasing the false neurotransmitter into the synaptic cleft.
-
Postsynaptic Action: Acetyl-TEC binds to postsynaptic nicotinic acetylcholine receptors (nAChRs), but with much lower potency than acetylcholine, resulting in a diminished postsynaptic response.[1][2]
This sequence of events leads to a depletion of readily releasable ACh and its replacement with the less effective acetyl-TEC, causing a characteristic activity-dependent decline in synaptic transmission.
Quantitative Data
The following tables summarize key quantitative parameters related to the interaction of this compound and its acetylated form with components of the cholinergic synapse. Where specific data for TEC is unavailable, data for the natural substrate, choline or acetylcholine, is provided for comparison.
| Substrate/Agonist | Enzyme/Receptor | Parameter | Value | Reference |
| Choline | Choline Acetyltransferase (human placenta) | K_m | 0.41 mM | [4] |
| This compound | Choline Acetyltransferase | K_m | Data not available | |
| Acetyl-Coenzyme A | Choline Acetyltransferase (human placenta) | K_m | 11.9 µM | [4] |
| Acetylcholine | Nicotinic Acetylcholine Receptor (α4β2, human) | EC_50 | 248 µM | [5] |
| Acetylthis compound | Nicotinic Acetylcholine Receptor | EC_50 | Data not available (qualitatively much higher than ACh) | [1][2] |
| Compound | Transporter | Parameter | Value | Reference |
| Choline | High-Affinity Choline Transporter (rat brain microvessels) | K_m | 6.1 - 14.0 µM | |
| This compound | High-Affinity Choline Transporter | Inhibition | Qualitatively shown to be a substrate | [2] |
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing this compound to study acetylcholine release mechanisms.
Protocol 1: Isolated Phrenic Nerve-Hemi-Diaphragm Preparation for Studying Neuromuscular Blockade
This ex vivo preparation is a classic model for studying neuromuscular transmission and the effects of compounds like TEC.
Materials and Reagents:
-
Male Wistar rats (200-250 g)
-
Krebs-Ringer solution (in mM: NaCl 118, KCl 4.7, CaCl_2 2.5, KH_2PO_4 1.2, MgSO_4 1.2, NaHCO_3 25, glucose 11)
-
This compound bromide
-
Carbogen gas (95% O_2, 5% CO_2)
-
Dissection tools (scissors, forceps)
-
Organ bath with stimulating and recording electrodes
-
Force transducer and data acquisition system
Procedure:
-
Preparation of Krebs-Ringer Solution: Prepare the solution and continuously bubble with carbogen gas for at least 30 minutes before and throughout the experiment to maintain pH and oxygenation. Maintain the temperature at 37°C.
-
Dissection: Euthanize the rat and quickly dissect the phrenic nerve-hemidiaphragm preparation.
-
Mounting the Preparation: Mount the hemidiaphragm in the organ bath containing Krebs-Ringer solution. Attach the tendinous portion to a fixed point and the muscular part to a force transducer. Place the phrenic nerve on the stimulating electrodes.
-
Equilibration: Allow the preparation to equilibrate for 30-60 minutes, with continuous superfusion of oxygenated Krebs-Ringer solution. During this time, apply single supramaximal stimuli to the phrenic nerve at a low frequency (e.g., 0.1 Hz) to establish a baseline twitch response.
-
Application of this compound: Replace the superfusion solution with one containing the desired concentration of this compound (e.g., 10-100 µM).
-
Stimulation Protocol: To observe the activity-dependent block, increase the stimulation frequency (e.g., to 20-50 Hz for short trains).
-
Data Recording and Analysis: Record the muscle twitch tension throughout the experiment. Analyze the decline in twitch amplitude during high-frequency stimulation in the presence of TEC compared to control conditions.
Protocol 2: In Vivo Microdialysis for Measuring Acetylcholine and Acetylthis compound Release
This protocol allows for the in vivo monitoring of neurotransmitter release in specific brain regions of freely moving animals.
Materials and Reagents:
-
Rats or mice
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS
-
Syringe pump
Procedure:
-
Guide Cannula Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., hippocampus, striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump. Allow the system to equilibrate for 1-2 hours.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes).
-
Administration of this compound: Administer TEC systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the dialysate samples for acetylcholine and acetylthis compound content using HPLC-ECD or LC-MS/MS. An enzymatic reactor with acetylcholinesterase and choline oxidase can be coupled to the HPLC system for sensitive detection.
-
Data Analysis: Express the concentrations of ACh and acetyl-TEC in the dialysate as a percentage of the baseline levels.
Protocol 3: Electrophysiological Recording of Neuromuscular Junction Blockade
This protocol details the intracellular recording of end-plate potentials (EPPs) to assess the presynaptic effects of this compound.
Materials and Reagents:
-
Mouse or frog neuromuscular preparation (e.g., levator auris longus or cutaneous pectoris)
-
Physiological saline solution appropriate for the species
-
This compound
-
Glass microelectrodes (10-20 MΩ)
-
Micromanipulators
-
Amplifier and data acquisition system
-
Suction electrode for nerve stimulation
Procedure:
-
Preparation Dissection: Dissect the nerve-muscle preparation and pin it in a recording chamber filled with physiological saline.
-
Electrode Placement: Place a suction electrode on the motor nerve for stimulation. Insert a glass microelectrode into a muscle fiber near the end-plate region.
-
Baseline Recording: Stimulate the nerve at a low frequency (e.g., 0.5 Hz) and record the evoked EPPs.
-
Application of this compound: Add TEC to the bathing solution at the desired concentration.
-
High-Frequency Stimulation: After a period of incubation with TEC, apply a train of high-frequency stimuli (e.g., 30-50 Hz) to the nerve.
-
Data Recording and Analysis: Record the EPPs during the high-frequency train. Measure the amplitude of successive EPPs in the train and quantify the rundown in EPP amplitude in the presence of TEC compared to control. This rundown reflects the depletion of releasable transmitter and its replacement by the less potent acetyl-TEC.
Visualizations
Signaling Pathway of this compound as a False Neurotransmitter
Caption: Mechanism of this compound as a false neurotransmitter precursor.
Experimental Workflow for Isolated Nerve-Muscle Preparation
Caption: Workflow for studying TEC at the neuromuscular junction.
Logical Relationship of False Transmitter Action
Caption: Logical flow of this compound's false transmitter action.
References
- 1. Actions of this compound on neuromuscular transmission. 1961 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of this compound on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-affinity choline transport sites: use of [3H]hemicholinium-3 as a quantitative marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Re-evaluation of the kinetic mechanism of the choline acetyltransferase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
Application Notes and Protocols for In Vivo Administration of Triethylcholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and in vivo administration of triethylcholine, a competitive inhibitor of the high-affinity choline transporter. By interfering with the synthesis of acetylcholine, this compound serves as a valuable tool for studying cholinergic neurotransmission and its role in various physiological and pathological processes.
Data Presentation
The following tables summarize key quantitative data for the in vivo use of this compound salts.
Table 1: Acute Toxicity of this compound in Mice
| Compound | Administration Route | LD50 (mg/kg) with 95% Confidence Limits |
| This compound chloride | Intravenous | 58 (53-63) |
| Subcutaneous | 150 (136-165) | |
| Oral | 420 (382-462) | |
| This compound iodide | Intravenous | 75 (69-82) |
| Subcutaneous | 210 (194-227) | |
| Oral | 550 (500-605) |
Data sourced from Bowman & Rand, 1961.[1]
Table 2: Reported In Vivo Doses of this compound in Various Species
| Species | Compound | Dose (mg/kg) | Administration Route | Observed Effect |
| Chick | This compound iodide | 20 | Intravenous | Loss of righting reflex after repeated trials |
| Rabbit | This compound iodide | 10-25 | Intravenous | Muscular weakness induced by exercise |
| Rabbit | This compound iodide | 100 | Intravenous | Fatal in exercised animals |
| Cat | This compound iodide | 50 | Intravenous | Muscular weakness and exhaustion after walking |
| Dog | This compound iodide | 20-50 | Intravenous | Relaxation of the nictitating membrane |
Data compiled from Bowman & Rand, 1961.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Injection
This protocol describes the preparation of a sterile solution of this compound chloride or iodide for intravenous, intraperitoneal, or subcutaneous administration in rodents.
Materials:
-
This compound chloride or this compound iodide powder
-
Sterile, pyrogen-free 0.9% sodium chloride solution (isotonic saline)
-
Sterile vials
-
Sterile filters (0.22 µm pore size)
-
Laminar flow hood
-
Analytical balance
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound chloride or iodide powder using an analytical balance.
-
Dissolution:
-
Transfer the weighed powder to a sterile vial.
-
Add a calculated volume of sterile 0.9% saline to the vial to achieve the desired final concentration. Choline chloride, a related compound, has been administered to rats intraperitoneally dissolved in saline.
-
Gently vortex the vial until the powder is completely dissolved. This compound salts are water-soluble.
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm filter to the syringe.
-
Filter the solution into a new sterile vial. This step removes any potential microbial contamination.
-
-
Storage:
-
Store the sterile this compound solution at 2-8°C.
-
For long-term storage, it is advisable to prepare fresh solutions. While specific stability data for this compound is limited, related compounds like acetylcholine solutions are more stable when refrigerated.
-
-
Quality Control (Recommended):
-
Before administration, visually inspect the solution for any particulate matter or discoloration.
-
The pH of the final solution should be close to physiological pH (~7.4). If necessary, adjust the pH with sterile, dilute HCl or NaOH, although for simple dissolution in saline, this is typically not required.
-
Protocol 2: In Vivo Administration of this compound to Rodents
This protocol outlines the procedure for administering the prepared this compound solution to mice or rats. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Materials:
-
Prepared sterile this compound solution
-
Appropriate size sterile syringes and needles (e.g., 27-30 gauge for mice)
-
Animal restraint device (if necessary)
-
70% ethanol for disinfection
-
Gauze pads
Procedure:
A. Intravenous (IV) Injection (Tail Vein):
-
Animal Preparation: Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Restraint: Place the mouse or rat in a suitable restraint device.
-
Site Disinfection: Wipe the tail with 70% ethanol.
-
Injection:
-
Load the syringe with the correct volume of this compound solution.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the solution. Successful injection is indicated by the blanching of the vein.
-
If swelling occurs, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
-
Post-Injection Care: After removing the needle, apply gentle pressure to the injection site with a gauze pad to prevent bleeding. Monitor the animal for any adverse reactions.
B. Intraperitoneal (IP) Injection:
-
Restraint: Manually restrain the mouse or rat, exposing the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Injection:
-
Insert the needle at a 15-20 degree angle to avoid puncturing internal organs.
-
Gently aspirate to ensure no body fluids are drawn into the syringe.
-
Inject the this compound solution.
-
-
Post-Injection Care: Return the animal to its cage and monitor for any signs of distress.
C. Subcutaneous (SC) Injection:
-
Restraint: Manually restrain the animal.
-
Injection Site: Tent the loose skin over the back of the neck or flank.
-
Injection:
-
Insert the needle into the base of the tented skin.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution, which will form a small bleb under the skin.
-
-
Post-Injection Care: Return the animal to its cage and monitor.
Mandatory Visualizations
Signaling Pathway of this compound Action
References
Application Notes and Protocols for Assessing Triethylcholine-Induced Behavioral Deficits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common behavioral assays for the assessment of cognitive deficits induced by triethylcholine (TEC). TEC acts as a "false neurotransmitter" by interfering with acetylcholine (ACh) synthesis, leading to cholinergic dysfunction.[1] This document outlines the mechanism of TEC, details protocols for key behavioral assays, presents illustrative data in structured tables, and provides visualizations of experimental workflows and the underlying signaling pathway.
Introduction to this compound-Induced Cholinergic Deficits
This compound is a cholinomimetic substance that competes with choline for uptake into presynaptic nerve terminals.[1] Once inside the neuron, it is acetylated to form acetylthis compound, which is then stored in synaptic vesicles and released upon nerve stimulation. However, acetylthis compound is a much less potent agonist at cholinergic receptors compared to acetylcholine. This leads to a functional deficit in cholinergic neurotransmission, providing a valuable pharmacological model to study the role of the cholinergic system in learning, memory, and other cognitive processes.
Cholinergic Signaling Pathway Disruption by this compound
The following diagram illustrates the mechanism by which this compound disrupts the normal cholinergic signaling pathway.
References
Application Notes and Protocols for Brain Microdialysis of Triethylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylcholine (TEC) is a synthetic choline analog that acts as a precursor to a "false" cholinergic neurotransmitter.[1][2] Upon entering cholinergic nerve terminals through choline transporters, TEC is acetylated by choline-O-acetyltransferase (ChAT) to form acetylthis compound (ATEC).[2][3] ATEC is then packaged into synaptic vesicles and released upon neuronal depolarization, mimicking the action of acetylcholine (ACh) but with lower efficacy at postsynaptic receptors.[1][4] This unique mechanism makes TEC a valuable tool for studying cholinergic transmission, synaptic vesicle dynamics, and the pathophysiology of neurological disorders where cholinergic signaling is implicated.
Microdialysis is a powerful in vivo sampling technique that allows for the continuous monitoring of endogenous and exogenous substances in the extracellular fluid of specific brain regions.[5] This document provides detailed application notes and protocols for the use of in vivo microdialysis to measure this compound and its metabolite, acetylthis compound, in the brain. The following protocols are adapted from established methods for acetylcholine and choline microdialysis, given the absence of a specific published protocol for this compound.
Signaling Pathway of this compound as a False Neurotransmitter
The mechanism by which this compound acts as a precursor to a false neurotransmitter involves several key steps within the cholinergic nerve terminal. The following diagram illustrates this pathway.
Experimental Protocols
I. Animal Model and Surgical Procedure
A stereotaxic surgical procedure is required to implant a guide cannula into the specific brain region of interest in the chosen animal model (e.g., rat, mouse).
Materials:
-
Laboratory animal (e.g., Sprague-Dawley rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Surgical drill
-
Guide cannula (e.g., CMA or custom-made)
-
Dental cement
-
Analgesics
Protocol:
-
Anesthetize the animal and mount it securely in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., hippocampus, prefrontal cortex, striatum).
-
Drill a burr hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement.
-
Suture the scalp incision around the implant.
-
Administer postoperative analgesics and allow the animal to recover for a minimum of 48-72 hours before the microdialysis experiment.
II. Microdialysis Procedure
This procedure outlines the in vivo sampling of this compound from the brain of a freely moving animal.
Materials:
-
Microdialysis probe (e.g., CMA 12, with appropriate membrane length and molecular weight cut-off)
-
Microinfusion pump
-
Perfusion solution (Artificial Cerebrospinal Fluid - aCSF)
-
Fraction collector (refrigerated if possible)
-
Connecting tubing (FEP or PEEK)
aCSF Composition:
| Component | Concentration (mM) |
|---|---|
| NaCl | 147 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 1.0 |
Note: The aCSF should be filtered (0.22 µm) and degassed before use.
Protocol:
-
Gently insert the microdialysis probe into the guide cannula of the recovered animal.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours for the tissue to equilibrate.
-
Collect dialysate samples into vials at regular intervals (e.g., 15-30 minutes).
-
For baseline measurement, collect 3-4 samples before administering this compound.
-
Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe via reverse dialysis).
-
Continue collecting dialysate samples for the desired experimental duration.
-
At the end of the experiment, samples should be immediately frozen and stored at -80°C until analysis.
-
Verify the placement of the microdialysis probe through histological analysis of the brain tissue.
III. Sample Analysis by LC-MS/MS
Due to their high sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are recommended for the quantification of this compound and acetylthis compound in microdialysate samples.[6][7] The protocol below is an adaptation of established methods for acetylcholine and choline.[6]
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
Mobile phase A: Acetonitrile
-
Mobile phase B: Ammonium formate buffer
-
This compound and Acetylthis compound standards
-
Stable isotope-labeled internal standards (if available)
LC-MS/MS Protocol:
-
Thaw the microdialysate samples on ice.
-
If necessary, perform a simple protein precipitation step by adding acetonitrile, followed by centrifugation.
-
Transfer the supernatant to autosampler vials.
-
Inject a small volume (e.g., 5-10 µL) of the sample onto the HILIC column.
-
Perform a gradient elution to separate this compound and acetylthis compound from other components in the dialysate.
-
Detect the analytes using the mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).
-
Quantify the concentrations of this compound and acetylthis compound by comparing their peak areas to those of a standard curve prepared in aCSF.
Quantitative Data
The following table summarizes typical parameters for microdialysis of cholinergic compounds. The values for this compound and acetylthis compound are projected based on their structural similarity to choline and acetylcholine and should be empirically determined.
| Parameter | Acetylcholine/Choline (Literature Values) | This compound/Acetylthis compound (Projected) | Reference |
| Microdialysis Probe | |||
| Membrane Length | 1-4 mm | 1-4 mm | [5] |
| Molecular Weight Cut-off | 6-20 kDa | 6-20 kDa | |
| Perfusion Parameters | |||
| Perfusion Fluid | aCSF or Ringer's solution | aCSF or Ringer's solution | [6] |
| Flow Rate | 0.5-2.0 µL/min | 1.0-2.0 µL/min | [5] |
| Sample Collection Interval | 10-30 min | 15-30 min | [5] |
| Analytical Parameters (LC-MS/MS) | |||
| Column Type | HILIC | HILIC | [6] |
| Limit of Detection (LOD) | 0.02 nM (ACh) | ~0.05-0.1 nM (ATEC) | [6] |
| Limit of Quantification (LOQ) | 0.1 nM (ACh) | ~0.1-0.5 nM (ATEC) | [6] |
| Probe Recovery | 10-25% | 10-25% (to be determined empirically) |
Experimental Workflow Diagram
The following diagram provides a high-level overview of the entire experimental workflow for a brain microdialysis study of this compound.
References
- 1. N-Ethyl analogues of choline as precursors to cholinergic false transmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of this compound on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACTIONS OF this compound ON NEUROMUSCULAR TRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinergic actions of false neurotransmitters: acetyldiethylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Triethylcholine Concentration for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for effectively utilizing triethylcholine in in vitro assays. This compound is a valuable tool for studying cholinergic mechanisms, acting as a competitive inhibitor of the high-affinity choline transporter (CHT) and a precursor to a "false" neurotransmitter. Proper concentration optimization is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro systems?
A1: this compound acts through a dual mechanism. Firstly, it competitively inhibits the high-affinity choline transporter (CHT1), reducing the uptake of choline into cholinergic neurons. This is the rate-limiting step in acetylcholine synthesis. Secondly, this compound itself is a substrate for CHT1 and can be transported into the cell. Once inside, it is acetylated by choline acetyltransferase (ChAT) to form acetylthis compound. Acetylthis compound is then packaged into synaptic vesicles and released upon stimulation, acting as a "false neurotransmitter" that is significantly less potent at activating cholinergic receptors than acetylcholine.[1][2][3]
Q2: What is a good starting concentration range for this compound in a choline uptake assay?
A2: A good starting point for a dose-response experiment is to test a wide range of this compound concentrations, typically spanning from nanomolar to high micromolar ranges (e.g., 10 nM to 100 µM). The optimal concentration will depend on the specific cell line or preparation and the choline concentration in your assay buffer. For reference, the well-characterized CHT inhibitor hemicholinium-3 has a Ki in the low nanomolar range.[4][5]
Q3: How can I determine if this compound is causing cytotoxicity in my cell culture?
A3: It is crucial to assess the cytotoxicity of this compound at the concentrations used in your functional assays. This can be done using standard cell viability assays such as the MTT, MTS, or LDH release assays. You should perform a dose-response curve for cytotoxicity to identify a concentration range that effectively inhibits choline uptake without causing significant cell death.
Q4: Can I use this compound to study acetylcholine release?
A4: Yes, this compound is an excellent tool for studying the consequences of reduced acetylcholine synthesis and the release of a false neurotransmitter. By pre-incubating your cells or synaptosomes with this compound, you can deplete acetylcholine stores and subsequently measure the release of the less potent acetylthis compound upon stimulation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of choline uptake | - This compound concentration is too low: The concentration may not be sufficient to effectively compete with the choline in your assay. - Incorrect experimental conditions: Assay buffer composition (e.g., Na+ concentration), temperature, or incubation time may be suboptimal. - Cell line suitability: The cell line may not express sufficient levels of the high-affinity choline transporter. | - Perform a dose-response experiment with a wider and higher range of this compound concentrations. - Ensure your assay buffer and conditions are optimized for high-affinity choline uptake. - Verify the expression of CHT1 in your cell line using techniques like Western blot or qPCR. |
| High variability between replicates | - Inconsistent timing: Variations in pre-incubation or incubation times can lead to inconsistent results. - Cell plating inconsistency: Uneven cell density across wells can cause variability. - Pipetting errors: Inaccurate pipetting of this compound, radiolabeled choline, or other reagents. | - Use a multichannel pipette for simultaneous addition of reagents where possible. - Ensure a homogenous cell suspension before plating and visually inspect wells for even cell distribution. - Calibrate your pipettes regularly and use proper pipetting techniques. |
| Unexpected increase in signal in a functional assay | - "False transmitter" effect is not accounted for: If your assay measures a downstream effect of cholinergic signaling, the release of acetylthis compound (a weak agonist) might produce a small signal. - Off-target effects: At very high concentrations, this compound may have other pharmacological effects. | - Characterize the effect of acetylthis compound in your assay system to understand its contribution to the signal. - Perform a thorough literature search for potential off-target effects of this compound at the concentrations you are using. |
| Significant cell death observed | - This compound concentration is too high: The concentration used may be in the cytotoxic range for your specific cell line. - Prolonged incubation time: Extended exposure to this compound can lead to toxicity. | - Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the toxic concentration range for your cells. - Optimize the incubation time to the minimum duration required to observe the desired inhibitory effect. |
Quantitative Data Summary
The inhibitory potency of this compound can vary depending on the experimental system. It is always recommended to perform a dose-response curve to determine the IC50 or Ki in your specific model.
| Compound | Assay Type | System | Inhibitory Potency |
| This compound | Choline Uptake | PC12 Cells | Relatively insensitive to inhibition compared to hemicholinium-3[6] |
| Hemicholinium-3 (for reference) | Choline Uptake | PC12 Cells | IC50 ~ 50 µM[6] |
| Hemicholinium-3 (for reference) | Choline Uptake | Rat Forebrain Microvessels | Ki = 14.0 ± 8.5 µM[7] |
Key Experimental Protocols
Protocol 1: [³H]-Choline Uptake Assay in Cultured Cells (e.g., SH-SY5Y or PC12)
This protocol is a standard method to measure the inhibition of high-affinity choline uptake by this compound.
Materials:
-
Adherent neuronal cells (e.g., SH-SY5Y or PC12)
-
24-well or 48-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer
-
[³H]-Choline
-
This compound stock solution
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and grow to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed KRH buffer.
-
Pre-incubation: Pre-incubate the cells in KRH buffer containing various concentrations of this compound (or vehicle control) for 10-20 minutes at 37°C.
-
Initiation of Uptake: Add [³H]-Choline to each well to a final concentration appropriate for high-affinity uptake (typically in the low micromolar or nanomolar range) and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer to remove extracellular [³H]-Choline.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the choline uptake data to the protein concentration in each well. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Acetylcholine Synthesis and Release Assay
This protocol can be adapted to measure the synthesis and release of acetylthis compound.
Materials:
-
Neuronal cell line or primary neurons
-
Culture medium (serum-free medium is recommended to avoid high background acetylcholine levels)[8][9]
-
This compound
-
High potassium stimulation buffer (to depolarize cells and induce release)
-
Acetylcholine assay kit (colorimetric or fluorometric) or LC-MS for detection
-
Acetylcholinesterase (AChE) inhibitor (e.g., neostigmine) to prevent degradation of released acetylcholine[8]
Procedure:
-
Pre-treatment: Incubate cells with an optimized concentration of this compound for a sufficient time to allow for uptake and conversion to acetylthis compound.
-
Washing: Gently wash the cells to remove extracellular this compound.
-
Basal Release: Add fresh, serum-free medium (containing an AChE inhibitor) and incubate for a defined period to collect the basal release of neurotransmitters.
-
Stimulated Release: Replace the medium with a high potassium stimulation buffer (also containing an AChE inhibitor) and incubate for a short period (e.g., 5-15 minutes) to induce depolarization and neurotransmitter release.
-
Sample Collection: Collect the supernatants from both the basal and stimulated conditions.
-
Quantification: Measure the amount of acetylcholine and/or acetylthis compound in the collected supernatants using a suitable assay. If using an acetylcholine assay kit, it's important to determine if it cross-reacts with acetylthis compound. LC-MS would be the preferred method for specific quantification of both compounds.[10][11]
-
Data Analysis: Compare the amount of neurotransmitter released under basal and stimulated conditions to determine the effect of this compound.
Visualizations
References
- 1. Actions of this compound on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The action of this compound on the biological synthesis of acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. False neurotransmitter - Wikipedia [en.wikipedia.org]
- 4. Competitive inhibition of the high-affinity choline transporter by tetrahydropyrimidine anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Choline and acetylcholine metabolism in PC12 secretory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Acetylcholine from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Acetylcholine from Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]
Technical Support Center: Troubleshooting Triethylcholine-Induced Respiratory Failure in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) for researchers utilizing triethylcholine (TEC) to induce respiratory failure in animal models. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
I. Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound, offering potential causes and actionable solutions.
1. Issue: High Variability in the Onset and Severity of Respiratory Depression.
-
Question: We are observing significant differences in how quickly and severely animals respond to the same dose of this compound. What could be the cause, and how can we improve consistency?
-
Answer: High variability is a common challenge in studies involving neuromuscular blocking agents. Several factors can contribute to this issue:
-
Metabolic and Physiological Differences: Minor variations in age, weight, sex, and underlying health status of the animals can significantly impact their metabolic rate and drug sensitivity.
-
Administration Technique: Inconsistent injection speeds or minor variations in the injection site (for intravenous, intraperitoneal, or subcutaneous routes) can alter the pharmacokinetics of TEC.
-
Animal Stress: Stressed animals may have altered physiological parameters that can affect their response to the drug.
Solutions:
-
Standardize Animal Population: Use animals from the same supplier, with a narrow age and weight range. House animals under identical conditions to minimize environmental stressors.
-
Refine Administration Protocol: For intravenous administration, consider using a syringe pump for a consistent infusion rate. For other routes, ensure all personnel are trained to use a standardized technique.
-
Acclimatization: Allow for a sufficient acclimatization period for animals in the experimental environment before drug administration to reduce stress.
-
Dose Adjustment: Consider using a dose-response curve to determine the optimal dose for your specific animal strain and experimental conditions.
-
2. Issue: Premature Mortality Unrelated to Progressive Respiratory Failure.
-
Question: Some animals are dying suddenly after this compound administration, without the expected gradual onset of respiratory distress. What could be the cause?
-
Answer: Sudden death may be attributable to acute cardiovascular effects or other complications rather than the intended progressive respiratory muscle weakness.
-
Cardiovascular Effects: this compound can have transient ganglion-blocking effects, potentially leading to hypotension. In some animals, this may lead to acute cardiac events, especially at higher doses.
-
Asphyxial Convulsions: Lethal doses of this compound can lead to terminal convulsions, which are likely asphyxial in origin.
Solutions:
-
Cardiovascular Monitoring: If feasible, monitor heart rate and blood pressure to assess for cardiovascular instability.
-
Dose Optimization: A lower dose or a slower infusion rate may mitigate acute cardiovascular effects while still inducing the desired respiratory depression.
-
Supportive Care: Ensure animals are kept warm and hemodynamically stable as much as possible during the experiment.
-
3. Issue: Seizures Occurring Before or Concurrently with Respiratory Depression.
-
Question: We are observing seizure-like activity in some animals, which complicates the interpretation of respiratory failure. Is this expected, and how should we manage it?
-
Answer: While the primary effect of this compound is at the neuromuscular junction, central nervous system effects, although less documented, can occur, particularly at high doses. Seizures can independently compromise respiratory function.
Solutions:
-
Dose-Response Assessment: Determine if the seizure activity is dose-dependent. A lower dose may induce respiratory failure without significant central nervous system stimulation.
-
Anticonvulsant Therapy: If seizures are a consistent issue and the experimental design allows, consider the prophylactic use of a short-acting anticonvulsant that has minimal impact on respiratory drive. This must be carefully justified in the experimental protocol.
-
Careful Observation: Differentiate between fasciculations (muscle twitching), which are expected with neuromuscular blockade, and generalized seizure activity.
-
II. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound acts as a "false neurotransmitter." It is taken up by cholinergic nerve terminals and is acetylated by choline acetyltransferase, forming acetylthis compound.[1][2] This "false" acetylcholine is then packaged into synaptic vesicles and released upon nerve stimulation. However, acetylthis compound is much less potent at activating postsynaptic acetylcholine receptors, leading to a failure of neuromuscular transmission and subsequent muscle weakness, including the respiratory muscles.[2]
2. What are the typical signs of this compound-induced respiratory failure in rodents?
The onset of symptoms is typically gradual. Initial signs may include a general reduction in activity and muscular weakness, which is often exacerbated by exercise.[2] As the effects progress, you will observe a decrease in respiratory rate and effort, characterized by shallow breathing. In the later stages, gasping and cyanosis (a bluish discoloration of the skin and mucous membranes due to low oxygen levels) may be seen prior to respiratory arrest.[3]
3. How can I monitor respiratory function in conscious animals?
Several non-invasive methods are available for monitoring respiratory function in conscious rodents:
-
Whole-Body Plethysmography: This is a common method to measure respiratory rate, tidal volume, and minute ventilation.
-
Camera-Based Systems: Video recording and subsequent analysis of thoracic movements can provide a non-invasive measure of respiratory rate.[3]
-
Microwave Radar Sensors: These can be used for contactless monitoring of respiratory rate.[4]
4. Can the effects of this compound be reversed?
Yes, the effects of this compound can be reversed by the administration of choline.[2][3] Choline competes with this compound for uptake into the nerve terminal, thereby promoting the synthesis of functional acetylcholine. Acetylcholinesterase inhibitors, such as neostigmine, are not effective in reversing the effects of this compound.[5]
5. What is a recommended starting dose for inducing respiratory failure in mice?
The lethal dose 50% (LD50) of this compound chloride in mice has been reported as follows:
-
Intravenous: 36 mg/kg
-
Subcutaneous: 65 mg/kg
-
Oral: 580 mg/kg
For inducing a state of respiratory failure for experimental study, it is recommended to start with a dose significantly lower than the LD50 and perform a dose-escalation study to find the optimal dose that produces the desired level of respiratory compromise without causing immediate lethality. A continuous intravenous infusion may provide more control over the induction of respiratory failure compared to a single bolus injection.
III. Data Presentation
Table 1: Lethal Dose 50% (LD50) of this compound Chloride in Mice [3]
| Route of Administration | LD50 (mg/kg) | 95% Confidence Limits (mg/kg) |
| Intravenous | 36 | 32.7 - 39.6 |
| Subcutaneous | 65 | 55.6 - 76.0 |
| Oral | 580 | 450 - 747 |
Table 2: Protective Effect of Choline Chloride on this compound Toxicity in Mice (Subcutaneous Administration) [3]
| Choline Chloride Dose (mg/kg) | This compound Chloride LD50 (mg/kg) | Approximate Fold-Increase in LD50 |
| 0 | 65 | 1 |
| 100 | ~455 | ~7 |
IV. Experimental Protocols
1. Protocol: Induction of Respiratory Failure with this compound via Continuous Intravenous Infusion in Mice
-
Objective: To induce a controlled and progressive respiratory failure in mice for experimental study.
-
Materials:
-
This compound chloride solution (sterile, concentration to be determined based on pilot studies)
-
Sterile saline
-
Syringe pump
-
Intravenous catheter (e.g., tail vein)
-
Respiratory monitoring system (e.g., whole-body plethysmograph)
-
Heating pad
-
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic protocol (e.g., isoflurane).
-
Place the mouse on a heating pad to maintain body temperature.
-
Catheterize the tail vein for intravenous infusion.
-
Place the animal in the respiratory monitoring chamber and allow it to stabilize.
-
Begin a continuous infusion of sterile saline at a low rate (e.g., 0.1 ml/hour).
-
Record baseline respiratory parameters (respiratory rate, tidal volume) for at least 15-30 minutes.
-
Initiate the continuous infusion of the this compound solution. The infusion rate should be determined from pilot studies to achieve the desired level of respiratory depression over a specific time course.
-
Continuously monitor respiratory parameters and observe the animal for signs of distress.
-
The experiment is terminated when the desired level of respiratory failure is achieved, as defined by the experimental protocol (e.g., a 50% reduction in respiratory rate).
-
2. Protocol: Reversal of this compound-Induced Respiratory Depression with Choline Chloride in Mice
-
Objective: To reverse the effects of this compound-induced respiratory depression.
-
Materials:
-
Choline chloride solution (sterile, e.g., 10 mg/ml in saline)
-
Syringes and needles for administration
-
-
Procedure:
-
Induce respiratory depression using this compound as per the established protocol.
-
Once the signs of respiratory failure are evident (e.g., a significant decrease in respiratory rate), administer choline chloride.
-
A starting dose of 100 mg/kg of choline chloride via subcutaneous injection is recommended based on its protective effects against lethality.[3] The optimal dose and route for reversal of established respiratory depression may need to be determined empirically.
-
Continuously monitor the animal's respiratory parameters for signs of recovery, which should manifest as an increase in respiratory rate and effort.
-
Provide supportive care as needed, including thermal support and oxygen supplementation if required by the experimental design.
-
3. Protocol: Supportive Care - Mechanical Ventilation for Rodents with Severe Respiratory Failure
-
Objective: To provide life support to animals with severe drug-induced respiratory failure.
-
Note: This is an advanced procedure that requires specialized equipment and training.
-
Materials:
-
Small animal ventilator
-
Endotracheal tube or tracheal cannula
-
Anesthetic machine
-
Physiological monitoring equipment (ECG, pulse oximeter)
-
-
Procedure:
-
Anesthetize the animal.
-
Intubate the animal with an appropriate-sized endotracheal tube or perform a tracheostomy.
-
Connect the animal to the small animal ventilator.
-
Set the initial ventilator parameters. For mice, typical starting parameters are:
-
Tidal Volume: 6-8 ml/kg
-
Respiratory Rate: 100-150 breaths/minute
-
Positive End-Expiratory Pressure (PEEP): 1-3 cm H2O
-
-
Adjust ventilator settings based on physiological monitoring (e.g., chest wall movement, end-tidal CO2, blood oxygen saturation) to maintain adequate ventilation and oxygenation.
-
Maintain anesthesia and provide fluid support as needed throughout the period of mechanical ventilation.
-
V. Visualizations
Caption: Acetylcholine signaling and TEC interference.
Caption: Troubleshooting experimental issues.
Caption: General experimental workflow.
References
- 1. Translational Role of Rodent Models to Study Ventilator-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACTIONS OF this compound ON NEUROMUSCULAR TRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Ventilator-induced lung-injury in mouse models: Is there a trap? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Triethylcholine Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of triethylcholine solutions to ensure experimental accuracy and reproducibility.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent results | Degradation of this compound due to improper storage conditions (high temperature, high pH). | 1. Prepare fresh solutions before each experiment. 2. If storage is necessary, store stock solutions at -20°C or -80°C. 3. For working solutions, store at 2-8°C for no longer than 24 hours. 4. Use a buffered solution with a slightly acidic to neutral pH (6.0-7.4). |
| Visible precipitation in the solution | 1. The solubility limit has been exceeded. 2. Interaction with components of the buffer or medium. 3. Degradation products are precipitating. | 1. Ensure the concentration does not exceed the solubility limit in your chosen solvent. 2. Prepare solutions in a simple, well-characterized buffer (e.g., PBS or HEPES) before adding to complex media. 3. If precipitation occurs after storage, it is a strong indicator of degradation; discard the solution. |
| Shift in the pH of the solution over time | Formation of acidic or basic degradation products. | 1. Monitor the pH of stored solutions before use. 2. If a significant pH shift is observed, discard the solution as it indicates degradation. 3. Use a buffer with sufficient buffering capacity for your experimental conditions. |
| Discoloration of the solution | Oxidation or other chemical reactions leading to chromophore formation. Although less common with this compound itself, impurities or interactions could cause this. | 1. Protect solutions from light by storing them in amber vials or wrapping containers in aluminum foil. 2. Prepare solutions with high-purity this compound salt and sterile, high-purity water or buffer. 3. If discoloration is observed, do not use the solution. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing this compound solutions?
A1: For most biological experiments, sterile, high-purity water, phosphate-buffered saline (PBS), or other physiologically compatible buffers (e.g., HEPES-buffered saline) are recommended. Ensure the final solution is isotonic for in vivo or cell-based assays.
Q2: What are the ideal storage conditions for this compound stock solutions?
A2: To maximize stability, stock solutions should be stored at low temperatures. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. For long-term storage, aliquoting and freezing at -20°C or -80°C is strongly recommended to prevent repeated freeze-thaw cycles.
Q3: How long can I store working dilutions of this compound?
A3: It is highly recommended to prepare working dilutions fresh on the day of the experiment. If temporary storage is unavoidable, keep the dilutions on ice or at 2-8°C and use them within 24 hours. The stability of dilute solutions can be lower than that of concentrated stocks.
Q4: What is the effect of pH on the stability of this compound solutions?
A4: Based on the behavior of similar quaternary ammonium compounds like acetylcholine and methacholine, this compound is expected to be most stable in solutions with a slightly acidic to neutral pH (pH 6.0-7.4).[1] Alkaline conditions (pH > 8) can significantly accelerate degradation through mechanisms such as Hofmann elimination and nucleophilic substitution.[1]
Q5: Should I be concerned about the photostability of this compound solutions?
A5: While there is limited specific data on the photostability of this compound, it is good laboratory practice to protect all chemical solutions from prolonged exposure to light.[2][3] Store solutions in amber vials or in the dark to minimize the risk of photochemical degradation.
Q6: What are the likely degradation products of this compound in aqueous solution?
A6: The primary degradation pathways for this compound in aqueous solution, particularly under basic conditions, are anticipated to be:
-
Hofmann Elimination: This reaction would yield triethylamine and ethylene.
-
Nucleophilic Substitution: This would result in the formation of triethylamine and ethylene glycol.
Q7: How can I detect degradation in my this compound solution?
A7: While visual inspection for precipitation or discoloration is a first step, these are not always apparent. A change in pH can also indicate degradation. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be required to measure the concentration of this compound and its potential degradation products.[4][5]
Data on Factors Affecting Stability of Related Choline Compounds
Table 1: Stability of Methacholine Chloride Solutions Under Various Conditions Over 9 Months [6]
| Concentration | Solvent | Storage Condition | % Degradation |
| 50 g/L | PBS | Room Temperature | ~65% |
| 50 g/L | NaCl | Room Temperature | ~65% |
| 0.39 g/L | PBS | Frozen | 8.0% |
| 0.39 g/L | PBS | Refrigerated (4°C) | 16.0% |
| 0.39 g/L | PBS | Room Temperature | 63.8% |
| 0.39 g/L | NaCl | Not specified | 11.0% |
Table 2: Effect of pH on Methacholine Chloride Degradation After 1 Week at 27°C [1]
| pH | Buffer | % Degradation |
| > 6 | General | Rapid decomposition |
| 9 | Bicarbonate | 36% |
| 9 | Borate | 60% |
These tables illustrate that higher temperatures and higher pH significantly increase the degradation of a structurally similar compound, and similar trends are expected for this compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound Bromide (e.g., 100 mM)
Materials:
-
This compound bromide (solid)
-
High-purity, sterile water or PBS (pH 7.2-7.4)
-
Sterile conical tube or vial (amber or wrapped in foil)
-
Calibrated analytical balance
-
Sterile filter (0.22 µm)
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh the required amount of this compound bromide using a calibrated balance. For a 100 mM solution, this would be approximately 212.15 mg per 10 mL of solvent.
-
Add the this compound bromide to a sterile conical tube.
-
Add the desired volume of sterile water or PBS to the tube.
-
Vortex gently until the solid is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile, light-protected container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments (e.g., 1 mM)
Materials:
-
100 mM this compound bromide stock solution
-
Pre-warmed, sterile cell culture medium or physiological buffer
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
On the day of the experiment, thaw one aliquot of the 100 mM stock solution at room temperature.
-
In a laminar flow hood, perform a serial dilution to achieve the final desired concentration. For a 1 mM working solution, you would typically perform a 1:100 dilution (e.g., 10 µL of 100 mM stock solution into 990 µL of cell culture medium).
-
Mix the working solution thoroughly by gentle pipetting or brief vortexing.
-
Use the freshly prepared working solution for your experiment immediately. If not used immediately, store on ice for a maximum of a few hours.
Visualizations
Signaling Pathway: this compound as a False Neurotransmitter Precursor
Caption: Mechanism of this compound as a false neurotransmitter precursor.
Experimental Workflow: Preparing and Storing this compound Solutions
Caption: Recommended workflow for preparing and storing this compound solutions.
Logical Relationship: Factors Influencing this compound Stability
Caption: Key factors influencing the stability of this compound solutions.
References
- 1. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-sensitivity quantification of acetylcholine and choline in human cerebrospinal fluid with a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of methacholine chloride solutions under different storage conditions over a 9 month period - PubMed [pubmed.ncbi.nlm.nih.gov]
how to reverse the effects of triethylcholine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with triethylcholine (TEC). The information is designed to assist in reversing the effects of TEC in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (TEC) is a synthetic compound that acts as a precursor to a "false" neurotransmitter in the cholinergic system.[1][2] Its mechanism of action involves several steps:
-
Uptake: TEC is transported into the presynaptic nerve terminal by the high-affinity choline transporter (CHT), the same transporter used for choline.[3]
-
Acetylation: Inside the neuron, choline acetyltransferase (ChAT) acetylates TEC to form acetylthis compound.[3]
-
Vesicular Storage: Acetylthis compound is then packaged into synaptic vesicles.
-
Release: Upon nerve stimulation, these vesicles release acetylthis compound into the synaptic cleft instead of acetylcholine.[1]
-
Reduced Postsynaptic Activation: Acetylthis compound is a much weaker agonist at postsynaptic nicotinic acetylcholine receptors compared to acetylcholine, leading to a failure of neuromuscular transmission and subsequent muscle weakness.[4]
Q2: What are the typical observable effects of this compound in an experiment?
The primary effect of TEC is a progressive, use-dependent muscle weakness that mimics symptoms of myasthenia gravis.[5] This means that muscles stimulated at a higher frequency will show a more rapid and pronounced decrease in contractile force.[5] In whole animal studies, this can manifest as exercise intolerance and, at high doses, respiratory failure.[3] The onset of these effects is typically slow as the presynaptic stores of acetylcholine must first be depleted.[3]
Q3: How can the effects of this compound be reversed?
The effects of TEC can be effectively reversed by the administration of choline.[3][5] Choline competes with TEC for uptake into the presynaptic terminal, thereby increasing the synthesis and release of acetylcholine.[3] It is important to note that acetylcholinesterase inhibitors, such as neostigmine, are not effective in reversing the neuromuscular block caused by TEC because the issue is a lack of effective neurotransmitter, not its rapid breakdown.[5]
Q4: Why is my attempt to reverse this compound's effects with choline not working or only partially effective?
Several factors can contribute to an incomplete or failed reversal of TEC's effects:
-
Insufficient Choline Dose: The concentration of choline must be sufficient to competitively overcome the concentration of TEC. Refer to the quantitative data tables below for recommended starting doses.
-
Timing of Choline Administration: If TEC has been present for an extended period, the depletion of acetylcholine stores may be profound, requiring a higher dose or longer duration of choline administration for reversal.
-
High Stimulation Frequency: Continuous high-frequency stimulation of the nerve preparation can exacerbate the effects of TEC and may require higher concentrations of choline for effective reversal. Consider reducing the stimulation frequency during the initial phase of reversal.
-
Inadequate Perfusion (in vitro): In isolated tissue preparations, ensure adequate perfusion with the choline-containing solution to allow for efficient exchange at the synaptic cleft.
Q5: Are there any alternative methods to reverse the effects of this compound?
Currently, the administration of exogenous choline is the primary and most effective method for reversing the effects of this compound by restoring the synthesis of acetylcholine.[3][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reversal of neuromuscular block after choline administration. | 1. Choline concentration is too low. 2. Severe depletion of acetylcholine stores. 3. Degradation of choline solution. | 1. Increase the concentration of choline chloride. (See Table 1 & 2 for guidance). 2. Administer choline for a longer duration and consider a bolus dose followed by continuous perfusion. 3. Prepare fresh choline solutions for each experiment. |
| Partial or slow reversal of neuromuscular block. | 1. Suboptimal choline concentration. 2. High frequency of nerve stimulation. 3. Insufficient incubation time with choline. | 1. Titrate the choline concentration to find the optimal dose for your experimental setup. 2. Temporarily reduce the stimulation frequency to allow for the replenishment of acetylcholine stores. 3. Allow for at least 15-20 minutes of incubation with choline to observe significant effects. |
| Variability in the degree of TEC-induced block between experiments. | 1. Differences in baseline acetylcholine stores. 2. Inconsistent TEC concentration. 3. Variation in nerve stimulation parameters. | 1. Ensure consistent pre-incubation and equilibration periods for all preparations. 2. Prepare fresh TEC solutions and verify the final concentration in the experimental buffer. 3. Standardize the frequency, duration, and intensity of nerve stimulation across all experiments. |
| Unexpected cardiovascular effects (e.g., hypotension) in in vivo experiments. | 1. TEC has a weak ganglionic blocking effect.[3] 2. The vehicle or anesthetic may be contributing. | 1. Monitor cardiovascular parameters closely. The ganglionic blocking effect is typically transient. 2. Run appropriate vehicle controls to isolate the effects of TEC. |
Quantitative Data Summary
Table 1: In Vivo Reversal of this compound Effects with Choline
| Animal Model | This compound Dose | Choline Chloride Reversal Dose (Intravenous) | Observed Effect of Reversal | Reference |
| Cat | 50 mg/kg (i.v.) | 1 - 5 mg/kg | Rapid and striking reversal of neuromuscular block. | [5] |
| Rabbit | Not specified | 1 - 5 mg/kg | Rapid and striking reversal of neuromuscular block. | [5] |
| Mouse | LD50 (subcutaneous) | 100 mg/kg (protective dose) | Increased the LD50 of TEC approximately 7-fold. | [5] |
Table 2: In Vitro Reversal of this compound Effects with Choline
| Preparation | This compound Concentration | Choline Chloride Reversal Concentration | Observed Effect of Reversal | Reference |
| Rat isolated phrenic nerve-diaphragm | Not specified | 50 - 200 µg/mL | Complete antagonism of the this compound-induced block. | [5] |
Experimental Protocols
Protocol 1: In Vitro Reversal of this compound-Induced Neuromuscular Block in a Rat Phrenic Nerve-Diaphragm Preparation
-
Preparation: Isolate a phrenic nerve-diaphragm preparation from a rat and mount it in an organ bath containing a suitable physiological saline solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 and maintained at 37°C.
-
Stimulation: Stimulate the phrenic nerve with supramaximal square-wave pulses of 0.2 ms duration at a low frequency (e.g., 0.1 Hz) to establish a stable baseline of muscle contractions.
-
Induction of Block: Introduce this compound chloride into the organ bath to achieve the desired final concentration (e.g., 10-50 µg/mL). Increase the stimulation frequency (e.g., to 10 Hz for 1-2 minutes) to accelerate the onset of the neuromuscular block, which will be observed as a rapid decline in twitch tension.
-
Reversal: Once a significant block (e.g., 80-90% reduction in twitch height) is achieved, replace the TEC-containing solution with a fresh solution containing choline chloride (50-200 µg/mL).
-
Observation: Continue to stimulate the nerve and record the muscle contractions. A gradual recovery of the twitch height should be observed over 15-30 minutes, indicating the reversal of the TEC-induced block.
-
Washout: To confirm the reversal, the preparation can be washed with the standard physiological saline solution to observe if the block returns, although this may take a considerable amount of time.
Protocol 2: In Vivo Reversal of this compound-Induced Muscle Weakness in an Anesthetized Cat
-
Animal Preparation: Anesthetize a cat with a suitable anesthetic (e.g., chloralose). Cannulate the trachea for artificial respiration if necessary, and a femoral vein for drug administration. Isolate the sciatic nerve and attach the tendon of the tibialis anterior muscle to a force transducer to record isometric contractions.
-
Baseline Measurement: Stimulate the sciatic nerve with supramaximal pulses at a low frequency (e.g., 0.2 Hz) to establish a stable baseline of muscle twitch tension.
-
Induction of Weakness: Administer this compound iodide intravenously (e.g., 50 mg/kg). To demonstrate use-dependency, a period of high-frequency stimulation (e.g., 20 Hz for 30 seconds) can be applied to show a more profound block compared to the single twitches.
-
Reversal: At the peak of the muscle weakness, administer choline chloride intravenously (1-5 mg/kg).
-
Monitoring: Continuously monitor the twitch tension of the tibialis anterior muscle. A rapid and significant recovery of muscle strength should be observed following the administration of choline.
-
Post-Reversal: Continue monitoring for at least 30-60 minutes to ensure the reversal is sustained.
Visualizations
Caption: Mechanism of this compound as a false neurotransmitter and its reversal by choline.
Caption: Experimental workflow for reversing this compound effects.
References
- 1. N-Ethyl analogues of choline as precursors to cholinergic false transmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound compared with other substances affecting neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of this compound on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinergic actions of false neurotransmitters: acetyldiethylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACTIONS OF this compound ON NEUROMUSCULAR TRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of triethylcholine
Welcome to the Technical Support Center for Triethylcholine (TEC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of TEC and strategies to minimize its off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (TEC)?
This compound acts as a competitive substrate for the high-affinity choline transporter (CHT), which is the rate-limiting step in acetylcholine (ACh) synthesis.[1][2] Once transported into the presynaptic terminal of cholinergic neurons, TEC is acetylated by choline acetyltransferase (ChAT) to form acetylthis compound.[1] This product, acetylthis compound, is then packaged into synaptic vesicles and released upon nerve stimulation, acting as a "false neurotransmitter."[1] As acetylthis compound has very low efficacy at postsynaptic ACh receptors, its release leads to a reduction in cholinergic transmission.
Q2: What are the primary off-target effects associated with TEC?
The main off-target effects of TEC include:
-
Neuromuscular Weakness: TEC can cause a slowly developing muscle weakness that is more pronounced with exercise or high-frequency nerve stimulation.[3][4] This is a direct consequence of the depletion of functional acetylcholine at the neuromuscular junction.
-
Ganglionic Blockade: TEC can cause a transient blockade of autonomic ganglia, which may lead to symptoms such as hypotension.[3]
-
Potassium Channel Blockade: TEC has a weak blocking effect on potassium channels, which can initially facilitate the release of acetylcholine before the onset of the inhibitory effects of the false transmitter.[1]
Q3: How can the effects of TEC be reversed in an experimental setting?
The inhibitory effects of TEC on cholinergic transmission can be reversed by the administration of excess choline.[1] Choline competes with TEC for uptake by the choline transporter, thereby increasing the synthesis of acetylcholine. However, the effects of TEC are not reversed by acetylcholinesterase inhibitors.[3]
Q4: Is TEC a direct inhibitor of the choline transporter (CHT)?
While TEC competes with choline for transport, it is more accurately described as a substrate for CHT that leads to the production of a false neurotransmitter. Potent and specific inhibitors of CHT, such as hemicholinium-3 (HC-3), directly block the transporter without being significantly transported and acetylated.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No observable effect of TEC on neurotransmission. | 1. Insufficient concentration of TEC: The concentration used may be too low to effectively compete with endogenous choline. 2. Low neuronal activity: The effect of TEC is activity-dependent, as it requires the depletion of existing acetylcholine stores. 3. High concentration of choline in the experimental medium: Exogenous choline will compete with TEC for uptake. 4. Degradation of TEC solution. | 1. Perform a dose-response curve to determine the optimal concentration for your experimental model. 2. Increase the frequency of nerve stimulation to accelerate the depletion of acetylcholine. 3. Ensure that the experimental buffer does not contain high levels of choline. If choline is required, its concentration should be carefully controlled and reported. 4. Prepare fresh TEC solutions for each experiment. |
| High variability in experimental results. | 1. Inconsistent neuronal stimulation: Variations in the frequency or duration of stimulation will lead to different rates of acetylcholine depletion. 2. Temperature fluctuations: Enzyme kinetics and transporter activity are sensitive to temperature changes. 3. Variability in tissue preparations or cell cultures. | 1. Use a programmable stimulator to ensure consistent and reproducible stimulation protocols. 2. Maintain a constant and controlled temperature throughout the experiment. 3. Standardize the preparation of tissues or cell cultures to minimize biological variability. |
| Unexpected excitatory effects observed. | 1. Initial facilitation of acetylcholine release: TEC has a weak potassium channel blocking effect which can cause a transient increase in acetylcholine release before the onset of inhibition.[1] | 1. When analyzing data, consider the time course of TEC's effect and distinguish the initial excitatory phase from the subsequent inhibitory phase. |
| Excessive neuromuscular blockade or cell death. | 1. TEC concentration is too high: High concentrations can lead to profound and irreversible inhibition of cholinergic transmission. 2. Prolonged exposure to TEC. | 1. Titrate TEC to the lowest effective concentration. 2. Limit the duration of exposure to TEC to the minimum time required to observe the desired effect. |
Quantitative Data
| Compound | Target | Inhibitory Constant (Ki) | Reference |
| Hemicholinium-3 (HC-3) | High-Affinity Choline Transporter (CHT) | ~1-5 nM | [2] |
| ML352 | High-Affinity Choline Transporter (CHT) | 92 nM (non-competitive) | [5] |
| Morantel | High-Affinity Choline Transporter (CHT) | 1.3 µM (competitive) | [6] |
| Pyrantel | High-Affinity Choline Transporter (CHT) | 5.7 µM (competitive) | [6] |
| Oxantel | High-Affinity Choline Transporter (CHT) | 8.3 µM (competitive) | [6] |
Acute Toxicity Data
Specific oral and intraperitoneal LD50 values for this compound in rats and mice are not consistently reported in recent toxicological databases. However, animal experiments in rabbits provide some indication of its acute toxicity.
| Species | Route of Administration | Dose | Effect | Reference |
| Rabbit | Intravenous | 10–25 mg/kg | Slight to moderate exercise intolerance | [3] |
| Rabbit | Intravenous | 100 mg/kg | Death after continuous exercise | [3] |
Experimental Protocols
High-Affinity Choline Uptake Assay
This protocol is adapted from standard methods for measuring the activity of the high-affinity choline transporter (CHT) in neuronal cultures or synaptosomes.
Materials:
-
Neuronal cell culture (e.g., SK-N-SH cells) or prepared synaptosomes.
-
HACU buffer (Krebs-Ringer-HEPES or similar physiological buffer).
-
[³H]-Choline chloride.
-
This compound (TEC) solution of desired concentrations.
-
Hemicholinium-3 (HC-3) solution (as a positive control for inhibition).
-
Scintillation vials and scintillation fluid.
-
Microcentrifuge tubes.
-
Water bath or incubator at 37°C.
-
Liquid scintillation counter.
Procedure:
-
Cell/Synaptosome Preparation: Plate neuronal cells in a 24-well plate and allow them to differentiate. For synaptosomes, prepare fresh from brain tissue of interest.
-
Pre-incubation: Wash the cells/synaptosomes with HACU buffer. Pre-incubate for 10-15 minutes at 37°C.
-
Initiation of Uptake:
-
For total uptake wells: Add HACU buffer containing a known concentration of [³H]-choline.
-
For non-specific uptake wells: Add HACU buffer containing [³H]-choline and a high concentration of HC-3 (e.g., 10 µM).
-
For TEC experimental wells: Add HACU buffer containing [³H]-choline and varying concentrations of TEC.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes). The incubation time should be within the linear range of choline uptake.
-
Termination of Uptake: Rapidly aspirate the incubation buffer and wash the cells/synaptosomes multiple times with ice-cold HACU buffer to stop the uptake.
-
Cell Lysis: Lyse the cells/synaptosomes with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific high-affinity choline uptake by subtracting the non-specific uptake (in the presence of HC-3) from the total uptake. Determine the effect of different concentrations of TEC on this specific uptake.
Acetylcholine Release Assay
This protocol outlines a general method for measuring acetylcholine release from tissue preparations or cell cultures.
Materials:
-
Tissue preparation (e.g., isolated phrenic nerve-diaphragm) or neuronal cell culture.
-
Physiological salt solution (e.g., Krebs solution) with an acetylcholinesterase inhibitor (e.g., physostigmine or neostigmine) to prevent ACh degradation.
-
This compound (TEC) solution.
-
High potassium solution (to depolarize the cells and stimulate release).
-
Acetylcholine assay kit (commercially available, e.g., colorimetric or fluorometric kits).
-
Microplate reader.
Procedure:
-
Preparation: Place the tissue preparation in an organ bath or have the cell culture ready in a multi-well plate with physiological salt solution.
-
Pre-incubation with TEC: Incubate the preparation with the desired concentration of TEC for a sufficient period to allow for uptake and conversion to acetylthis compound.
-
Basal Release: Collect a sample of the bathing solution before stimulation to measure the basal release of acetylcholine.
-
Stimulation: Stimulate acetylcholine release by either electrical field stimulation (for tissue preparations) or by replacing the bathing solution with a high potassium solution.
-
Sample Collection: Collect the bathing solution after the stimulation period.
-
Acetylcholine Quantification: Measure the concentration of acetylcholine in the collected samples using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the amount of acetylcholine released in the presence and absence of TEC to determine its effect on neurotransmitter release.
Assessment of Neuromuscular Blockade (In Vitro)
This protocol describes a method for assessing the effect of TEC on neuromuscular transmission in an isolated nerve-muscle preparation (e.g., rat phrenic nerve-diaphragm).
Materials:
-
Isolated phrenic nerve-diaphragm preparation.
-
Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Nerve stimulating electrodes.
-
Force transducer to measure muscle contraction.
-
Data acquisition system.
-
This compound (TEC) solution.
Procedure:
-
Preparation Setup: Mount the phrenic nerve-diaphragm preparation in the organ bath. Attach the diaphragm to a force transducer. Position the stimulating electrodes on the phrenic nerve.
-
Equilibration: Allow the preparation to equilibrate for at least 30-60 minutes, with continuous electrical stimulation at a low frequency (e.g., 0.1 Hz) to establish a stable baseline of muscle twitches.
-
Application of TEC: Add TEC to the organ bath at the desired concentration.
-
Monitoring: Continue to stimulate the nerve and record the muscle twitch tension. To observe the activity-dependent nature of TEC's effect, periods of high-frequency stimulation (e.g., 20-50 Hz for a few seconds) can be applied intermittently.
-
Data Analysis: Measure the amplitude of the muscle twitches before and after the application of TEC. Quantify the degree of neuromuscular blockade as the percentage reduction in twitch amplitude. The "train-of-four" (TOF) ratio can also be used to assess the fade in muscle response during high-frequency stimulation.[7]
Visualizations
Caption: Mechanism of action of this compound (TEC) at the cholinergic synapse.
Caption: The CDP-choline pathway for phosphatidylcholine synthesis and potential interference by TEC.
References
- 1. Actions of this compound on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound compared with other substances affecting neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive inhibition of the high-affinity choline transporter by tetrahydropyrimidine anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.wfsahq.org [resources.wfsahq.org]
challenges in creating reliable triethylcholine-induced disease models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethylcholine (TEC)-induced disease models. Our goal is to help you overcome common challenges and create reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce a disease state?
This compound (TEC) is a choline analog that acts as a competitive inhibitor of the high-affinity choline transporter (CHT) in presynaptic nerve terminals.[1] By limiting the uptake of choline, TEC interferes with the synthesis of acetylcholine (ACh), the primary neurotransmitter at the neuromuscular junction.[2][3] Furthermore, TEC itself can be acetylated by choline acetyltransferase (ChAT) to form acetylthis compound, which acts as a "false neurotransmitter."[1] This false transmitter is released into the synaptic cleft but is significantly less potent at activating postsynaptic ACh receptors, leading to impaired neuromuscular transmission and a state of muscle weakness that resembles myasthenia gravis.[2][4]
Q2: What are the characteristic signs of a successful TEC-induced disease model?
A successful TEC-induced model typically presents with a slowly developing and progressive muscle weakness that is exacerbated by exercise or high-frequency nerve stimulation.[2][4] This is a key feature that distinguishes it from the effects of direct neuromuscular blocking agents. The muscle weakness is often transient, lasting for approximately 80 to 120 minutes, and can be partially reversed by rest.[4]
Q3: What animal species are suitable for TEC-induced models?
TEC has been used to induce neuromuscular weakness in a variety of animal models, including mice, rats, rabbits, and dogs.[2] The choice of species may depend on the specific research question, the required behavioral or physiological readouts, and institutional guidelines.
Q4: How is TEC typically administered and at what doses?
TEC is commonly administered via intravenous (IV) or intramuscular (IM) injection.[2] Dosages can vary significantly depending on the animal species and the desired severity of the phenotype. It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: High Inter-Animal Variability in Response to TEC
Problem: You observe significant differences in the degree of muscle weakness between animals receiving the same dose of TEC.
Potential Causes & Troubleshooting Steps:
-
Genetic and Biological Variability:
-
Solution: Use a single, well-characterized, and isogenic strain of animals for your experiments. Ensure that all animals are within a narrow age and weight range. If using both sexes, either use a single sex or stratify your analysis by sex to account for potential hormonal influences.[5]
-
-
Animal Health and Stress:
-
Solution: Acclimatize animals to the housing facility and handling procedures for at least one week before the experiment to minimize stress. Monitor the health of the animals daily and exclude any animals showing signs of illness.[5]
-
-
Inconsistent Dosing:
-
Solution: Ensure accurate and consistent administration of TEC. Use calibrated equipment for all injections and standardize the injection technique (e.g., injection site, speed of infusion). Prepare fresh TEC solutions for each experiment to avoid degradation.
-
Issue 2: Lack of a Clear or Consistent Phenotype
Problem: After administering TEC, you do not observe the expected muscle weakness, or the effect is very mild and inconsistent.
Potential Causes & Troubleshooting Steps:
-
Insufficient Dose:
-
Solution: The administered dose of TEC may be too low for the chosen animal species or strain. Conduct a dose-response study to determine the effective dose (ED50) that produces a consistent and measurable level of muscle weakness.
-
-
Inadequate Nerve Stimulation:
-
Solution: The effects of TEC are highly dependent on the rate of nerve stimulation.[2][4] If you are assessing the phenotype through behavioral tests, ensure that the animals are sufficiently exercised to unmask the muscle weakness. For in-situ or in-vitro preparations, use high-frequency nerve stimulation protocols to deplete acetylcholine stores and reveal the TEC-induced deficit.
-
-
Compound Stability:
-
Solution: Prepare TEC solutions fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation of the compound.
-
Issue 3: Unexpected Animal Mortality
Problem: You are experiencing a high rate of mortality in your TEC-treated animals, particularly after exercise.
Potential Causes & Troubleshooting Steps:
-
Excessive Dose:
-
Solution: High doses of TEC can lead to respiratory failure, especially when combined with exercise.[4] Reduce the dose of TEC and carefully monitor the animals for any signs of respiratory distress.
-
-
Overexertion:
-
Solution: The exercise protocol may be too strenuous for the animals, especially when their neuromuscular function is compromised. Reduce the intensity and duration of the exercise and allow for periods of rest.
-
Quantitative Data Summary
The following table summarizes typical dosage ranges and observed effects of this compound iodide in various animal models. It is important to note that these are starting points, and optimal doses should be determined empirically for each study.
| Animal Model | Route of Administration | Dose Range (mg/kg) | Observed Effects | Reference |
| Rabbit | Intravenous | 10 - 25 | Slight to moderate exercise intolerance. | [4] |
| Rabbit | Intravenous | 50 | Marked muscular weakness with incoordination and head drop after spontaneous movement. | [2] |
| Rabbit | Intravenous | 100 | Death from respiratory failure after continuous exercise. | [4] |
| Dog | Intravenous | 20 - 50 | Lack of coordination, drooping eyelids, and inability to support weight after strenuous exercise. | [2] |
| Mouse | Intravenous (daily for 14 days) | ~25 | Cumulative toxic effects leading to some mortality. | [2] |
Detailed Experimental Protocols
Protocol 1: Induction of Neuromuscular Weakness in Rabbits
Objective: To induce a state of exercise-dependent neuromuscular weakness using this compound.
Materials:
-
This compound iodide
-
Sterile saline for injection
-
Rabbits (e.g., New Zealand White)
-
Restraining device
-
Treadmill or other exercise apparatus
Procedure:
-
Animal Preparation: Acclimatize rabbits to handling and the experimental environment for at least one week prior to the study.
-
TEC Administration: Prepare a fresh solution of this compound iodide in sterile saline. Administer a dose of 10-25 mg/kg intravenously.
-
Behavioral Assessment (Exercise):
-
Approximately 10 minutes post-injection, begin the exercise protocol (e.g., moderate-speed treadmill running).
-
Observe the animals for signs of muscle weakness, such as ataxia, inability to maintain pace, or prostration.
-
The peak of muscle weakness is typically observed around 30 minutes post-injection.
-
-
Recovery: The muscle weakness is expected to resolve within 90 minutes post-injection.[2]
Protocol 2: Assessment of Neuromuscular Block in an Anesthetized Rat Model
Objective: To quantify the degree of neuromuscular block induced by this compound using electrophysiological measurements.
Materials:
-
This compound iodide
-
Anesthetic (e.g., isoflurane)
-
Nerve stimulator
-
Recording electrodes
-
Force transducer
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Surgical Preparation: Expose the sciatic nerve and the gastrocnemius muscle. Place stimulating electrodes on the nerve and recording electrodes on the muscle to measure compound muscle action potentials (CMAPs). Attach the muscle to a force transducer to measure twitch tension.
-
Baseline Measurement: Record baseline CMAP amplitude and twitch tension in response to low-frequency nerve stimulation (e.g., 0.1 Hz).
-
TEC Administration: Administer a bolus dose of this compound iodide intravenously.
-
High-Frequency Stimulation: Switch to a high-frequency stimulation protocol (e.g., train-of-four stimulation at 2 Hz or tetanic stimulation at 50 Hz) to induce acetylcholine depletion.
-
Data Acquisition: Continuously record CMAP amplitude and twitch tension. The degree of neuromuscular block can be quantified by the reduction in these parameters compared to baseline.
Visualizations
References
refining dosage of triethylcholine for specific research outcomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the dosage of triethylcholine (TEC) to achieve specific research outcomes. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on TEC dosage, where available.
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during experiments with this compound in a question-and-answer format.
Frequently Asked questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (TEC) is a synthetic compound that acts as a competitive inhibitor of the high-affinity choline transporter (CHT).[1] It mimics natural choline and is taken up by cholinergic neurons.[1] Inside the neuron, TEC is acetylated by the enzyme choline acetyltransferase (ChAT) to form acetylthis compound, which is a "false neurotransmitter."[1] This false neurotransmitter does not effectively activate acetylcholine receptors, leading to a reduction in cholinergic neurotransmission.[1]
Q2: What are the primary research applications of this compound?
A2: this compound is primarily used in research to study the cholinergic system. Its ability to inhibit acetylcholine synthesis and release makes it a valuable tool for investigating the role of acetylcholine in various physiological processes, including neuromuscular transmission, cognitive function, and autonomic nervous system regulation. It has been used in studies to model conditions of cholinergic deficit.
Q3: Is this compound toxic to cells in culture?
A3: At high concentrations, this compound can exhibit cytotoxicity. The toxic concentration can vary depending on the cell type and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line and experimental duration.
Q4: How can I determine the optimal concentration of this compound for my in vitro experiment?
A4: Since specific in vitro dosage information for this compound is not widely published, it is essential to determine the optimal concentration experimentally. This is typically done by performing a dose-response curve. You would treat your cells with a range of TEC concentrations and measure the desired effect (e.g., inhibition of choline uptake, reduction in acetylcholine release, or a specific physiological response). A concurrent cell viability assay (e.g., MTT or trypan blue exclusion) should be performed to ensure that the observed effects are not due to cytotoxicity.
Troubleshooting Guide
Issue 1: No observable effect of this compound in my experiment.
-
Possible Cause: The concentration of TEC may be too low.
-
Solution: Increase the concentration of TEC. It is recommended to perform a dose-response study to identify the effective concentration range for your specific experimental setup.
-
-
Possible Cause: The incubation time with TEC may be too short. The effects of TEC on acetylcholine synthesis and release can be time-dependent.
-
Solution: Increase the incubation time. A time-course experiment can help determine the optimal duration of treatment.
-
-
Possible Cause: The choline concentration in your culture medium is too high. Since TEC is a competitive inhibitor of the choline transporter, high levels of choline can outcompete TEC for uptake.
-
Solution: Use a culture medium with a lower, defined concentration of choline.
-
-
Possible Cause: Degradation of this compound in the culture medium.
-
Solution: Prepare fresh solutions of TEC for each experiment. While specific data on TEC stability in all culture media is not available, it is good practice to avoid repeated freeze-thaw cycles of stock solutions.
-
Issue 2: High cell death observed in this compound-treated cultures.
-
Possible Cause: The concentration of TEC is too high and is causing cytotoxicity.
-
Solution: Reduce the concentration of TEC. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration for your cell line.
-
-
Possible Cause: The solvent used to dissolve TEC is toxic to the cells.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is below the toxic threshold for your cells (typically <0.1-0.5%). Run a vehicle control (medium with solvent only) to confirm the solvent is not the cause of cytotoxicity.
-
-
Possible Cause: Contamination of the cell culture.
-
Solution: Regularly test your cell cultures for mycoplasma and other contaminants.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell seeding density or cell health.
-
Solution: Standardize your cell culture procedures. Ensure consistent cell seeding densities and use cells at a consistent passage number and confluency.
-
-
Possible Cause: Inconsistent preparation of this compound solutions.
-
Solution: Prepare fresh TEC solutions for each experiment from a reliable stock. Ensure accurate weighing and dilution.
-
-
Possible Cause: Variability in incubation times or other experimental parameters.
-
Solution: Adhere strictly to your established experimental protocol. Use timers and calibrated equipment to ensure consistency.
-
Quantitative Data on this compound Dosage
Published data on specific in vitro concentrations of this compound are limited. The table below summarizes available in vivo dosage information. Researchers should use this as a starting point and perform dose-response experiments to determine the optimal concentrations for their in vitro models.
| Organism | Dosage Range | Route of Administration | Observed Outcome | Reference |
| Rabbit | 10-25 mg/kg | Intravenous | Slight to moderate exercise intolerance. | [1] |
| Rabbit | 100 mg/kg | Intravenous | Death after continuous exercise. | [1] |
| Mouse | Not specified | Not specified | Respiratory paralysis (reversed by choline). |
Note: The lack of specific in vitro dosage data in the literature highlights the importance of empirical determination of optimal concentrations for any new experimental system.
Detailed Experimental Protocols
Protocol 1: Choline Uptake Inhibition Assay Using this compound
This protocol is adapted from methods used for other choline uptake inhibitors like hemicholinium-3 and can be used to determine the inhibitory effect of TEC on choline uptake in cultured cells (e.g., neuroblastoma cell lines like SH-SY5Y or LA-N-2).
Materials:
-
Cultured cells (e.g., SH-SY5Y neuroblastoma cells)
-
Complete culture medium
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable physiological buffer)
-
This compound (TEC) stock solution
-
[³H]-Choline
-
Ice-cold 0.1 M NaOH or other suitable lysis buffer
-
Scintillation cocktail and vials
-
Scintillation counter
-
Multi-well culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells in complete medium until they reach the desired confluency.
-
Preparation of Solutions:
-
Prepare a range of TEC dilutions in KRH buffer from your stock solution.
-
Prepare a working solution of [³H]-choline in KRH buffer.
-
-
Pre-incubation with TEC:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with warm KRH buffer.
-
Add the KRH buffer containing the different concentrations of TEC to the respective wells. Include a control well with KRH buffer only (no TEC).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
Choline Uptake:
-
To initiate the uptake, add the [³H]-choline working solution to each well.
-
Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the radioactive solution.
-
Wash the cells three times with ice-cold KRH buffer to remove extracellular [³H]-choline.
-
-
Cell Lysis:
-
Add ice-cold 0.1 M NaOH to each well to lyse the cells.
-
Incubate at room temperature for at least 30 minutes.
-
-
Scintillation Counting:
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Normalize the CPM values to the protein concentration of each well (determined by a separate protein assay like BCA).
-
Plot the normalized choline uptake against the concentration of TEC to generate an inhibition curve and determine the IC50 value.
-
Protocol 2: Acetylcholine Release Assay
This protocol can be used to measure the effect of this compound on acetylcholine release from cultured cells.
Materials:
-
Cultured cells capable of acetylcholine synthesis and release (e.g., LA-N-2 neuroblastoma cells)
-
Complete culture medium
-
Low-potassium and high-potassium physiological salt solutions
-
This compound (TEC)
-
Acetylcholine assay kit (commercially available) or HPLC with electrochemical detection
-
Multi-well culture plates
Procedure:
-
Cell Seeding and Culture: Seed and culture the cells in multi-well plates until they are ready for the experiment.
-
Pre-treatment with TEC:
-
Wash the cells with a low-potassium physiological salt solution.
-
Incubate the cells with various concentrations of TEC in the low-potassium solution for a predetermined duration. Include a control group without TEC.
-
-
Stimulation of Acetylcholine Release:
-
To evoke acetylcholine release, replace the low-potassium solution with a high-potassium solution (depolarizing stimulus).
-
Incubate for a short period (e.g., 5-15 minutes).
-
-
Sample Collection:
-
Collect the supernatant from each well. This will contain the released acetylcholine.
-
-
Quantification of Acetylcholine:
-
Measure the concentration of acetylcholine in the collected supernatants using a commercially available acetylcholine assay kit or by HPLC with electrochemical detection.
-
-
Data Analysis:
-
Compare the amount of acetylcholine released from TEC-treated cells to that from control cells to determine the inhibitory effect of TEC.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound interferes with cholinergic neurotransmission.
Experimental Workflow for Assessing TEC Effects
The following diagram outlines a typical workflow for investigating the effects of this compound on a cellular model.
References
avoiding precipitation of triethylcholine in culture media.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of triethylcholine in cell culture experiments, with a focus on preventing precipitation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic choline analog. Its primary mechanism of action is to competitively inhibit the high-affinity choline transporter (CHT), thereby limiting the uptake of choline into presynaptic nerve terminals. This interference with choline uptake disrupts the synthesis of acetylcholine, leading to a failure of cholinergic transmission.[1][2] It can also be acetylated to form acetylthis compound, which acts as a "false transmitter" at cholinergic receptors, albeit with weaker activity than acetylcholine.[3]
Q2: Why is my this compound precipitating in the culture medium?
A2: Precipitation of this compound in culture media can be attributed to several factors:
-
High Concentration: Exceeding the solubility limit of this compound in the specific culture medium.
-
pH of the Medium: The pH of standard culture media (typically 7.2-7.4) can influence the stability and solubility of choline analogs. Some analogs are known to be less stable at higher pH.[4]
-
Interactions with Media Components: High concentrations of salts, such as phosphates and bicarbonates, in the culture medium can potentially interact with this compound to form insoluble complexes.
-
Low Temperature: Storing prepared media containing this compound at low temperatures (e.g., 4°C) can decrease its solubility.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
A3: this compound chloride is soluble in water. It is recommended to prepare a concentrated stock solution in sterile, deionized water or a buffered solution like PBS. Stock solutions should be filter-sterilized and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Can I use this compound in serum-free media?
A4: Yes, this compound can be used in serum-free media. However, as serum proteins can sometimes help to stabilize compounds in solution, the potential for precipitation might be slightly higher in serum-free conditions. It is advisable to perform a solubility test in your specific serum-free medium before conducting experiments.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to the medium. | "Solvent Shock" or Exceeding Local Solubility Limit: Rapidly adding a concentrated stock to the bulk medium can cause localized high concentrations that exceed the solubility limit, leading to precipitation. | 1. Add the stock solution drop-wise to the medium while gently swirling or vortexing.2. Prepare an intermediate dilution of the stock solution in a small volume of medium before adding it to the final volume. |
| Precipitate forms over time after addition to the medium. | pH Instability or Interaction with Media Components: The buffering system of the medium (often bicarbonate-based) can create a pH environment that promotes precipitation over time, especially with temperature changes (e.g., moving from room temperature to a 37°C incubator). High phosphate concentrations can also contribute. | 1. Prepare fresh medium containing this compound for each experiment.2. Consider using a HEPES-buffered medium to provide more stable pH control.3. Test for precipitation in a simpler buffered saline solution (e.g., PBS) to determine if media components are the primary issue. |
| Precipitate is observed after storing the medium containing this compound at 4°C. | Decreased Solubility at Lower Temperatures: The solubility of many compounds, including salts, decreases at lower temperatures. | 1. Avoid storing media containing this compound at 4°C for extended periods.2. If storage is necessary, allow the medium to fully equilibrate to 37°C and gently agitate to redissolve any precipitate before use. Visually inspect for complete dissolution. |
| Variability in experimental results. | Inaccurate Concentration due to Undissolved Precipitate: If precipitation is not visible to the naked eye, micro-precipitates can still be present, leading to an inaccurate final concentration of soluble this compound. | 1. After preparing the final medium, let it sit at the experimental temperature for a short period and then visually inspect for any signs of precipitation against a dark background.2. For critical experiments, consider a brief centrifugation of the prepared medium and using the supernatant. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a 100 mM stock solution and a 1 mM working solution of this compound chloride.
Materials:
-
This compound chloride (MW: 181.7 g/mol )[3]
-
Sterile, deionized water
-
Sterile 15 mL and 50 mL conical tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare 100 mM Stock Solution:
-
Weigh out 181.7 mg of this compound chloride and dissolve it in 10 mL of sterile, deionized water in a 15 mL conical tube.
-
Gently vortex until the compound is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile 15 mL conical tube.
-
Aliquot into smaller, single-use volumes (e.g., 100 µL) and store at -20°C.
-
-
Prepare 1 mM Working Solution in Culture Medium:
-
Thaw an aliquot of the 100 mM stock solution at room temperature.
-
In a sterile 50 mL conical tube, add 9.9 mL of your desired pre-warmed cell culture medium.
-
Add 100 µL of the 100 mM this compound stock solution to the medium.
-
Mix gently by inverting the tube several times. This is your 1 mM working solution.
-
Use this working solution to make final dilutions for your experiment immediately.
-
Protocol 2: High-Affinity Choline Uptake (HACU) Inhibition Assay
This protocol is adapted from methods used for studying choline uptake kinetics and can be used to assess the inhibitory effect of this compound.[5][6]
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y, PC12) seeded in a 24-well plate
-
Krebs-Ringer-HEPES (KRH) buffer (in mM: 130 NaCl, 3 KCl, 2.2 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 10 glucose, 10 HEPES, pH 7.4)
-
[³H]-Choline chloride
-
This compound chloride
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Cell Preparation:
-
Seed cells in a 24-well plate and grow to the desired confluency.
-
Gently wash the cells twice with pre-warmed KRH buffer.
-
Pre-incubate the cells in 500 µL of KRH buffer for 10-20 minutes at 37°C.
-
-
Inhibition Assay:
-
Prepare solutions of varying concentrations of this compound in KRH buffer.
-
Remove the pre-incubation buffer and add the this compound solutions to the respective wells.
-
To initiate the uptake, add [³H]-choline (e.g., to a final concentration of 10-100 nM) to each well.
-
Include control wells with [³H]-choline only (total uptake) and wells with a known CHT inhibitor like hemicholinium-3 (to determine non-specific uptake).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding 200 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.
-
-
Measurement and Analysis:
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific choline uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the inhibitory effect of this compound by comparing the specific uptake in the presence of the compound to the control.
-
Visualizations
Signaling Pathway: Interference of this compound with Acetylcholine Synthesis
Caption: Mechanism of this compound Interference in Cholinergic Neurons.
Experimental Workflow: Choline Uptake Inhibition Assay
Caption: Workflow for Assessing this compound's Inhibition of Choline Uptake.
References
- 1. Actions of this compound on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Chloride [benchchem.com]
- 4. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Results in Triethylcholine Studies
Welcome to the technical support center for triethylcholine (TEC) research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound experiments and provides practical solutions to ensure data consistency.
Q1: My experimental results with this compound are inconsistent between batches. What are the likely causes?
A1: Inconsistent results with this compound can arise from several factors. Here are the most common culprits and how to address them:
-
This compound Solution Instability: this compound solutions, especially at low concentrations, can degrade over time. It is recommended to prepare fresh solutions for each experiment. If stock solutions are used, they should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Variability in Reagent Quality: The purity and quality of reagents, including this compound itself, can vary between suppliers and even between lots from the same supplier. It is advisable to test new batches of critical reagents before use in large-scale experiments.
-
Inconsistent Experimental Conditions: Minor variations in temperature, pH, and incubation times can significantly impact results.[2][3][4] Ensure that these parameters are strictly controlled and monitored throughout your experiments.
-
Pipetting and Dilution Errors: Inaccurate pipetting and serial dilutions can introduce significant variability. Calibrate your pipettes regularly and use precise techniques to minimize these errors.
Q2: I am observing lower than expected inhibition of acetylcholine synthesis with this compound. What should I check?
A2: If you are not observing the expected inhibitory effect of this compound, consider the following:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary depending on the experimental system (e.g., cell type, tissue preparation). Perform a dose-response curve to determine the optimal concentration for your specific model.
-
Competition with Choline: this compound competes with choline for uptake into cholinergic nerve terminals.[5] High concentrations of choline in your experimental medium can antagonize the effects of this compound. Ensure your medium has a defined and consistent choline concentration.
-
Incorrect Incubation Time: The inhibitory effect of this compound on acetylcholine synthesis is time-dependent. Ensure that your pre-incubation and treatment times are sufficient for this compound to be taken up and exert its effect.
Q3: My colorimetric acetylcholine assay is giving high background readings. How can I troubleshoot this?
A3: High background in acetylcholine assays can obscure your results. Here are some common causes and solutions:
-
Endogenous Choline: Samples may contain high levels of endogenous choline, which can be oxidized by choline oxidase and contribute to the background signal.[5] To correct for this, run a parallel reaction for each sample without acetylcholinesterase to measure the baseline choline level and subtract it from the total measurement.[5]
-
Interfering Substances: Certain substances in your sample, such as those containing thiols (e.g., DTT, β-mercaptoethanol), can interfere with the assay probe.[5] If possible, remove these substances or use a different assay method.
-
Reagent Contamination: Ensure that your reagents, particularly the assay buffer, are free from contamination that could react with the probe.
Q4: What are the best practices for handling and storing this compound?
A4: Proper handling and storage are crucial for maintaining the integrity of this compound:
-
Storage of Solid Compound: Store solid this compound chloride at -20°C, protected from light and moisture.[6]
-
Preparation of Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent (e.g., sterile water or buffer).
-
Storage of Stock Solutions: Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C. The shelf life of this compound is reported to be 1095 days under proper storage conditions.[7]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted solutions for extended periods.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of this compound with the cholinergic system.
Table 1: Comparative Effects of this compound and Acetylcholine [6]
| Feature | This compound | Acetylcholine |
| Primary Site of Action | Presynaptic nerve terminal | Postsynaptic receptors |
| Effect on ACh Synthesis | Inhibits by competing with choline uptake | Precursor for synthesis |
| Transmitter Action | Precursor to a "false transmitter" (acetylthis compound) | Endogenous neurotransmitter |
| Postsynaptic Activity | Weak nicotinic agonist, lacks significant muscarinic effects | Potent agonist at both nicotinic and muscarinic receptors |
Table 2: Acute Toxicity of this compound Iodide in Rabbits [8]
| Intravenous Dose (mg/kg) | Observed Effect |
| 10–25 | Slight to moderate exercise intolerance |
| 100 | Death after continuous exercise |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Choline Uptake Assay in Cultured Cells
This protocol measures the uptake of radiolabeled choline into cultured cells and can be adapted to assess the inhibitory effect of this compound.
Materials:
-
Cultured cells expressing the high-affinity choline transporter (CHT)
-
24-well culture plates
-
Krebs-Ringer-HEPES (KRH) buffer or other suitable physiological buffer
-
[³H]-Choline
-
This compound chloride
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Protein assay reagents
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed KRH buffer.
-
Pre-incubation: Pre-incubate the cells in KRH buffer for 10-20 minutes at 37°C. For inhibition studies, add varying concentrations of this compound to the buffer during this step.
-
Initiation of Uptake: Initiate choline uptake by adding [³H]-choline to each well at the desired final concentration.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination and Washing: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer to remove extracellular [³H]-choline.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Protein Quantification: Determine the protein concentration in each well to normalize the choline uptake data.
Protocol 2: Acetylcholine Measurement in Tissue Homogenates
This protocol describes a colorimetric method for measuring acetylcholine levels in tissue homogenates and can be used to evaluate the effect of this compound treatment.
Materials:
-
Tissue homogenizer
-
Assay buffer (provided with commercial kits)
-
Acetylcholine standard
-
Acetylcholinesterase
-
Choline oxidase
-
Peroxidase
-
Colorimetric probe
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize the tissue sample in ice-cold assay buffer. Centrifuge the homogenate to remove cellular debris and collect the supernatant.
-
Standard Curve Preparation: Prepare a series of acetylcholine standards of known concentrations in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the tissue supernatant, acetylcholine standards, and a blank control (assay buffer only).
-
Enzyme Reaction: Add a reaction mixture containing acetylcholinesterase, choline oxidase, peroxidase, and the colorimetric probe to each well. To measure endogenous choline (for background subtraction), prepare a parallel set of reactions without acetylcholinesterase.
-
Incubation: Incubate the plate at room temperature for the time specified in the assay kit instructions, protected from light.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[5]
-
Calculation: Subtract the background absorbance (from the no-acetylcholinesterase control) from the sample readings. Calculate the acetylcholine concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Assessment of Acute Toxicity of this compound in Rodents
This protocol provides a general guideline for assessing the acute oral toxicity of this compound based on established methods.
Materials:
-
Rodents (e.g., rats or mice) of a specific strain, age, and sex.
-
This compound chloride dissolved in a suitable vehicle (e.g., sterile saline).
-
Oral gavage needles.
-
Animal cages with appropriate bedding and environmental enrichment.
-
Calibrated scale for weighing animals.
Procedure:
-
Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: Prepare graded doses of this compound in the vehicle.
-
Dosing: Administer a single oral dose of this compound to several groups of animals, with one dose level per group. A control group should receive the vehicle only.
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Signs to monitor include changes in behavior, posture, respiration, and the presence of convulsions.
-
Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the observation period.
-
Necropsy: At the end of the observation period, humanely euthanize all surviving animals and perform a gross necropsy to examine for any abnormalities in organs and tissues.
-
Data Analysis: Analyze the data to determine the LD50 (median lethal dose) and identify the target organs of toxicity.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound research.
Caption: Mechanism of this compound Action at the Cholinergic Synapse.
Caption: Experimental Workflow for a Choline Uptake Assay.
Caption: Logical Troubleshooting Flowchart for Inconsistent Results.
References
- 1. The cholinergic system in the pathophysiology and treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of temperature on the contractile response of isolated rat small intestine to acetylcholine and KCl: calcium dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of temperature on neuromuscular performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. This compound Chloride [benchchem.com]
- 7. labsolu.ca [labsolu.ca]
- 8. This compound - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Triethylcholine and Hemicholinium-3 for Choline Uptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the study of cholinergic signaling, the selective inhibition of choline uptake is a critical experimental manipulation. The high-affinity choline transporter (CHT), responsible for the rate-limiting step in acetylcholine synthesis, is a key target for pharmacological intervention. This guide provides a detailed comparison of two seminal compounds used to inhibit this process: triethylcholine and hemicholinium-3.
Mechanism of Action: A Tale of Two Inhibitors
This compound and hemicholinium-3 disrupt choline uptake through distinct mechanisms. Hemicholinium-3 is a potent competitive inhibitor of the high-affinity choline transporter.[1][2] It directly competes with choline for the same binding site on the transporter protein, thereby blocking choline's entry into the presynaptic terminal and halting acetylcholine synthesis.[1][2]
In contrast, this compound acts as a substrate for the choline transporter and is subsequently acetylated by choline acetyltransferase to form acetylthis compound.[2][3] This product, known as a "false neurotransmitter," is then packaged into synaptic vesicles and released upon nerve stimulation.[2][4] Acetylthis compound is significantly less potent at activating cholinergic receptors compared to acetylcholine, leading to a reduction in cholinergic transmission.[5] Therefore, while both compounds ultimately impair cholinergic signaling, hemicholinium-3 acts by directly blocking choline uptake, whereas this compound interferes by substituting the natural neurotransmitter with a less effective analog.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory potency (IC50) of this compound and hemicholinium-3 on the high-affinity choline transport system in rat brain synaptosomes.
| Compound | Target | IC50 (µM) | Reference |
| This compound | High-Affinity Choline Transport | 2 - 6 | [3] |
| Hemicholinium-3 | High-Affinity Choline Transport | 0.08 | [3] |
As the data indicates, hemicholinium-3 is a significantly more potent direct inhibitor of the high-affinity choline transporter than this compound.
Experimental Protocols
A common method to assess the inhibitory effects of compounds on choline uptake is the radiolabeled choline uptake assay in synaptosomes.
Objective: To measure the inhibition of high-affinity choline uptake by this compound and hemicholinium-3 in isolated nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue (e.g., striatum or cortex)
-
Sucrose solution (0.32 M)
-
Krebs-Ringer buffer
-
Radiolabeled choline (e.g., [³H]-choline)
-
This compound and Hemicholinium-3 solutions of varying concentrations
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
-
Homogenizer and centrifuge
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose solution.
-
Perform differential centrifugation to isolate the synaptosomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin of the supernatant to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).
-
-
Inhibition Assay:
-
Aliquot the synaptosomal suspension into reaction tubes.
-
Pre-incubate the synaptosomes with varying concentrations of either this compound or hemicholinium-3 for a defined period at 37°C. Include a control group with no inhibitor.
-
To determine non-specific uptake, include a set of tubes with a saturating concentration of hemicholinium-3.
-
-
Choline Uptake:
-
Initiate the uptake reaction by adding a low concentration of radiolabeled choline (e.g., [³H]-choline) to each tube.
-
Incubate for a short period (typically 1-4 minutes) at 37°C to measure the initial rate of uptake.
-
-
Termination and Measurement:
-
Terminate the uptake by rapidly filtering the synaptosomes through glass fiber filters and washing with ice-cold buffer to remove unincorporated radiolabel.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity in each sample using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific high-affinity choline uptake by subtracting the non-specific uptake (measured in the presence of saturating hemicholinium-3) from the total uptake.
-
Plot the percentage of inhibition of specific choline uptake against the log concentration of the inhibitor.
-
Determine the IC50 value for each compound, which is the concentration of the inhibitor that produces 50% inhibition of choline uptake.
-
Conclusion
Both this compound and hemicholinium-3 are valuable tools for the study of cholinergic neurotransmission. Hemicholinium-3 serves as a potent, direct competitive inhibitor of the high-affinity choline transporter, making it ideal for experiments requiring a rapid and complete blockade of choline uptake. This compound, on the other hand, offers a more nuanced approach by acting as a precursor to a false neurotransmitter, allowing for the investigation of the consequences of altered neurotransmitter identity on synaptic function. The choice between these two inhibitors will depend on the specific experimental question being addressed. For studies focused on the direct inhibition of the choline transporter, hemicholinium-3 is the more potent and specific agent. For investigations into the mechanisms of neurotransmitter release and receptor activation, this compound provides a unique tool to probe the fidelity of the cholinergic synapse.
References
- 1. Cholinergic actions of false neurotransmitters: acetyldiethylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of this compound on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative studies of substrates and inhibitors of choline transport and choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a precursor to a cholinergic false transmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some pharmacological properties of the false cholinergic transmitter acetylpyrrolidinecholine and its precursor pyrrolidinecholine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Triethylcholine and Other Cholinergic Antagonists
This guide provides a detailed comparison of triethylcholine with other key cholinergic antagonists, focusing on their mechanisms of action, inhibitory potencies, and the experimental methodologies used to characterize them. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Cholinergic Antagonism
Cholinergic antagonists are compounds that inhibit the effects of the neurotransmitter acetylcholine (ACh).[1] They can act at various points in the cholinergic signaling pathway, from interfering with ACh synthesis and storage to blocking its receptors.[2][3] These antagonists are invaluable tools in neuroscience research and have significant therapeutic applications.
This compound (TEC) is a unique cholinergic antagonist that acts as a precursor to a "false neurotransmitter."[2][3] It mimics choline, the natural precursor to acetylcholine, and is taken up by cholinergic neurons and acetylated by choline acetyltransferase (ChAT) to form acetylthis compound.[2][4][5] This "false transmitter" is then released into the synapse but is significantly less potent at activating cholinergic receptors than acetylcholine, leading to a reduction in cholinergic transmission.[2][6]
This guide compares this compound to two other well-characterized cholinergic antagonists that act at different presynaptic sites:
-
Hemicholinium-3 (HC-3): A potent inhibitor of the high-affinity choline transporter (CHT), which is responsible for the uptake of choline into the presynaptic terminal. By blocking choline uptake, HC-3 depletes the neuron of the necessary precursor for acetylcholine synthesis.[2]
-
Vesamicol: An inhibitor of the vesicular acetylcholine transporter (VAChT), which is responsible for packaging newly synthesized acetylcholine into synaptic vesicles for release.[7]
Quantitative Comparison of Cholinergic Antagonists
The following table summarizes the key quantitative parameters for this compound, hemicholinium-3, and vesamicol, providing a direct comparison of their potencies and mechanisms of action.
| Antagonist | Primary Target | Mechanism of Action | Key Quantitative Parameter(s) | Reference(s) |
| This compound (TEC) | Choline Acetyltransferase (ChAT) | Acts as a substrate for ChAT, leading to the formation of the false neurotransmitter, acetylthis compound.[2][4] | Acetylated by ChAT "about as effectively as choline itself."[2] Acetylthis compound has significantly lower potency at cholinergic receptors compared to acetylcholine.[6] | [2][4][6] |
| Hemicholinium-3 (HC-3) | High-Affinity Choline Transporter (CHT) | Competitive inhibitor of choline uptake into the presynaptic terminal.[2] | IC50: ~0.08 µM for inhibition of the high-affinity choline transport system.[5] | [2][5] |
| Vesamicol | Vesicular Acetylcholine Transporter (VAChT) | Non-competitive inhibitor of acetylcholine transport into synaptic vesicles.[7] | IC50: ~40-50 nM for inhibition of acetylcholine uptake into synaptic vesicles. | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action of these antagonists and the experimental approaches used to study them, the following diagrams are provided in Graphviz DOT language.
Cholinergic Synapse and Antagonist Targets
This diagram illustrates a simplified cholinergic synapse, highlighting the points of intervention for this compound, hemicholinium-3, and vesamicol.
References
- 1. Cholinergic Pharmacology [pharmacology2000.com]
- 2. Actions of this compound on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Ethyl analogues of choline as precursors to cholinergic false transmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative studies of substrates and inhibitors of choline transport and choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound compared with other substances affecting neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "A COMPARISON OF SOLUBILIZED AND MEMBRANE BOUND FORMS OF CHOLINE-O-ACET" by Craig Paul Smith [digitalcommons.uri.edu]
Validating the Effects of Triethylcholine: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of triethylcholine (TEC) with key control compounds to validate its effects on cholinergic neurotransmission. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action of these compounds, presents quantitative data from relevant experiments, and outlines detailed experimental protocols.
This compound is a valuable pharmacological tool for studying cholinergic systems. It acts as a precursor to a "false neurotransmitter." Specifically, TEC is taken up by the high-affinity choline transporter (CHT) into the presynaptic terminal of cholinergic neurons.[1] Once inside, it is acetylated by choline acetyltransferase (ChAT) to form acetylthis compound (ATEC).[1][2] ATEC is then packaged into synaptic vesicles and released upon nerve stimulation. However, ATEC is a significantly weaker agonist at both nicotinic and muscarinic acetylcholine receptors compared to acetylcholine (ACh).[3] This leads to a failure of cholinergic transmission, particularly under conditions of high neuronal activity, resulting in a characteristic exercise-induced muscle weakness that resembles myasthenia gravis.[4][5]
To rigorously validate these effects, it is crucial to use appropriate control compounds. This guide focuses on two primary controls:
-
Choline: As the endogenous substrate for both CHT and ChAT, choline serves as a positive control. Its administration can reverse the effects of TEC by competing for uptake and promoting the synthesis of ACh.[1][4][5]
-
Hemicholinium-3 (HC-3): This compound is a potent and specific competitive inhibitor of the high-affinity choline transporter.[6][7][8] Unlike TEC, HC-3 is not transported into the neuron to a significant degree and does not lead to the formation of a false neurotransmitter.[1] It serves as a crucial mechanistic control to distinguish between the inhibition of choline uptake and the effects of a false neurotransmitter.
A vehicle control (e.g., saline) is also essential as a negative baseline in all experiments.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and its primary control compounds.
| Parameter | This compound (TEC) | Hemicholinium-3 (HC-3) | Choline | Vehicle (e.g., Saline) |
| Primary Mechanism | Precursor to a false neurotransmitter[1][9][10] | High-affinity choline transporter (CHT) inhibitor[6][8] | Endogenous CHT and ChAT substrate[11][12] | Inert |
| Effect on ACh Synthesis | Indirectly inhibits by competing with choline and forming a false neurotransmitter[4] | Directly inhibits by blocking choline uptake, the rate-limiting step[6][12] | Promotes ACh synthesis[11][13] | No effect |
| Effect Reversibility | Reversible with choline[4][5] | Reversible with choline[1] | N/A | N/A |
| CHT Inhibition (Ki) | Weaker inhibitor | Potent inhibitor (e.g., ~25 nM)[14] | Substrate | No effect |
| Effect on Muscle Contraction | Slow onset, frequency-dependent blockade[5] | Slow onset, frequency-dependent blockade[1] | Reverses TEC/HC-3 induced blockade[5] | No effect |
| Acute Toxicity (Rabbit, IV) | 100 mg/kg causes death after exercise[4] | Potent neuromuscular blockade | Low | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducible and valid results. Below are protocols for key experiments used to characterize the effects of this compound and its controls.
Isolated Rat Phrenic Nerve-Diaphragm Preparation
This ex vivo preparation is a classic model for studying neuromuscular transmission.
Objective: To assess the effects of TEC and control compounds on nerve-evoked muscle contraction.
Methodology:
-
Preparation: A rat is euthanized, and the diaphragm muscle with the phrenic nerve attached is dissected and mounted in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Stimulation: The phrenic nerve is stimulated with supramaximal square-wave pulses (e.g., 0.2 ms duration) at varying frequencies (e.g., low frequency: 0.1 Hz; high frequency: 50 Hz).
-
Measurement: The tension of the resulting muscle contractions (twitch response) is measured using an isometric force transducer and recorded.
-
Compound Administration: After a stable baseline is established, TEC, HC-3, choline, or vehicle is added to the organ bath.
-
Data Analysis: The amplitude of the muscle twitch is measured before and after compound administration. The frequency-dependent nature of the block is assessed by comparing the effects at low and high stimulation frequencies. The reversal of the block by choline is also quantified.
High-Affinity Choline Uptake Assay in Synaptosomes
This biochemical assay directly measures the activity of the high-affinity choline transporter.
Objective: To quantify the inhibitory potency of TEC and HC-3 on choline uptake into nerve terminals.
Methodology:
-
Synaptosome Preparation: A specific brain region (e.g., striatum or hippocampus) is dissected and homogenized in ice-cold 0.32 M sucrose. The homogenate is then subjected to differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).
-
Assay: Aliquots of the synaptosomal suspension are pre-incubated at 37°C in a physiological buffer.
-
Incubation: The uptake reaction is initiated by adding a low concentration of radiolabeled choline (e.g., [3H]choline) in the presence of varying concentrations of the test compounds (TEC, HC-3).
-
Termination: After a short incubation period (e.g., 4 minutes), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]choline.
-
Quantification: The radioactivity retained on the filters, representing the [3H]choline taken up by the synaptosomes, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of each compound that inhibits 50% of the specific high-affinity choline uptake (IC50 value) is calculated.
Visualizations
Cholinergic Synapse Signaling Pathway
Caption: Mechanism of this compound and Control Compounds.
Experimental Workflow for Validation
Caption: Workflow for Validating TEC's Effects.
Logical Relationships of Compounds
Caption: Logical Relationships of TEC and Controls.
References
- 1. Actions of this compound on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Ethyl analogues of choline as precursors to cholinergic false transmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholinergic actions of false neurotransmitters: acetyldiethylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ACTIONS OF this compound ON NEUROMUSCULAR TRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
- 8. High-affinity choline transport sites: use of [3H]hemicholinium-3 as a quantitative marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound as a precursor to a cholinergic false transmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stork: this compound as a precursor to a cholinergic false transmitter [storkapp.me]
- 11. Brain acetylcholine: control by dietary choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Neurochemical effects of choline supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Cross-Validation of Triethylcholine Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of key findings in triethylcholine (TEC) research. By comparing its actions to acetylcholine (ACh) and other cholinergic agents, we offer a clear perspective on its role as a "false neurotransmitter" and its utility as a tool in cholinergic pharmacology. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for critical assays.
Mechanism of Action: this compound as a "False Transmitter"
This compound's primary mechanism involves its structural similarity to choline, allowing it to exploit the cholinergic neuron's synthesis and release machinery.[1] The process can be summarized in three key steps:
-
Competitive Uptake: TEC is a substrate for the high-affinity choline transporter (CHT), the rate-limiting step in acetylcholine synthesis.[2][3] It competes with endogenous choline for transport into the presynaptic nerve terminal. This competition is a foundational aspect of its action, and its inhibitory effects on choline transport can be overcome by an excess of choline.[2]
-
Acetylation: Once inside the neuron, TEC is acetylated by the enzyme choline-O-acetyltransferase (ChAT) to form acetylthis compound (ATEC).[2] This reaction is reportedly as effective as the acetylation of choline itself.[2]
-
Vesicular Packaging and Release: ATEC is then packaged into synaptic vesicles and released upon nerve stimulation, mimicking the release of ACh.[2][4] Because ATEC is released in place of ACh, it is termed a "false neurotransmitter."[2][5]
The neuromuscular blockade produced by TEC is characteristically slow in onset and more pronounced with high-frequency nerve stimulation, as this depletes stores of pre-formed ACh and increases the synthesis and release of the less potent ATEC.[6][7]
Comparative Data: this compound vs. Cholinergic System Components
The following tables summarize quantitative and qualitative data comparing TEC and its acetylated form (ATEC) to the endogenous neurotransmitter acetylcholine and the canonical CHT inhibitor, hemicholinium-3 (HC-3).
Table 1: Interaction with Cholinergic Presynaptic Components
| Compound | Target | Action | Potency/Affinity | Key Outcome | Citations |
| Choline | High-Affinity Choline Transporter (CHT) | Substrate | Km ~ 1-2 µM | Transported for ACh synthesis | [8] |
| This compound (TEC) | High-Affinity Choline Transporter (CHT) | Competitive Substrate/Inhibitor | Competes with choline | Reduces ACh synthesis by substrate competition | [2] |
| Hemicholinium-3 (HC-3) | High-Affinity Choline Transporter (CHT) | Competitive Inhibitor | Ki ~ 1-5 nM; I50 = 61 nM | Potent blockade of choline uptake | [8][9] |
| Choline | Choline Acetyltransferase (ChAT) | Substrate | - | Acetylated to Acetylcholine (ACh) | [3] |
| This compound (TEC) | Choline Acetyltransferase (ChAT) | Substrate | Acetylated as effectively as choline | Acetylated to Acetylthis compound (ATEC) | [2] |
Table 2: Postsynaptic Receptor Activity
| Compound | Receptor Type | Action | Relative Potency | Effect | Citations |
| Acetylcholine (ACh) | Nicotinic & Muscarinic | Agonist | High | Excitatory/Inhibitory postsynaptic potentials, muscle contraction | [10][11] |
| Acetylthis compound (ATEC) | Nicotinic & Muscarinic | Weak Agonist | Significantly lower than ACh | Reduced postsynaptic response, leading to neuromuscular weakness | [2][12] |
| This compound (TEC) | Nicotinic & Muscarinic | Very Weak / Negligible | Has a slight, transient curare-like (blocking) action | Does not significantly contribute to the primary blocking effect | [7][13] |
| This compound (TEC) | Ganglionic Receptors | Weak Antagonist | - | Transient fall in blood pressure (ganglion-blocking action) | [6][7] |
Signaling Pathways and Experimental Workflows
Visualizing the interactions of TEC within the cholinergic synapse and the methods used to study it are crucial for understanding its pharmacological profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Actions of this compound on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Ethyl analogues of choline as precursors to cholinergic false transmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACTIONS OF this compound ON NEUROMUSCULAR TRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actions of this compound on neuromuscular transmission. 1961 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]
- 9. Inhibition of high-affinity choline uptake and acetylcholine synthesis by quinuclidinyl and hemicholinium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetylcholine - Wikipedia [en.wikipedia.org]
- 11. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cholinergic actions of false neurotransmitters: acetyldiethylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound compared with other substances affecting neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide for Researchers and Drug Development Professionals
An Objective Comparison of the In Vivo and In Vitro Effects of Triethylcholine
This guide provides a detailed comparison of the in vivo and in vitro effects of this compound (TEC), a choline analog known for its impact on cholinergic neurotransmission. By examining experimental data from both living organisms and controlled laboratory settings, this document aims to offer a thorough understanding of TEC's mechanisms of action, its physiological consequences, and the experimental protocols used to investigate these effects.
Mechanism of Action: The "False Neurotransmitter" Hypothesis
This compound's primary mechanism of action revolves around its structural similarity to choline, the precursor to the neurotransmitter acetylcholine (ACh). TEC is actively transported into cholinergic nerve terminals by the high-affinity choline transporter (CHT).[1] Once inside the neuron, it is acetylated by the enzyme choline acetyltransferase (ChAT) to form acetylthis compound. This molecule is then packaged into synaptic vesicles and released upon nerve stimulation, acting as a "false neurotransmitter."[1] While acetylthis compound is released in a similar manner to ACh, it is a significantly weaker agonist at postsynaptic acetylcholine receptors. This leads to a reduction in the efficacy of cholinergic transmission, particularly at synapses with high rates of activity.
dot
Caption: Mechanism of this compound as a "False Neurotransmitter" Precursor.
Quantitative Data Comparison
Table 1: In Vivo Effects of this compound
| Parameter | Species | Dose | Route of Administration | Observed Effect | Citation |
| Acute Toxicity | Rabbit | 10-25 mg/kg | Intravenous | Slight to moderate exercise intolerance. | [2] |
| Rabbit | 50 mg/kg | Intravenous | Marked muscular weakness after spontaneous movement, incoordinated gait, slight head drop. | [2] | |
| Rabbit | 100 mg/kg | Intravenous | Death in continuously exercised animals. | [2] | |
| Chronic Toxicity | Mouse | ~25 mg/kg daily | Not specified | 50% mortality over 14 days. | [2] |
| Physiological Effect | Rabbit | 10-25 mg/kg | Intravenous | Muscular weakness appearing after 10 minutes of repeated exercise, peaking at 30 minutes, and resolving after 90 minutes. | [2] |
| Rabbit | 100 mg/kg | Intravenous | Slow and erratic respiratory movements. | [2] |
Table 2: In Vitro Effects of this compound
| Preparation | TEC Concentration | Observed Effect | Citation |
| Isolated rat diaphragm | Not specified | Reduced output of acetylcholine. | [3] |
| Isolated guinea-pig hypogastric nerve-vas deferens-urinary bladder | Not specified | Impairment of cholinergic transmission. | |
| No inhibition of adrenergic transmission. |
Experimental Protocols
In Vivo: Assessment of this compound-Induced Muscle Weakness in Rabbits
This protocol is based on studies demonstrating the exercise-dependent muscle weakness induced by TEC.
Materials:
-
This compound iodide solution
-
Healthy adult rabbits
-
Apparatus for monitoring respiratory movements
-
Treadmill or other means of controlled exercise
-
Syringes and needles for intravenous administration
Procedure:
-
Administer a dose of this compound iodide (e.g., 10-25 mg/kg) intravenously to the rabbit.
-
Observe the animal for any immediate adverse effects.
-
After a 10-minute latency period, subject the rabbit to a period of controlled exercise (e.g., walking on a treadmill at a moderate pace).
-
Continuously observe the rabbit for signs of muscle weakness, such as an unsteady gait, inability to maintain posture, or prostration.
-
Record the time to onset and the duration of muscle weakness.
-
Monitor respiratory rate and depth throughout the experiment.
-
After the exercise period, allow the animal to rest and observe the time to recovery.
-
A control group of rabbits should be subjected to the same exercise protocol after receiving a saline injection.
dot
Caption: Workflow for In Vivo Assessment of Muscle Weakness.
In Vitro: Isolated Rat Phrenic Nerve-Hemidiaphragm Preparation
This classic pharmacology preparation is used to study the effects of drugs on neuromuscular transmission in a controlled environment.
Materials:
-
Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Wistar rats (200-250 g)
-
Organ bath with stimulating and recording electrodes
-
Force transducer and data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize a rat by a humane method and exsanguinate.
-
Dissect out the phrenic nerve and a section of the hemidiaphragm.
-
Mount the preparation in an organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach the diaphragm to a force transducer to record isometric contractions.
-
Place the phrenic nerve on stimulating electrodes.
-
Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration) at a low frequency (e.g., 0.1 Hz) to establish a baseline twitch response.
-
To mimic the in vivo effect of TEC, increase the stimulation frequency to a high rate (e.g., 50 Hz).
-
Add this compound to the organ bath at the desired concentration.
-
Record the change in muscle twitch tension over time in response to both low and high-frequency stimulation.
-
Wash out the drug and observe for recovery of the twitch response.
Signaling Pathway of Acetylcholine Synthesis and Release
The following diagram illustrates the key steps in cholinergic neurotransmission that are targeted by this compound.
dot
Caption: Key Steps in Acetylcholine Neurotransmission.
Conclusion
The effects of this compound both in vivo and in vitro are consistent with its role as a precursor to a false neurotransmitter that impairs cholinergic transmission. In vivo, this manifests as a characteristic exercise-induced muscle weakness and, at higher doses, respiratory distress. In vitro studies confirm that TEC reduces the release of functional acetylcholine and impairs nerve-muscle communication. The lack of specific quantitative toxicity and potency data highlights an area for future research to fully characterize the pharmacological profile of this compound. The experimental protocols and diagrams provided in this guide offer a framework for conducting such investigations.
References
A Comparative Guide to the Efficacy of Triethylcholine and Other Choline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical and physiological effects of triethylcholine (TEC) and other key choline analogs, including the potent inhibitor hemicholinium-3 (HC-3) and the natural ligand choline. The information is compiled from peer-reviewed scientific literature to assist researchers in selecting the appropriate tools for studying the cholinergic nervous system.
Introduction
Choline analogs are structurally similar to choline and interact with components of the cholinergic system, such as the high-affinity choline transporter (CHT) and choline acetyltransferase (ChAT). These interactions can range from inhibition of choline uptake to serving as substrates for acetylcholine synthesis, leading to the formation of "false neurotransmitters." Understanding the distinct efficacies and mechanisms of these analogs is crucial for both fundamental neuroscience research and the development of therapeutics targeting cholinergic pathways. This guide focuses on the comparative efficacy of this compound, a well-known precursor to a false neurotransmitter, in relation to other critical choline analogs.
Mechanism of Action: A Comparative Overview
The primary differences in the efficacy of this compound and its analogs stem from their distinct interactions with the key proteins of the cholinergic synapse.
-
This compound (TEC) : TEC acts as a "false" precursor for acetylcholine synthesis. It is recognized and transported into the presynaptic terminal by the high-affinity choline transporter (CHT). Once inside the neuron, it serves as a substrate for choline acetyltransferase (ChAT), leading to the synthesis of acetylthis compound. This "false neurotransmitter" is then packaged into synaptic vesicles and released upon neuronal stimulation. However, acetylthis compound is a significantly weaker agonist at postsynaptic nicotinic acetylcholine receptors (nAChRs) compared to acetylcholine, leading to impaired neuromuscular and synaptic transmission.[1]
-
Hemicholinium-3 (HC-3) : In contrast to TEC, HC-3 is a potent competitive inhibitor of the high-affinity choline transporter (CHT).[2] By blocking the uptake of choline into the presynaptic terminal, HC-3 effectively depletes the neuron of the necessary precursor for acetylcholine synthesis. This leads to a gradual decline in acetylcholine levels and subsequent failure of cholinergic transmission, particularly during high-frequency stimulation.[2] HC-3 itself is not transported into the neuron to a significant extent and does not act as a substrate for ChAT.[2]
-
Choline : As the endogenous precursor, choline is actively transported into the presynaptic terminal by CHT and is the natural substrate for ChAT in the synthesis of acetylcholine. It also acts as a very weak agonist at nicotinic acetylcholine receptors.
-
Monoethylcholine and Diethylcholine : Similar to TEC, these N-ethyl analogs of choline can be transported into the cholinergic nerve terminal and are acetylated by ChAT to form their respective false transmitters, acetylmonoethylcholine and acetyldiethylcholine.[3]
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data on the interactions of this compound and other choline analogs with key components of the cholinergic system.
Table 1: Inhibition of High-Affinity Choline Transporter (CHT)
| Compound | IC50 (µM) | Potency Relative to Choline |
| Hemicholinium-3 | ~0.08 | High |
| This compound | 2 - 6 | Moderate |
| Choline | - (Endogenous Substrate) | - |
| Monoethylcholine | 2 - 6 | Moderate |
| Diethylcholine | 2 - 6 | Moderate |
Table 2: Substrate Kinetics for Choline Acetyltransferase (ChAT)
| Substrate | K_m_ (mM) | Relative V_max_ (% of Choline) |
| Choline | ~0.41[4] | 100 |
| This compound | Data not available | Reported to be an effective substrate[2] |
| Dimethylaminoethanol | Data not available | ~25[4] |
Table 3: Agonist Potency at Nicotinic Acetylcholine Receptors (nAChRs)
| Agonist | EC50 / K_d_ | Potency Relative to Acetylcholine |
| Acetylcholine | ~1 µM (high sensitivity α4β2)[5] ~100 µM (low sensitivity α4β2)[5] ~50 µM (muscle, active state) | High |
| Acetylthis compound | Data not available | Weak agonist |
| Choline | ~4 mM (K_d)[6] | Very Low (~1% of ACh response)[3] |
Table 4: Neuromuscular Blocking Potency
| Compound | ED50 | Notes |
| This compound | Data not available | Causes slowly developing neuromuscular weakness, particularly with exercise.[1] |
| Hemicholinium-3 | Data not available | Induces neuromuscular block by depleting acetylcholine stores.[2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for assessing choline uptake.
Caption: Mechanisms of action of choline analogs at the cholinergic synapse.
Caption: Experimental workflow for a choline uptake inhibition assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize the efficacy of choline analogs.
High-Affinity Choline Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled choline into synaptosomes (nerve terminals) or cultured cells expressing the high-affinity choline transporter (CHT).
1. Preparation of Synaptosomes or Cells:
-
Synaptosomes: Homogenize brain tissue (e.g., striatum, hippocampus) in ice-cold buffered sucrose. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes, which are resuspended in a physiological buffer.
-
Cultured Cells: Plate cells expressing CHT (e.g., SH-SY5Y) in multi-well plates and grow to a suitable confluency.
2. Assay Procedure:
-
Wash the prepared synaptosomes or cells with a pre-warmed physiological salt solution (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the preparation with varying concentrations of the test compound (e.g., this compound, hemicholinium-3) for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate choline uptake by adding a known concentration of radiolabeled choline (e.g., [³H]choline).
-
Allow the uptake to proceed for a short, defined time (e.g., 2-5 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the preparation with ice-cold buffer to remove extracellular radiolabel.
-
Lyse the synaptosomes or cells and measure the intracellular radioactivity using liquid scintillation counting.
-
Determine the protein concentration of each sample to normalize the uptake data.
3. Data Analysis:
-
Calculate the percentage of inhibition of choline uptake at each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Choline Acetyltransferase (ChAT) Activity Assay
This assay determines if a choline analog can act as a substrate for ChAT and at what efficiency compared to choline.
1. Enzyme and Substrate Preparation:
-
Use a purified or partially purified preparation of ChAT from a biological source (e.g., brain tissue, placenta) or a recombinant source.
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.4), acetyl-Coenzyme A (acetyl-CoA), and the choline analog to be tested.
2. Radiometric Assay Procedure:
-
To measure the forward reaction (synthesis of the acetylated analog), use radiolabeled acetyl-CoA (e.g., [¹⁴C]acetyl-CoA).
-
Initiate the enzymatic reaction by adding the ChAT preparation to the reaction mixture.
-
Incubate at 37°C for a defined period, ensuring the reaction remains in the linear range.
-
Terminate the reaction (e.g., by adding an acidic solution).
-
Separate the radiolabeled product (e.g., acetylthis compound) from the unreacted radiolabeled substrate (acetyl-CoA). This can be achieved by various methods, including precipitation, ion-exchange chromatography, or solvent extraction.
-
Quantify the radioactivity of the product using liquid scintillation counting.
3. Data Analysis:
-
By varying the concentration of the choline analog while keeping the acetyl-CoA concentration constant (and vice versa), the Michaelis-Menten kinetic parameters, K_m_ and V_max_, can be determined using non-linear regression analysis of the substrate-velocity data. These values can then be compared to those obtained using choline as the substrate.
Assessment of Neuromuscular Blocking Potency
This in vivo or ex vivo experiment determines the dose of a compound required to produce a certain level of neuromuscular blockade.
1. Experimental Preparation:
-
In Vivo: Anesthetize an animal (e.g., rat, cat) and surgically prepare a nerve-muscle preparation (e.g., sciatic nerve-tibialis anterior muscle). Maintain the animal's physiological parameters (temperature, respiration).
-
Ex Vivo: Isolate a nerve-muscle preparation (e.g., phrenic nerve-diaphragm) from an animal and place it in an organ bath containing a physiological salt solution, bubbled with carbogen (95% O₂, 5% CO₂) and maintained at a constant temperature.
2. Stimulation and Recording:
-
Stimulate the motor nerve with supramaximal electrical pulses at a set frequency (e.g., 0.1 Hz).
-
Record the resulting muscle contractions (twitch tension) using a force-displacement transducer connected to a data acquisition system.
3. Drug Administration:
-
After obtaining a stable baseline of muscle twitches, administer the test compound (e.g., this compound) intravenously (in vivo) or add it to the organ bath (ex vivo) in cumulative or single doses.
-
Record the resulting depression of the twitch height.
4. Data Analysis:
-
For each dose, calculate the percentage of inhibition of the baseline twitch height.
-
Plot the percent inhibition against the logarithm of the dose.
-
Fit the data to a sigmoidal dose-response curve to determine the ED50 (the dose required to produce a 50% reduction in twitch height). This value can be compared between different choline analogs to assess their relative neuromuscular blocking potency.
Conclusion
This compound and its analogs are invaluable tools for dissecting the complexities of cholinergic neurotransmission. While this compound serves as a precursor to a false neurotransmitter, thereby leading to a reduction in the efficacy of synaptic transmission, other analogs like hemicholinium-3 act by inhibiting the crucial uptake of the natural precursor, choline. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to design and interpret experiments aimed at further elucidating the roles of these compounds and the intricacies of the cholinergic system. The clear differences in their mechanisms and potencies underscore the importance of selecting the appropriate analog for specific research questions in neuroscience and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Actions of this compound on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acetylcholine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Re-evaluation of the kinetic mechanism of the choline acetyltransferase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jvsmedicscorner.com [jvsmedicscorner.com]
A Comparative Guide to the Pre- and Post-Synaptic Effects of Triethylcholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pre- and post-synaptic effects of triethylcholine (TEC), a compound known to disrupt cholinergic transmission. By acting as a precursor to a "false neurotransmitter," TEC offers a unique tool for studying the intricacies of acetylcholine (ACh) synthesis, storage, release, and receptor interaction. This document synthesizes experimental data to objectively compare TEC's actions with native cholinergic processes and other relevant compounds.
Pre-Synaptic Effects of this compound: A Competitive Inhibition of Acetylcholine Synthesis
The primary mechanism of this compound's action is centered on the pre-synaptic terminal, where it directly interferes with the synthesis of acetylcholine.[1] TEC acts as a competitive substrate for the high-affinity choline transporter (CHT), the rate-limiting step in ACh production.[2][3] By competing with choline for uptake into the neuron, TEC reduces the available substrate for choline acetyltransferase (ChAT).
Once inside the neuron, TEC itself is acetylated by ChAT to form acetylthis compound.[2][4] This acetylated analog is then packaged into synaptic vesicles and released upon nerve stimulation, acting as a "false neurotransmitter."[2][5] This leads to a progressive failure of neuromuscular transmission, particularly under conditions of high-frequency stimulation, as the readily releasable pool of authentic ACh is depleted and replaced by the less effective false transmitter.[2][6] The effects of TEC can be reversed by the administration of choline but not by acetylcholinesterase inhibitors.[1][6]
Quantitative Comparison of Pre-Synaptic Actions
The following table summarizes the key quantitative parameters of this compound's pre-synaptic effects in comparison to the natural substrate choline and the potent CHT inhibitor hemicholinium-3 (HC-3).
| Parameter | This compound (TEC) | Choline (Natural Substrate) | Hemicholinium-3 (HC-3) | Reference(s) |
| Inhibition of High-Affinity Choline Transporter (I50) | 2 - 6 µM | N/A (Substrate) | 0.061 - 0.08 µM | [2][7] |
| Substrate for Choline Acetyltransferase (ChAT) | Yes | Yes | Yes (but not released) | [2] |
| Effect on Acetylcholine Release | Initial slight facilitation, followed by profound inhibition due to false transmitter release. | N/A | Inhibition of ACh synthesis leads to depletion of releasable ACh. | [2][4][8] |
Post-Synaptic Effects of this compound: A Weak Interaction with Cholinergic Receptors
The post-synaptic effects of this compound and its acetylated metabolite are significantly less pronounced than its pre-synaptic actions. Acetylthis compound, the false neurotransmitter, is a less potent agonist at post-synaptic nicotinic receptors compared to acetylcholine.[5] This reduced efficacy at the motor end-plate is the primary reason for the observed muscle weakness.[6]
Studies on acetylmonoethylcholine (AMECh), a closely related false neurotransmitter, reveal that while it can activate nicotinic receptors, it does so with a lower affinity and results in a shorter ion channel opening time compared to acetylcholine.[5] this compound itself possesses a very slight and transient "curare-like" (nicotinic antagonist) action and a weak ganglion-blocking effect.[4][9] However, these direct post-synaptic blocking effects are considered too weak to be the primary cause of the profound neuromuscular blockade observed, which is overwhelmingly attributed to the pre-synaptic "false transmitter" mechanism.[9]
Quantitative Comparison of Post-Synaptic Actions
The following table compares the post-synaptic actions of the false neurotransmitter acetylmonoethylcholine (AMECh) with acetylcholine (ACh). This data for AMECh serves as a quantitative proxy for the effects of acetylthis compound.
| Parameter | Acetylmonoethylcholine (AMECh) | Acetylcholine (ACh) | Reference(s) |
| Relative Affinity for Nicotinic Receptor | ~25% of ACh | 100% | [5] |
| Average Nicotinic Channel Lifetime | 44% shorter than ACh | 100% | [5] |
| Miniature End-Plate Current (m.e.p.c.) Amplitude | Reduced by 33% (following stimulation with precursor) | 100% | [5] |
| Miniature End-Plate Current (m.e.p.c.) Decay Time | Reduced by 42% (following stimulation with precursor) | 100% | [5] |
| Elementary Current Event Amplitude | Same as ACh | Same as AMECh | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Cholinergic synapse showing TEC's interference.
References
- 1. High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies of substrates and inhibitors of choline transport and choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemicholinium-3 - Wikipedia [en.wikipedia.org]
- 4. Actions of this compound on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An analysis of the action of a false transmitter at the neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholine negatively regulates development of the neuromuscular junction through distinct cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of high-affinity choline uptake and acetylcholine synthesis by quinuclidinyl and hemicholinium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of hemicholinium-3 on choline and acetylcholine levels in a sympathetic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound compared with other substances affecting neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cholinergic-Induced Cognitive Impairment Models: Scopolamine vs. Triethylcholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two pharmacological models used to induce cognitive impairment through the disruption of the cholinergic system: the well-established scopolamine model and the less-characterized triethylcholine model. While scopolamine is a widely used and reproducible tool for studying cholinergic hypofunction, this compound presents a theoretically interesting but largely unvalidated alternative. This document aims to provide an objective comparison of their mechanisms, experimental protocols, and the existing supporting data to aid researchers in selecting and refining models for the study of cognitive disorders and the development of pro-cognitive therapeutics.
Comparative Analysis of Scopolamine and this compound Models
The following table summarizes the key characteristics of the scopolamine- and this compound-induced cognitive impairment models. It is important to note that while the scopolamine model is supported by a vast body of literature, the data for the this compound model is largely inferred from its biochemical properties due to a lack of dedicated in vivo cognitive studies.
| Feature | Scopolamine Model | This compound (TEC) Model |
| Primary Mechanism of Action | Competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] | Precursor to a "false neurotransmitter".[2][3][4] |
| Effect on Cholinergic Signaling | Blocks the action of acetylcholine at postsynaptic and presynaptic mAChRs, impairing signal transduction. | Competes with choline for uptake into presynaptic terminals, is acetylated to acetylthis compound (ATEC), and is released instead of acetylcholine. ATEC is a much weaker agonist at cholinergic receptors.[2][3] |
| Reproducibility | High. A large volume of literature demonstrates consistent and reproducible cognitive deficits across various species and behavioral paradigms.[1] | Largely unknown. There is a significant lack of in vivo studies investigating the reproducibility of TEC-induced cognitive impairment. |
| Typical Administration | Intraperitoneal (i.p.), subcutaneous (s.c.), or intramuscular (i.m.) injection. | Likely intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) to ensure CNS penetration, though optimal routes and doses for cognitive effects are not established. |
| Onset and Duration of Action | Rapid onset (typically within 30 minutes) and relatively short duration of action (a few hours). | Likely a slower onset and potentially longer duration of action, as it depends on the depletion of acetylcholine stores and the accumulation of the false neurotransmitter.[2] |
| Cognitive Domains Affected | Primarily impairs learning, memory consolidation, and attention.[1][5] | Theoretically would affect cognitive domains reliant on cholinergic neurotransmission, but specific effects have not been characterized. |
| Advantages | - Well-characterized and highly reproducible.- Extensive historical data for comparison.- Reversible effects. | - Offers a different mechanism of cholinergic disruption (presynaptic) which may model different aspects of cholinergic dysfunction.- May provide insights into the role of acetylcholine synthesis and release in cognition. |
| Disadvantages | - Does not model the neurodegenerative aspects of diseases like Alzheimer's.- Primarily affects muscarinic, not nicotinic, receptors.- The validity of translating findings to novel human treatments has been questioned.[1] | - Lack of in vivo validation for inducing cognitive impairment.- Blood-brain barrier permeability in the context of cognitive studies is not well-documented.- Potential for peripheral cholinergic side effects. |
| Key Neurochemical Findings | - Does not decrease acetylcholine levels; in fact, it can lead to a compensatory increase in acetylcholine release.[6]- Blocks downstream signaling of mAChRs. | - Leads to the formation and release of acetylthis compound from nerve terminals.[3]- Depletes stores of releasable acetylcholine. |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms by which scopolamine and this compound disrupt cholinergic signaling.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cognitive impairment models. Below are standard protocols for the scopolamine model and a proposed protocol for the this compound model, which requires validation.
Protocol 1: Scopolamine-Induced Cognitive Impairment in Rodents
Objective: To induce a transient and reversible cognitive deficit, particularly in learning and memory, for the evaluation of potential therapeutic agents.
Materials:
-
Scopolamine hydrobromide
-
Sterile saline (0.9% NaCl)
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze, passive avoidance box)
Procedure:
-
Drug Preparation: Dissolve scopolamine hydrobromide in sterile saline to a final concentration of 0.1-1.0 mg/mL. The solution should be prepared fresh daily.
-
Animal Habituation: Acclimate the animals to the housing facility for at least one week before the experiment. Handle the animals daily for several days leading up to the behavioral testing to reduce stress.
-
Administration: Administer scopolamine (typically 0.5-1.0 mg/kg for rats, 1.0 mg/kg for mice) via intraperitoneal (i.p.) injection 20-30 minutes before the start of the behavioral task. A control group should receive a corresponding volume of saline.
-
Behavioral Testing:
-
Y-Maze (Spontaneous Alternation): Place the animal in the center of the Y-maze and allow it to explore freely for 5-8 minutes. Record the sequence of arm entries to calculate the percentage of spontaneous alternation, a measure of spatial working memory.
-
Morris Water Maze (Spatial Learning and Memory): Train the animals to find a hidden platform in a pool of opaque water. Scopolamine is typically administered before each training session. Measure the escape latency and path length to assess spatial learning. A probe trial (with the platform removed) can be conducted to assess memory retention.
-
Passive Avoidance: This task assesses fear-motivated memory. The animal is placed in a brightly lit compartment, and upon entering a dark compartment, receives a mild foot shock. Scopolamine is administered before the training trial. Retention is tested 24 hours later by measuring the latency to enter the dark compartment.
-
-
Data Analysis: Compare the performance of the scopolamine-treated group with the saline-treated control group using appropriate statistical tests (e.g., t-test, ANOVA). A significant impairment in the performance of the scopolamine group indicates successful induction of cognitive deficit.
Protocol 2: Proposed Protocol for this compound-Induced Cognitive Impairment
Objective: To investigate the potential of this compound to induce cognitive deficits through the "false neurotransmitter" mechanism. Note: This is a hypothetical protocol that requires empirical validation.
Materials:
-
This compound bromide or iodide
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for central administration
-
Rodents
-
Behavioral testing apparatus
Procedure:
-
Drug Preparation: Dissolve this compound in the appropriate vehicle. Due to uncertainty about its blood-brain barrier penetration, initial studies might require direct central administration.
-
Animal Habituation: As per Protocol 1.
-
Administration:
-
Systemic Administration (for initial screening): Administer TEC via i.p. injection. Dosing would need to be determined empirically, starting with doses known to have effects at the neuromuscular junction (e.g., 10-50 mg/kg) and observing for both cognitive and motor side effects.
-
Central Administration (for targeted CNS effects): For more direct central effects and to bypass the blood-brain barrier, administer TEC via intracerebroventricular (i.c.v.) injection. This would require stereotaxic surgery to implant a cannula. Doses would be significantly lower than systemic administration and would need to be determined through dose-response studies.
-
-
Timing of Behavioral Testing: The onset of TEC's effects is likely to be slower than scopolamine's, as it relies on the gradual replacement of acetylcholine. Behavioral testing might need to be conducted at various time points post-administration (e.g., 1, 4, 12, and 24 hours) to determine the peak effect.
-
Behavioral Testing: Employ a battery of tests as described in Protocol 1 to assess various cognitive domains. It is crucial to include motor function tests (e.g., rotarod, open field) to control for potential neuromuscular side effects of TEC.
-
Neurochemical Analysis (for validation): To confirm the mechanism of action, brain tissue (e.g., hippocampus, cortex) could be collected post-mortem for analysis by mass spectrometry to measure the levels of acetylcholine and acetylthis compound.
-
Data Analysis: Compare the performance of the TEC-treated group with a vehicle-treated control group. Any observed cognitive deficits should be interpreted in the context of motor function assessments.
Experimental Workflow
The following diagram outlines a typical workflow for comparing cognitive impairment models.
Conclusion
The scopolamine-induced cognitive impairment model remains the gold standard for studying acute cholinergic hypofunction due to its high reproducibility and extensive characterization. It provides a robust platform for screening pro-cognitive drugs that act on the muscarinic cholinergic system.
The this compound model, in contrast, is at a nascent, theoretical stage for cognitive research. While its mechanism as a precursor to a false neurotransmitter is intriguing and offers a different avenue for exploring cholinergic dysfunction, there is a critical lack of in vivo studies to validate its efficacy and reproducibility in inducing cognitive deficits. Key questions regarding its ability to cross the blood-brain barrier at concentrations sufficient to impact cognition, the time course of its effects, and its behavioral specificity remain unanswered.
For researchers seeking a reliable and well-documented model, scopolamine is the clear choice. However, for those interested in exploring novel mechanisms of cholinergic disruption and the fundamental processes of acetylcholine synthesis and release in cognition, the this compound model presents an open and potentially fruitful area of investigation. Future research is essential to establish a validated protocol and to determine if the theoretical promise of the this compound model can be translated into a reproducible and valuable tool for the neuroscience community.
References
- 1. Cholinergic models of memory impairment in animals and man: scopolamine vs. biperiden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of this compound on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Ethyl analogues of choline as precursors to cholinergic false transmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stork: this compound as a precursor to a cholinergic false transmitter [storkapp.me]
- 5. Animal studies of brain acetylcholine and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of cholinergic drugs on extracellular levels of acetylcholine and choline in rat cortex, hippocampus and striatum studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Triethylcholine Disposal
Disclaimer: No specific Safety Data Sheet (SDS) detailing disposal procedures for Triethylcholine (CAS No. 302-61-4) has been identified in the provided search results. The following guidance is synthesized from general best practices for laboratory chemical waste disposal and data from analogous compounds.[1][2] Professionals handling this substance must consult their institution's Environmental Health and Safety (EHS) department and a licensed waste disposal contractor to ensure full compliance with federal, state, and local regulations.[1]
Hazard Assessment and Data
This compound is a choline analog that can interfere with the synthesis of acetylcholine, leading to neuromuscular weakness that resembles myasthenia gravis.[3][4] High doses in animal studies have been associated with respiratory failure.[3] While comprehensive GHS classification for this compound is not available, a closely related salt, this compound Iodide, is classified as harmful if swallowed and causes skin and serious eye irritation.[2][5] Due to its physiological effects and the lack of complete safety data, this compound should be handled as a hazardous chemical waste.
Quantitative and Identifying Data for this compound and Analogs
| Property | Data | Source |
| Chemical Name | This compound | Guidechem[2], PubChem[6] |
| Synonyms | N,N,N-Triethyl-2-hydroxyethanaminium | Guidechem[2] |
| CAS Number | 302-61-4 | Guidechem[2], PubChem[6] |
| Molecular Formula | C₈H₂₀NO⁺ | Guidechem[2], PubChem[6] |
| Molecular Weight | 146.25 g/mol | PubChem[6] |
| Hazards (this compound Iodide) | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation | TCI Chemicals[5] |
| Acute Toxicity (this compound Iodide) | Oral LD50 (Rat): 1000 mg/kg | TCI Chemicals[5] |
Immediate Safety and Handling for Waste
Prior to beginning the disposal process, ensure all safety protocols for handling chemical waste are in place.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
-
Waste Storage:
Step-by-Step Disposal Protocol
Disposal of this compound must be managed through your institution's hazardous waste program.[8] Do not dispose of this chemical down the drain or in solid waste bins.[7][8][9]
Step 1: Waste Classification and Segregation
-
Treat all unused, expired, or contaminated this compound as hazardous chemical waste.
-
Segregate this compound waste from other chemical waste streams to prevent potentially dangerous reactions.[7][10] Specifically, keep it separate from acids, bases, and oxidizing agents.[1][9]
Step 2: Containerization
-
Select a waste container that is in good condition and chemically compatible with this compound. High-density polyethylene is often a suitable choice.[11] The original product container can be used if it is intact and seals properly.[9]
-
Ensure the container has a secure, leak-proof lid. It must remain closed at all times except when adding waste.[8][10][11]
Step 3: Labeling
-
Label the waste container clearly and accurately before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (avoid abbreviations).
-
A clear statement of the associated hazards (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container.
-
Step 4: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA).[9][11]
-
This area must be at or near the point of waste generation and under the control of laboratory personnel.[11]
-
Adhere to all institutional and regulatory limits for the amount of waste stored in the SAA (e.g., typically a maximum of 55 gallons).[11]
Step 5: Collection and Disposal
-
Once the container is full or you have reached the storage time limit (e.g., 6-12 months), arrange for disposal.[8][10][11]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[8][11]
-
Provide the waste manifest with all necessary information about the container's contents.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Actions of this compound on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | C8H20NO+ | CID 80058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Guide for Handling Triethylcholine Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Triethylcholine Iodide (also known as (2-Hydroxyethyl)triethylammonium Iodide). Adherence to these procedures is vital to ensure personnel safety and regulatory compliance in a laboratory setting.
Immediate Safety Information: Personal Protective Equipment (PPE)
When handling this compound Iodide in its solid, powder form or in solution, the following personal protective equipment is mandatory.[1][2] This is based on the potential for skin and eye irritation, and respiratory tract irritation if inhaled.[1][2][3]
| PPE Category | Minimum Requirement | Specifications and Recommendations |
| Hand Protection | Double Gloving | Outer Glove: Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inner Glove: Standard laboratory gloves (e.g., Nitrile). |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles should be close-fitting and provide protection against dust and splashes.[1] A face shield should be worn in addition to goggles, especially when there is a risk of splashing.[1] |
| Respiratory Protection | NIOSH-approved Respirator | For handling the powder form, a minimum of an N95 dust respirator is required.[1][4] In cases of insufficient ventilation or potential for aerosol generation, a half-mask or full-facepiece respirator with organic vapor cartridges and P100 particulate filters is recommended.[5][6] |
| Body Protection | Laboratory Coat or Gown | A long-sleeved lab coat or a disposable gown should be worn to protect against skin contact.[1] |
Operational Plans: Step-by-Step Guidance
Weighing and Handling Solid this compound Iodide
-
Preparation:
-
Ensure a designated and clearly labeled area for handling this compound Iodide.
-
Work within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[1]
-
Don all required PPE as outlined in the table above.
-
Have a chemical spill kit readily accessible.
-
-
Procedure:
-
Use a dedicated set of spatulas and weighing boats for this compound Iodide to prevent cross-contamination.
-
Handle the powder gently to avoid creating dust.
-
If any powder is spilled, follow the spill cleanup procedure outlined below immediately.
-
After weighing, securely close the primary container.
-
Clean the weighing area and utensils with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Preparation of this compound Iodide Solution (Example: for in vivo injection)
-
Preparation:
-
Perform all steps within a chemical fume hood.
-
Assemble all necessary materials: this compound Iodide powder, sterile saline or other appropriate vehicle, sterile vials, and calibrated pipettes or syringes.
-
Don all required PPE.
-
-
Procedure:
-
Carefully add the weighed this compound Iodide powder to the sterile vial containing the vehicle.
-
Securely cap the vial and mix by gentle inversion or vortexing until the solid is completely dissolved. Avoid vigorous shaking to prevent aerosol formation.
-
Visually inspect the solution for any undissolved particles.
-
Clearly label the vial with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Store the solution as required, protecting it from light if necessary.[7]
-
Spill and Disposal Plans
Spill Cleanup Procedure
In the event of a this compound Iodide spill, follow these steps:
-
Evacuate and Alert:
-
Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Restrict access to the spill area.
-
-
Assess and Prepare:
-
If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.
-
For small, manageable spills, ensure you are wearing the appropriate PPE, including respiratory protection.
-
-
Contain and Clean:
-
For a solid spill, gently cover it with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[3]
-
For a liquid spill, contain it with absorbent pads or dikes.
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water, followed by 70% ethanol).
-
Place all contaminated materials, including used PPE, into a designated hazardous waste bag or container.
-
-
Report:
-
Report the spill to your supervisor and EHS department, following your institution's reporting procedures.
-
Waste Disposal Plan
All waste contaminated with this compound Iodide must be disposed of as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound Iodide powder, contaminated weighing boats, and other solid materials in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Collect excess solutions and contaminated solvents in a designated, leak-proof container for liquid chemical waste. Do not pour this compound Iodide solutions down the drain.[3]
-
Sharps: Needles and syringes used for injections must be disposed of in a designated sharps container for hazardous waste.
-
Contaminated PPE: All used gloves, gowns, and other disposable PPE should be collected in a hazardous waste bag.
-
-
Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound Iodide," and the associated hazards (e.g., "Toxic," "Irritant").
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.[1]
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
While a specific EPA hazardous waste code for this compound Iodide is not explicitly defined in the searched resources, it should be managed as a toxic organic solid (UN2811) for transportation purposes and disposed of in accordance with local, state, and federal regulations for chemical waste.[7][8][9]
-
Visual Workflow Guides
Caption: Workflow for safely handling solid this compound Iodide.
Caption: Step-by-step procedure for responding to a this compound Iodide spill.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. qualikems.com [qualikems.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. fishersci.com [fishersci.com]
- 8. actenviro.com [actenviro.com]
- 9. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
